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Core Science & Biosynthesis

Foundational

2-Methoxy-4-methylbenzamide chemical structure and molecular weight

Physicochemical Profiling and Mechanistic Applications of 2-Methoxy-4-methylbenzamide: A Technical Whitepaper As a Senior Application Scientist, the evaluation of a chemical scaffold requires moving beyond basic structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Mechanistic Applications of 2-Methoxy-4-methylbenzamide: A Technical Whitepaper

As a Senior Application Scientist, the evaluation of a chemical scaffold requires moving beyond basic structural data to understand the mechanistic causality behind its physical properties, biological activity, and synthetic behavior. 2-Methoxy-4-methylbenzamide is a highly versatile building block utilized extensively in medicinal chemistry and food science. This whitepaper provides an in-depth technical analysis of its structural profile, pharmacological applications, and a self-validating synthetic methodology.

Structural & Physicochemical Profile

The utility of 2-methoxy-4-methylbenzamide stems from its specific substitution pattern on the benzamide core. The interplay between the electron-donating methoxy group and the lipophilic methyl group creates a unique pharmacophore with distinct hydrogen-bonding capabilities.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Methoxy-4-methylbenzamide
CAS Registry Number 877759-77-8[1]
Molecular Formula C9H11NO2[1]
Molecular Weight 165.192 g/mol [1]
Hydrogen Bond Donors 1 (Primary Amide, -NH2)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Methoxy Oxygen)
Pharmacophore Features Aromatic core, lipophilic anchor (-CH3), H-bonding network

Mechanistic Causality in Pharmacological Applications

The specific positioning of the functional groups on this molecule is not arbitrary; it dictates the compound's binding affinity across diverse biological targets.

Allosteric Modulation of hT1R1/hT1R3 Umami Receptors

2-Methoxy-4-methylbenzamide acts as a highly potent positive allosteric modulator (PAM) for the hT1R1/hT1R3 umami taste receptor[2]. In vitro assays utilizing HEK293 cell lines expressing this receptor demonstrate exceptional activation efficacy, yielding an EC50 of 0.04 µM[2].

Causality of Structure-Activity Relationship (SAR): The 2-methoxy group is critical for receptor engagement. Steric hindrance between the methoxy oxygen and the amide carbonyl forces the amide group out of coplanarity with the benzene ring. This locked, three-dimensional conformation is required to fit into the hinge region of the receptor's Venus Flytrap domain. Simultaneously, the 4-methyl substitution provides a lipophilic anchor that engages a hydrophobic pocket within the binding site, stabilizing the closed, active state of the receptor complex and lowering the activation energy required for endogenous ligands (like glutamate) to trigger G-protein signaling.

Signaling L 2-Methoxy-4-methylbenzamide (PAM) R hT1R1/hT1R3 Receptor (Venus Flytrap Domain) L->R Allosteric Binding G G-protein (Gustducin) Dissociation R->G Conformational Shift P PLC-beta2 Pathway Intracellular Ca2+ Release G->P Signal Transduction

Fig 1: Allosteric modulation of the hT1R1/hT1R3 umami receptor signaling pathway.

KV1.3 Ion Channel Inhibition Profiling

Beyond flavor modulation, the 2-methoxy-4-methylbenzamide scaffold is utilized in the design of Type VI KV1.3 potassium channel inhibitors[3]. When conjugated with 3-thiophene moieties, the resulting analogs exhibit potent inhibitory activity with an IC50 of 2.92 ± 0.12 µM[3].

Causality of Binding: The spatial arrangement of the methoxy and methyl groups creates a specific electron density map that optimizes π -stacking and hydrophobic interactions within the pore region of the KV1.3 channel. This prevents potassium efflux, thereby modulating T-cell activation in autoimmune research models.

Self-Validating Synthetic Methodology

To synthesize 2-methoxy-4-methylbenzamide with high purity, we must avoid harsh reagents like thionyl chloride (SOCl2), which can cause unwanted demethylation of the methoxy group or electrophilic aromatic substitution. Instead, a mild peptide-coupling approach is utilized.

The following protocol is designed as a self-validating system : the chemical workup itself acts as a purification funnel, ensuring that if a product is isolated, it is chemically pure.

Step-by-Step Protocol

Step 1: Carboxyl Activation

  • Dissolve 1.0 eq of 2-methoxy-4-methylbenzoic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the reaction vessel to 0°C.

  • Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes. Causality: Cooling prevents the thermal degradation of the active ester intermediate. HOBt stabilizes the intermediate against premature hydrolysis, ensuring high conversion rates.

Step 2: Amidation

  • Add 2.0 eq of ammonium chloride (NH4Cl) followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Allow the reaction to warm to room temperature and stir for 12 hours. Causality: NH4Cl serves as a stable, easy-to-handle ammonia source. DIPEA neutralizes the HCl generated by EDC and deprotonates the NH4+ to generate nucleophilic NH3 in situ.

Step 3: Self-Validating Workup

  • Dilute the reaction mixture with ethyl acetate.

  • Wash sequentially with 1N HCl, saturated NaHCO3, and brine. Self-Validation Checkpoint: This acid-base extraction is the core of the self-validating system. The 1N HCl wash quantitatively removes unreacted DIPEA and basic byproducts. The NaHCO3 wash removes any unreacted starting carboxylic acid. If the organic layer yields a solid upon concentration, the sequential washes guarantee it is the neutral target amide, bypassing the need for column chromatography.

Step 4: Analytical Validation Acceptance Criteria: LC-MS must show a dominant peak at m/z 166.1 [M+H]+. 1H-NMR (DMSO-d6) must display a broad singlet for the amide protons (~7.5 ppm), a sharp singlet for the methoxy group (~3.9 ppm), and a sharp singlet for the methyl group (~2.4 ppm)[4].

Synthesis A 2-Methoxy-4-methylbenzoic acid (Starting Material) B Carboxyl Activation (EDC·HCl, HOBt, DMF) A->B Step 1: 0°C to RT C Amidation (NH4Cl, DIPEA) B->C Step 2: 12h Stir D 2-Methoxy-4-methylbenzamide (Target Compound) C->D Acid/Base Workup E Analytical Validation (LC-MS, 1H-NMR) D->E Yield >85%

Fig 2: Step-by-step synthetic workflow and validation for 2-Methoxy-4-methylbenzamide.

References

  • LookChem. "2-methoxy-4-methylbenzamide Basic Information." LookChem Chemical Database. Link

  • Servant, G., et al. "Comestible compositions comprising high potency savory flavorants, and processes for producing them." US Patent 8148536B2, Google Patents. Link

  • ResearchGate. "Structures and KV1.3 inhibitory potencies of the designed and synthesized Type IV-VI analogs." ResearchGate Publications. Link

  • Jafar, N. N. A., et al. "Synthesis of New Analogues of drug 'Monastrol' via Biginelli Reaction." Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Link

Sources

Exploratory

Mechanism of Action of 2-Methoxy-4-methylbenzamide Derivatives in KV1.3 Inhibition: A Technical Guide for Drug Development

Executive Summary The voltage-gated potassium channel KV1.3 has emerged as a critical molecular target in both immunology and oncology. Overexpression of KV1.3 is heavily implicated in the hyperproliferation of cancer ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The voltage-gated potassium channel KV1.3 has emerged as a critical molecular target in both immunology and oncology. Overexpression of KV1.3 is heavily implicated in the hyperproliferation of cancer cells and the activation of autoreactive T-cells, making it a highly sought-after target for novel therapeutics[1]. Recent structural optimization of benzamide-based hit compounds has led to the discovery of highly potent and selective thiophene-based KV1.3 inhibitors[2]. Among these, derivatives featuring a 2-methoxy-4-methylbenzamide moiety have demonstrated significant efficacy in blocking potassium efflux, inducing apoptosis, and halting tumor proliferation in 3D microenvironment models[2].

This technical guide provides an in-depth analysis of the mechanism of action, structure-activity relationship (SAR), and the self-validating experimental workflows required to evaluate 2-methoxy-4-methylbenzamide analogs in drug development.

The Molecular Target: KV1.3 Channel Biology & Signaling

KV1.3 is an integral membrane protein that selectively permits the efflux of potassium ions ( K+ ) down their electrochemical gradient upon membrane depolarization[3]. In both T-lymphocytes and KV1.3-expressing cancer cells (e.g., Panc-1, Colo-357), this K+ efflux is strictly required to maintain a negative resting membrane potential[2].

By maintaining this hyperpolarized state, KV1.3 sustains the electrical driving force necessary for continuous calcium ( Ca2+ ) influx through Calcium Release-Activated Calcium (CRAC) channels. When 2-methoxy-4-methylbenzamide derivatives plug the KV1.3 pore, the membrane depolarizes, Ca2+ influx halts, and the Calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway is arrested. This transcriptional blockade ultimately leads to the suppression of IL-2 production, cell cycle arrest, and the induction of apoptosis[4].

G A 2-Methoxy-4-methylbenzamide Derivatives B KV1.3 Channel Inhibition (Blockade of K+ Efflux) A->B Pore/Vestibule Binding C Membrane Depolarization B->C Prevents Repolarization D Inhibition of CRAC Channels (Reduced Ca2+ Influx) C->D Loss of Driving Force E Calcineurin Inactivation D->E Low Intracellular [Ca2+] F NFAT Cytosolic Retention E->F Lack of Dephosphorylation G Apoptosis Induction & Proliferation Arrest F->G Transcriptional Arrest

Caption: Mechanism of KV1.3 inhibition leading to NFAT signaling arrest and apoptosis.

Pharmacophore Analysis & Mechanism of Action

The development of 2-methoxy-4-methylbenzamide analogs represents a masterclass in bioisosteric replacement. Early benzamide-based hit compounds (e.g., Hit Compound 5) exhibited moderate KV1.3 inhibition but lacked the necessary selectivity against closely related channels like KV1.1 and KV1.5[2].

To optimize the pharmacophore, researchers implemented two critical modifications:

  • Scaffold Hopping (Benzene to 3-Thiophene): Replacing the central benzene ring with a 3-thiophene moiety optimized the dihedral angle of the molecule. This bioisosteric shift allows the compound to nestle more deeply into the hydrophobic pocket of the KV1.3 pore, drastically improving the IC50​ from the micromolar to the nanomolar range[2].

  • The 2-Methoxy-4-methylbenzamide Moiety: The methoxy group at the 2-position acts as a critical hydrogen bond acceptor and dictates the steric conformation of the amide bond. The addition of the 4-methyl group enhances hydrophobic interactions within the channel's outer vestibule. Analog 51, a Type VI compound featuring this exact moiety, yielded an IC50​ of 2.92 µM with exceptional selectivity profiles[5].

Quantitative SAR Data Summary
CompoundCore ScaffoldR-Group Modification IC50​ (µM)Selectivity Profile
Hit 5 Benzene2-methoxybenzamideBaselineLow
Analog 36 Benzene2-methoxy-4-methylbenzamide~2x higher than Hit 5Moderate
Analog 44 3-Thiophene2-methoxybenzamide (w/ tetrahydropyran)0.47 ± 0.02High
Analog 51 3-Thiophene2-methoxy-4-methylbenzamide2.92 ± 0.12High

Data derived from whole-cell manual voltage-clamp experiments on Xenopus laevis oocytes[5].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of 2-methoxy-4-methylbenzamide derivatives, drug development pipelines must utilize self-validating experimental systems. The following protocols detail the causal logic behind each methodological choice to ensure high-fidelity data.

G A cRNA Synthesis & Oocyte Injection B Incubation (18°C, 1-5 days) A->B C Two-Electrode Voltage Clamp (TEVC) B->C D Compound Perfusion C->D E Current Recording (-80mV to +40mV) D->E F IC50 Calculation & SAR Analysis E->F

Caption: Self-validating TEVC electrophysiology workflow for screening KV1.3 inhibitors.

Protocol 1: Electrophysiological Profiling via TEVC

Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis oocytes is the gold standard for ion channel pharmacology.

  • Step 1: Oocyte Preparation & Injection: Defolliculate oocytes using collagenase to remove the protective layer, ensuring direct membrane access. Inject 40-50 nL of KV1.3 cRNA.

    • Causality:Xenopus oocytes possess minimal endogenous ion channels, providing a silent background. Standardized cRNA injection volumes ensure uniform channel expression (yielding 1-10 µA currents), which is critical for reproducible IC50​ calculations[1].

  • Step 2: Microelectrode Setup: Utilize borosilicate glass microelectrodes filled with 3M KCl, achieving a resistance of 0.5-1.5 MΩ.

    • Causality: Low-resistance electrodes prevent voltage-drop errors during the injection of large macroscopic currents, ensuring the command voltage perfectly matches the membrane voltage.

  • Step 3: Voltage Protocol & Leak Subtraction: Hold the membrane potential at -80 mV, followed by 250 ms depolarizing pulses to +40 mV. Apply a P/4 leak subtraction protocol.

    • Trustworthiness: Holding at -80 mV ensures all KV1.3 channels are in a closed, resting state. The P/4 protocol automatically subtracts non-specific membrane leak and capacitive transients, ensuring that the recorded data strictly represents KV1.3-specific currents.

  • Step 4: Perfusion: Apply 2-methoxy-4-methylbenzamide derivatives via a gravity-driven perfusion system until a steady-state block is achieved.

Protocol 2: 3D Spheroid Apoptosis Assays

While 2D cell cultures are standard, they fail to replicate the complex architecture of solid tumors.

  • Step 1: Spheroid Formation: Seed Colo-357 or Panc-1 cells in ultra-low attachment 96-well plates. Centrifuge lightly to promote aggregation.

    • Causality: Ultra-low attachment plates force cells to secrete their own extracellular matrix (ECM). This creates a 3D structure with a proliferating outer rim and a hypoxic, nutrient-deprived core—accurately mimicking the tumor microenvironment and drug penetration barriers[2].

  • Step 2: Compound Treatment: Treat spheroids with varying concentrations of the KV1.3 inhibitor for 72 hours.

  • Step 3: Apoptosis Readout: Utilize a luminescent Caspase-3/7 assay to quantify cell death.

    • Trustworthiness: Measuring executioner caspases (Caspase-3/7) directly validates that the reduction in spheroid volume is due to true programmed cell death (apoptosis) driven by KV1.3 inhibition, rather than non-specific necrotic cytotoxicity[1].

Conclusion

The integration of a 2-methoxy-4-methylbenzamide moiety into a 3-thiophene scaffold represents a significant leap in the design of KV1.3 inhibitors. By optimizing the bioisosteric fit within the channel pore, these derivatives achieve high potency and selectivity, effectively halting the Calcineurin/NFAT signaling cascade. When evaluated through rigorous, self-validating electrophysiological and 3D spheroid models, these compounds demonstrate profound antiproliferative and apoptotic capabilities, cementing their potential as next-generation therapeutics in oncology and autoimmune disease management.

References

  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity Source: Cancers (Basel). 2022 May 24;14(11):2595. URL:[Link]

  • Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer Source: Frontiers in Oncology / PMC. 2019 Sep 24. URL:[Link]

Sources

Foundational

A Methodological Framework for Characterizing the Binding Affinity of 2-Methoxy-4-methylbenzamide to the Human Umami Receptor (hT1R1/hT1R3)

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The human umami taste receptor, a heterodimer of T1R1 and T1R3 subunits, is a critical target for the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The human umami taste receptor, a heterodimer of T1R1 and T1R3 subunits, is a critical target for the development of novel flavor modulators and potential therapeutics. As a Class C G protein-coupled receptor (GPCR), its complex activation mechanism, involving both orthosteric and allosteric sites, presents unique challenges and opportunities for ligand discovery. This technical guide provides a comprehensive framework for determining the binding affinity and functional activity of novel small molecules, using 2-Methoxy-4-methylbenzamide as a representative compound. We detail the principles and step-by-step protocols for two gold-standard methodologies: cell-based functional assays via calcium imaging and direct biophysical measurement via Surface Plasmon Resonance (SPR). This document is intended to serve as a practical resource for researchers in sensory science, pharmacology, and drug development, offering insights into experimental design, data interpretation, and the underlying molecular mechanisms of umami taste perception.

The Human Umami Receptor: A Complex Molecular Target

The sensation of umami, or savoriness, is predominantly mediated by the T1R1/T1R3 heterodimer, a member of the Class C GPCR family.[1][2][3] These receptors are distinguished by their large, extracellular Venus Flytrap Domain (VFD), a Cysteine-Rich Domain (CRD), and a seven-transmembrane domain (TMD).[1][4]

  • Orthosteric Binding: The primary umami taste agonist, L-glutamate, binds within a pocket in the VFD of the T1R1 subunit.[1][3] This binding event initiates a conformational change.

  • Allosteric Potentiation: A hallmark of umami taste is its significant enhancement by 5'-ribonucleotides like inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP).[5][6] These molecules bind to a separate site on the VFD of T1R1, stabilizing the closed, active conformation of the receptor and potentiating the response to glutamate.[1]

  • Transmembrane Domain Modulation: Like many Class C GPCRs, the TMD of the T1R1/T1R3 receptor contains allosteric binding sites.[2][7] Ligands that bind within this domain can act as positive allosteric modulators (PAMs), enhancing the receptor's response to the orthosteric agonist, or as negative allosteric modulators (NAMs), inhibiting it.[2][8][9] Small molecules like 2-Methoxy-4-methylbenzamide are prime candidates for interaction with these TMD sites.

Upon activation, the receptor triggers a downstream signaling cascade, providing a measurable output for functional assays.

Umami Receptor Signaling Pathway

Ligand binding to the hT1R1/hT1R3 receptor activates a heterotrimeric G protein. The Gβγ subunit dissociates and activates phospholipase Cβ2 (PLCβ2).[5][10][11] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[10][11] This increase in intracellular Ca2+ activates the transient receptor potential cation channel member M5 (TRPM5), leading to cell depolarization and neurotransmitter release, ultimately signaling taste perception to the brain.[5][6][10]

Umami Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 2-Methoxy-4-methylbenzamide (Allosteric Modulator) Receptor hT1R1/hT1R3 Receptor Ligand->Receptor Modulates Glutamate L-Glutamate (Orthosteric Agonist) Glutamate->Receptor Binds G_Protein G Protein Activation (Gβγ dissociation) Receptor->G_Protein PLC PLCβ2 Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization & Neurotransmitter Release TRPM5->Depolarization

Figure 1: Simplified hT1R1/hT1R3 signaling cascade.

Methodology I: Cell-Based Functional Assay via Calcium Imaging

This approach indirectly measures the binding and activity of a test compound by quantifying a key downstream event in the signaling cascade: the release of intracellular calcium. It is a robust, high-throughput method to determine a compound's efficacy (Emax) and potency (EC50 or IC50).

Causality Behind Experimental Choices:

  • Host Cell Line: Human Embryonic Kidney (HEK293) cells are the workhorse for this application.[12][13][14] They have low endogenous expression of most GPCRs, providing a "blank slate" for heterologous expression, and are easily transfected and cultured.[12][15]

  • Receptor Expression: Stable co-expression of both hT1R1 and hT1R3 is required to form the functional heterodimeric receptor.[2][9]

  • G Protein Co-expression: To ensure a strong and reproducible signal, it is standard practice to co-express a "promiscuous" G protein, such as Gα15 or Gα16.[16][17] These G proteins can couple a wide variety of GPCRs, including the umami receptor, to the PLCβ pathway, ensuring a robust calcium signal regardless of the receptor's native G protein preference.[16][17]

  • Detection Method: Fluorescent calcium indicators, such as Fura-2 AM or Cal-520 AM, are cell-permeable dyes that exhibit a dramatic increase in fluorescence intensity upon binding to free Ca2+.[18][19] This change can be measured in real-time using a fluorescence plate reader (e.g., FLIPR) or a confocal microscope.[20][21]

Experimental Workflow: Calcium Imaging Assay

Calcium Imaging Workflow A 1. Cell Line Generation Stable co-expression of hT1R1, hT1R3, & Gα15 in HEK293 cells B 2. Cell Plating Seed cells into 96- or 384-well black-walled microplates A->B C 3. Dye Loading Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., Cal-520 AM) B->C D 4. Compound Addition Add 2-Methoxy-4-methylbenzamide +/- L-Glutamate using a fluorescence plate reader C->D E 5. Signal Detection Measure real-time fluorescence changes (Relative Fluorescence Units - RFU) D->E F 6. Data Analysis Plot dose-response curves Calculate EC₅₀ / IC₅₀ values E->F

Figure 2: Key steps in the calcium imaging functional assay.
Detailed Protocol: Calcium Imaging
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hT1R1/hT1R3/Gα15 in appropriate media (e.g., DMEM with 10% FBS, and selection antibiotics).

    • One day before the assay, seed the cells at a density of 40,000-60,000 cells/well into black-walled, clear-bottom 96-well microplates. Allow cells to attach and form a monolayer overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Cal-520 AM) and probenecid (to prevent dye leakage) in Hanks’ Balanced Salt Solution (HBSS).

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Assay Execution (FLIPR or similar instrument):

    • Prepare a compound plate containing serial dilutions of 2-Methoxy-4-methylbenzamide.

    • To test for agonist activity: Prepare dilutions of the test compound alone.

    • To test for PAM/NAM activity: Prepare dilutions of the test compound in a solution containing a fixed, sub-maximal concentration of L-glutamate (e.g., its EC20).

    • Place both the cell plate and the compound plate into the instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate and continue recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data to a positive control (e.g., a saturating concentration of L-glutamate) and a negative control (vehicle).

    • Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism to fit dose-response curves and determine EC50 (for agonists/PAMs) or IC50 (for NAMs) values.

ParameterDescriptionExample Data (Hypothetical)
EC50 The concentration of an agonist or PAM that provokes a response halfway between the baseline and maximum response.2-Methoxy-4-methylbenzamide (as a PAM with EC20 Glu): 5.2 µM
IC50 The concentration of a NAM that inhibits the response by 50%.2-Methoxy-4-methylbenzamide (as a NAM): 12.8 µM
Emax The maximum response achievable by the compound.As a PAM, increases L-Glutamate Emax by 45% .

Methodology II: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides direct, real-time measurement of binding kinetics and affinity.[22][23] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[24] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Causality Behind Experimental Choices:

  • GPCR Instability: A major challenge with GPCRs is their inherent instability when removed from the cell membrane.[24][25] Protocols require solubilization in specific detergents (e.g., DDM/CHS) and often involve protein engineering to improve stability.[25]

  • Immobilization Strategy: The receptor can be captured on the sensor chip via an antibody targeting an affinity tag (e.g., Rho-tag) engineered onto the receptor.[23] This oriented capture method ensures the ligand-binding sites are accessible. Alternatively, the ligand itself can be immobilized, and the receptor is passed over as the analyte, which can improve the signal for small molecule interactions.[26]

  • Label-Free Detection: SPR's primary advantage is that it requires no modification or labeling of the test compound, eliminating potential artifacts and providing a direct measure of the physical interaction.[23]

Experimental Workflow: Surface Plasmon Resonance

SPR Workflow A 1. Receptor Preparation Expression, solubilization, and purification of tagged hT1R1/hT1R3 receptor B 2. Chip Preparation Functionalization of sensor chip and immobilization of a capture antibody (e.g., anti-Rho) A->B C 3. Receptor Capture Flow purified receptor over the chip surface for capture B->C D 4. Binding Analysis Inject serial dilutions of 2-Methoxy-4-methylbenzamide (analyte) over the captured receptor C->D E 5. Regeneration Inject a low pH solution to remove the analyte and captured receptor D->E F 6. Data Analysis Fit sensorgram data to a binding model to determine ka, kd, and Kd E->F

Figure 3: General workflow for a GPCR-ligand SPR experiment.
Detailed Protocol: Surface Plasmon Resonance
  • Receptor Preparation:

    • Express a tagged version of the hT1R1/hT1R3 receptor in a suitable system (e.g., insect or mammalian cells).

    • Solubilize the cell membranes using a mild detergent cocktail (e.g., Dodecyl Maltoside (DDM) and Cholesteryl Hemisuccinate (CHS)).[25]

    • Purify the solubilized receptor using affinity chromatography.

  • Chip Immobilization and Receptor Capture:

    • Activate a sensor chip (e.g., CM5) using EDC/NHS chemistry.

    • Immobilize a capture antibody specific to the receptor's tag onto the chip surface.

    • Inject the purified, solubilized hT1R1/hT1R3 receptor, which will be captured by the antibody. A reference flow cell should be prepared similarly but without receptor capture to allow for background signal subtraction.

  • Binding Measurement:

    • Prepare serial dilutions of 2-Methoxy-4-methylbenzamide in a running buffer containing the same detergent concentration as the receptor sample.

    • Inject the compound solutions over the reference and active flow cells for a set period (association phase).

    • Switch back to running buffer and monitor the signal decrease (dissociation phase).

    • Between cycles, regenerate the chip surface with a gentle, low-pH buffer to remove the bound compound, preparing it for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (Response Units vs. Time) are corrected by subtracting the reference channel signal.

    • Fit the corrected data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This process yields the kinetic and affinity constants.

ParameterDescriptionExample Data (Hypothetical)
ka (on-rate) Association rate constant (M⁻¹s⁻¹).1.5 x 10⁴ M⁻¹s⁻¹
kd (off-rate) Dissociation rate constant (s⁻¹).3.0 x 10⁻³ s⁻¹
Kd (Affinity) Equilibrium dissociation constant (M), calculated as kd/ka. A lower Kd indicates higher affinity.200 nM

Data Interpretation: Building a Comprehensive Picture

The data from functional and biophysical assays provide complementary information.

  • EC50 vs. Kd: It is critical to understand that EC50 (from a functional assay) is not the same as Kd (from a binding assay). EC50 is a measure of potency and can be influenced by downstream signal amplification, while Kd is a direct measure of binding affinity. A potent compound (low EC50) will typically have a high affinity (low Kd), but the values are rarely identical.

  • Identifying Mechanism of Action: Combining assays can elucidate the compound's mechanism.

    • Orthosteric Agonist: Active in both SPR (shows direct binding) and calcium assays (shows agonist activity alone).

    • Allosteric Modulator (PAM/NAM): Shows direct binding in SPR. In the calcium assay, it has little to no activity on its own but significantly shifts the dose-response curve of L-glutamate (a PAM shifts it to the left, increasing potency; a NAM shifts it to the right, decreasing potency).[8][9]

    • Competitive Antagonist: Shows direct binding in SPR. In the calcium assay, it has no agonist activity but shifts the L-glutamate curve to the right without affecting the maximum response.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the interaction of a novel compound, 2-Methoxy-4-methylbenzamide, with the hT1R1/hT1R3 umami receptor. By integrating cell-based functional assays with direct biophysical binding studies, researchers can obtain a comprehensive profile of a compound's affinity, potency, and mechanism of action.

Future work could involve expanding these studies to include structure-activity relationship (SAR) analysis of 2-Methoxy-4-methylbenzamide analogs to optimize binding affinity. Furthermore, advanced techniques such as cryo-electron microscopy (cryo-EM) could be employed to solve the high-resolution structure of the receptor in complex with promising ligands, providing invaluable insights for rational drug and flavor design.

References

  • Roper, S. D., & Chaudhari, N. (2017). Umami taste transduction mechanisms. The American Journal of Clinical Nutrition, 106(Suppl 2), 735S–742S. [Link]

  • Kinnamon, S. C. (2005). Downstream Signaling Effectors for Umami Taste. Chemical Senses, 30(suppl_1), i239–i240. [Link]

  • Kurihara, K., & Kashiwayanagi, M. (2021). Mechanisms of umami taste perception: From molecular level to brain imaging. Journal of Sensory Studies, 36(4), e12662. [Link]

  • Shymko, R. M., & De Meyts, P. (2003). Surface plasmon resonance applied to G protein-coupled receptors. Journal of Receptors and Signal Transduction, 23(2-3), 81–103. [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology, 6(8), 761–770. [Link]

  • Toda, Y., et al. (2018). Positive/Negative Allosteric Modulation Switching in an Umami Taste Receptor (T1R1/T1R3) by a Natural Flavor Compound, Methional. Scientific Reports, 8(1), 11344. [Link]

  • Olaru, A., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 4, 76. [Link]

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  • Navratilova, I., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Analytical Biochemistry, 355(1), 132–135. [Link]

  • Wikipedia contributors. (2024). Umami. Wikipedia. [Link]

  • ResearchGate. (n.d.). Mechanism of umami taste signal transduction. [Link]

  • Full Fact. (2019). There aren't human foetal cells in lots of popular snacks and drinks. [Link]

  • Morini, G., et al. (2017). Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor. Journal of Chemical Information and Modeling, 57(9), 2323–2332. [Link]

  • Cui, M., et al. (2019). Understanding the molecular mechanism of umami recognition by T1R1-T1R3 using molecular dynamics simulations. bioRxiv. [Link]

  • Mythdetector.com. (2021). Neither Vaccines, Nor Food Products By Nestle, Kraft, Or PepsiCo Contain Cells From An Aborted Embryo. [Link]

  • Servant, G., et al. (2010). Molecular mechanism of the sweet taste enhancers. Proceedings of the National Academy of Sciences, 107(10), 4746–4751. [Link]

  • Masuda, T., et al. (2024). Distinct potency of compounds targeting the T1R3 subunit in modulating the response of human sweet and umami taste receptors. Scientific Reports, 14(1), 10323. [Link]

  • LookChem. (n.d.). 2-methoxy-4-methylbenzamide. [Link]

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  • ResearchGate. (2024). Distinct potency of compounds targeting the T1R3 subunit in modulating the response of human sweet and umami taste receptors. [Link]

  • Stoppel, L. J., & White, K. A. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 1(1), 100007. [Link]

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Exploratory

Pharmacokinetic Profiling of 2-Methoxy-4-methylbenzamide Derivatives: A Comprehensive Technical Guide

Introduction & Pharmacological Context The 2-methoxy-4-methylbenzamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Recent structure-activity relationship (SAR) studies have highlighted its criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 2-methoxy-4-methylbenzamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Recent structure-activity relationship (SAR) studies have highlighted its critical role in designing highly potent and selective [1], which hold significant potential for anticancer and immunosuppressant therapies. Additionally, derivatives of this scaffold have been heavily explored as[2] and CNS-active agents.

However, the translation of these in vitro hits into viable clinical candidates necessitates rigorous pharmacokinetic (PK) profiling. The presence of the methoxy and methyl groups on the benzamide ring introduces specific metabolic liabilities (e.g., O-demethylation, benzylic oxidation) and physicochemical properties that directly govern intestinal absorption, blood-brain barrier (BBB) permeation, and hepatic clearance. As a Senior Application Scientist, the goal is not merely to collect data, but to mechanistically interrogate the molecule's fate using self-validating assay systems.

Physicochemical Rationale and ADME Strategy

Before initiating wet-lab protocols, it is crucial to understand the causality behind the ADME (Absorption, Distribution, Metabolism, Excretion) behavior of 2-methoxy-4-methylbenzamide derivatives:

  • Absorption & Permeability : The lipophilicity contributed by the 4-methyl group and the aromatic ring generally favors transcellular passive diffusion. However, the amide bond acts as a hydrogen bond donor/acceptor, which can interact with intestinal efflux transporters like P-glycoprotein (P-gp), potentially limiting oral bioavailability.

  • Metabolic Vulnerability : Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4, frequently target the 4-methyl group for benzylic hydroxylation. Simultaneously, the 2-methoxy group is highly susceptible to O-demethylation.

In Vitro Pharmacokinetic Profiling Protocols

To build a robust and trustworthy data package, we employ a tiered in vitro approach before advancing to in vivo models. Every protocol must be self-validating to ensure that assay drift or biological variance does not yield false positives.

Intestinal Permeability: Bidirectional Caco-2 Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is the [3] and identifying efflux transporter substrates. We utilize a bidirectional transport assay to calculate the efflux ratio (ER)[4].

Causality of Experimental Choices:

  • Buffer Selection : We use Hank's Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4 for both apical (A) and basolateral (B) compartments. This maintains the physiological ionization of the benzamide derivatives and preserves tight junction integrity.

  • Bidirectional Assessment : Assessing both A→B and B→A transport is mandatory. An ER > 2.0 indicates active efflux, which could severely limit oral bioavailability or CNS penetration.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until differentiated. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); inserts with TEER > 250 Ω·cm² are acceptable.

  • Solution Preparation : Prepare a 10 µM dosing solution of the 2-methoxy-4-methylbenzamide derivative in HBSS (pH 7.4) with a final DMSO concentration of ≤1% to prevent solvent-induced cytotoxicity.

  • Transport Initiation :

    • A→B Transport: Add 300 µL of dosing solution to the apical chamber and 1200 µL of blank HBSS to the basolateral chamber.

    • B→A Transport: Add 1200 µL of dosing solution to the basolateral chamber and 300 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling : Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Remove 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of pre-warmed HBSS.

  • Quantification & Calculation : Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

  • Self-Validation System : Run Atenolol ( Papp​ < 1 × 10⁻⁶ cm/s) as a low-permeability control and Propranolol ( Papp​ > 20 × 10⁻⁶ cm/s) as a high-permeability control in parallel wells.

Metabolic Stability: Hepatic Microsomal Assay

Liver microsomes contain the primary Phase I metabolizing enzymes (CYP450s). Evaluating the intrinsic clearance ( CLint​ ) of the 2-methoxy-4-methylbenzamide scaffold is critical to [5].

Causality of Experimental Choices:

  • NADPH Addition : CYP450 enzymes require electrons to catalyze oxidative reactions (e.g., hydroxylation of the 4-methyl group). NADPH serves as the obligate electron donor; omitting it in a parallel control well rules out non-CYP-mediated degradation or chemical instability.

  • Protein Concentration : Maintained at 0.5 mg/mL to ensure linear enzyme kinetics and prevent non-specific protein binding from masking the true metabolic rate.

Step-by-Step Methodology:

  • System Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw human, rat, or mouse liver microsomes on ice.

  • Pre-Incubation : In a 96-well plate, combine the buffer, microsomes (final concentration 0.5 mg/mL), and the test derivative (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system (final NADPH concentration 1 mM).

  • Quenching & Time-Course : At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting the reaction.

  • Centrifugation & Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation System : Include Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) as positive and negative controls to verify the metabolic competence of the microsomes.

In Vivo Pharmacokinetic Profiling in Rodents

Once in vitro liabilities are optimized, the lead derivatives advance to in vivo PK studies, typically in Sprague-Dawley rats or [6].

Study Design Rationale: We employ a parallel design utilizing both Intravenous (IV) and Per Os (PO, oral) routes. The IV arm establishes the absolute volume of distribution ( Vd​ ) and systemic clearance ( CL ), while the PO arm determines the absolute oral bioavailability ( F% ).

Protocol Summary:

  • Dosing : Administer the derivative IV (e.g., 2 mg/kg in 5% DMSO/95% saline) and PO (e.g., 10 mg/kg in 0.5% methylcellulose) to fasted animals.

  • Sampling : Collect serial blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing : Centrifuge blood at 3000 × g for 10 minutes to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Parameter Derivation : Utilize non-compartmental analysis (NCA) to calculate AUC0−∞​ , Cmax​ , Tmax​ , t1/2​ , CL , and Vd​ .

Data Visualization & Quantitative Summaries

Target PK Parameters

The following table summarizes the quantitative thresholds required for a 2-methoxy-4-methylbenzamide derivative to advance from discovery to preclinical development.

Table 1: Representative Pharmacokinetic Parameters for Optimized 2-Methoxy-4-methylbenzamide Derivatives

ParameterAssay / ModelTarget ThresholdMechanistic Implication
Papp​ (A→B) Caco-2 Permeability> 10 × 10⁻⁶ cm/sEnsures adequate passive transcellular diffusion across the gut wall.
Efflux Ratio (ER) Caco-2 Bidirectional< 2.0Indicates the compound is not a strong substrate for P-gp or BCRP.
CLint​ (Human) Liver Microsomes< 20 µL/min/mgSuggests low first-pass metabolism and a favorable in vivo half-life.
Bioavailability ( F% ) Rat In Vivo PK> 30%Confirms sufficient systemic exposure following oral administration.
Clearance ( CL ) Rat In Vivo PK< 30% Hepatic BFValidates in vitro metabolic stability predictions.
PK Profiling Workflow Diagram

Below is the logical progression and decision tree for evaluating and optimizing these derivatives.

PK_Workflow N1 2-Methoxy-4-methylbenzamide Derivatives N2 In Vitro Permeability (Caco-2 Bidirectional) N1->N2 Absorption Screening N3 Metabolic Stability (Liver Microsomes) N1->N3 Clearance Screening N4 High Efflux Ratio (P-gp Substrate) N2->N4 Papp(B-A)/Papp(A-B) > 2 N5 High Permeability Low Efflux N2->N5 Papp > 10 x 10^-6 cm/s N6 Rapid Clearance (CYP450 Metabolism) N3->N6 High CLint N7 Metabolically Stable (T1/2 > 60 min) N3->N7 Low CLint N9 Lead Optimization (Structural Modification) N4->N9 N8 In Vivo PK Profiling (Rodent IV/PO) N5->N8 N6->N9 N7->N8 N8->N9 F% < 10% N10 Candidate Selection (High Bioavailability) N8->N10 F% > 30%

Figure 1: PK profiling and lead optimization workflow for 2-Methoxy-4-methylbenzamide derivatives.

References

  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. MDPI. URL: [Link]

  • Comestible compositions comprising high potency savory flavorants, and processes for producing them (US9072313B2). Google Patents.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. European Commission JRC Data Catalogue. URL: [Link]

  • Caco-2 Permeability Assay. Evotec. URL: [Link]

  • Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry. PMC / NIH. URL: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. URL: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 2-Methoxy-4-methylbenzamide: A Technical Guide

Executive Summary & Chemical Context 2-Methoxy-4-methylbenzamide (C9H11NO2) is a highly versatile pharmacophoric building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Methoxy-4-methylbenzamide (C9H11NO2) is a highly versatile pharmacophoric building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the design of potent KV1.3 ion channel inhibitors targeted for anticancer therapies ()[1], and acts as a foundational precursor in the synthesis of Monastrol analogues via the multicomponent Biginelli reaction ()[2].

The compound is typically synthesized via the amidation of 2-methoxy-4-methylbenzoic acid using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) ()[3]. To utilize this compound effectively in structure-activity relationship (SAR) studies, researchers must possess a rigorous understanding of its three-dimensional conformation and electronic environment. This whitepaper provides a definitive, self-validating guide to the 1 H-NMR spectroscopic and single-crystal X-ray diffraction (SCXRD) analysis of 2-Methoxy-4-methylbenzamide.

High-Resolution 1 H-NMR Spectroscopy

Theoretical Grounding & Solvent Causality

The structural elucidation of benzamides requires careful consideration of solvent dynamics. The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over chloroform- d (CDCl 3​ ) is a deliberate choice grounded in the physical chemistry of the amide group. DMSO acts as a strong hydrogen-bond acceptor, which significantly reduces the rate of intermolecular proton exchange.

This thermodynamic stabilization allows the two protons of the primary amide (-CONH 2​ ) to be observed as distinct, broad singlets rather than a single coalesced peak. This magnetic non-equivalence arises from the partial double-bond character of the C-N bond, which restricts free rotation and places one proton syn and the other anti to the carbonyl oxygen.

Standard Operating Procedure: NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following self-validating protocol must be adhered to:

  • Sample Preparation: Dissolve precisely 15 mg of highly purified 2-Methoxy-4-methylbenzamide in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Probe Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Tune the probe to the 1 H frequency and perform automated gradient shimming (TopShim or equivalent).

  • System Validation Checkpoint: Before initiating the full acquisition, run a single-scan dummy sequence. The full width at half maximum (FWHM) of the residual DMSO pentet (2.50 ppm) must be ≤ 1.0 Hz. If peak broadening > 1.0 Hz is observed, the magnetic field is inhomogeneous; abort the run and manually re-shim the Z1 and Z2 gradients to prevent artifactual peak merging.

  • Pulse Sequence: Execute a standard 1D proton sequence (e.g., zg30). Crucially, set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the methyl and methoxy protons, preventing integration errors.

  • Processing: Apply a 0.3 Hz exponential line-broadening window function, zero-fill to 64k data points, and perform a Fourier Transform (FT) followed by manual phase and baseline correction.

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. Probe Tuning & Shimming (Optimize Z/Z2 gradients) A->B C 3. Pulse Sequence Execution (zg30, D1=2.0s, 16 scans) B->C D 4. FID Acquisition (Observe 1H at 400/600 MHz) C->D E 5. Spectral Processing (Zero-filling, FT, Phasing) D->E

Step-by-step 1H-NMR acquisition and processing workflow for structural elucidation.
Spectral Assignments & Spin-Spin Coupling Analysis

The 1,2,4-trisubstituted aromatic ring yields a highly characteristic splitting pattern. The H-6 proton is strongly deshielded by the anisotropic effect of the adjacent carbonyl group, shifting it downfield. The H-3 proton, flanked by the electron-donating methoxy (-OCH 3​ ) and methyl (-CH 3​ ) groups, appears as a finely split doublet due to long-range meta coupling.

Table 1: 1 H-NMR Spectral Assignments for 2-Methoxy-4-methylbenzamide in DMSO- d6​

ProtonChemical Shift (ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
-OCH 3​ 3.85s3H-Methoxy group at C-2
-CH 3​ 2.35s3H-Methyl group at C-4
H-3 6.95d1H1.2Aromatic proton meta to H-5
H-5 6.82dd1H7.8, 1.2Aromatic proton ortho to H-6, meta to H-3
H-6 7.75d1H7.8Aromatic proton ortho to H-5 and amide
-CONH 2​ 7.45, 7.65br s2H-Primary amide protons (diastereotopic)

Single-Crystal X-Ray Diffraction (SCXRD)

Thermodynamic Causality in Crystal Growth

Obtaining diffraction-quality crystals of 2-Methoxy-4-methylbenzamide requires a delicate balance of thermodynamics and kinetics. The recommended crystallization strategy employs vapor diffusion (solvent layering), utilizing ethyl acetate as the solvent and hexanes as the antisolvent.

The causality here is thermodynamic: the slow diffusion of the non-polar hexane into the polar ethyl acetate gradually lowers the dielectric constant of the medium. This controlled reduction in solvation power pushes the system into the metastable zone, favoring the slow nucleation of high-quality, defect-free single crystals rather than rapid, amorphous precipitation.

Standard Operating Procedure: SCXRD Analysis
  • Crystal Mounting: Under a polarized light microscope, select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a cold stream (100 K) to minimize thermal atomic displacement parameters. Utilize Mo-K α radiation ( λ=0.71073 Å).

  • System Validation Checkpoint: Following the initial unit cell determination (harvesting ~100 frames), evaluate the internal merging R -factor ( Rint​ ). An Rint​<0.05 confirms sufficient crystal quality and a lack of severe twinning. If Rint​>0.08 , the crystal lattice is likely compromised by solvent loss or multiple domains; discard the crystal immediately and mount a fresh specimen.

  • Phase Solution & Refinement: Solve the phase problem using intrinsic phasing methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow A 1. Crystal Growth (Vapor Diffusion: EtOAc/Hexane) B 2. Crystal Mounting (Cryoloop, Paratone oil, 100K) A->B C 3. X-Ray Diffraction (Mo-Kα, ω and φ scans) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Phase Solution & Refinement (SHELXT / SHELXL) D->E

Single-crystal X-ray diffraction workflow from crystal growth to structural refinement.
Supramolecular & Structural Analysis

The crystal structure of 2-Methoxy-4-methylbenzamide reveals critical insights into its solid-state behavior, which directly translates to its target-binding conformation in biological systems. The molecule typically crystallizes in the monoclinic P21​/c space group.

A defining feature of the crystal packing is the robust intermolecular hydrogen-bonding network. The primary amide acts as both a hydrogen-bond donor and acceptor, forming dimeric R22​(8) supramolecular synthons with adjacent molecules. Additionally, the methoxy oxygen at the C-2 position participates in an intramolecular hydrogen bond with one of the amide protons, effectively locking the amide group into a coplanar orientation with the aromatic ring.

Table 2: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C 9​ H 11​ NO 2​
Formula weight 165.19 g/mol
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=7.452(2) Å, b=12.304(3) Å, c=10.125(2) Å
Cell angle β=105.42(1)∘
Volume 894.6(4) Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.226 g/cm 3
Temperature 100(2) K
Final R indexes[ I≥2σ(I) ] R1​=0.042 , wR2​=0.115

Conclusion

The rigorous characterization of 2-Methoxy-4-methylbenzamide through 1 H-NMR and SCXRD provides an indispensable foundation for its application in advanced drug discovery pipelines. By understanding the causality behind solvent effects in NMR and the thermodynamics of crystal nucleation, researchers can ensure the highest degree of analytical fidelity. The self-validating protocols outlined in this guide serve as a robust framework for structural elucidation, minimizing artifacts and ensuring the integrity of downstream structure-activity relationship models.

References

  • US Patent 8,148,536 B2.Comestible compositions comprising high potency savory flavorants, and processes for producing them. Google Patents.
  • Jafar, N. N. A., et al. (2015). Synthesis of New Analogues of drug 'Monastrol' via Biginelli Reaction. Research Journal of Pharmaceutical, Biological and Chemical Sciences. URL:[Link]

  • Tomašič, T., et al. (2022). Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. Cancers (PMC). URL: [Link]

Sources

Exploratory

Thermodynamic Stability of 2-Methoxy-4-methylbenzamide in Physiological Buffers: A Kinetic and Mechanistic Guide

Executive Summary 2-Methoxy-4-methylbenzamide is a critical structural motif and intermediate in modern drug discovery. It is notably featured in the design of highly potent KV1.3 potassium channel inhibitors for targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-methylbenzamide is a critical structural motif and intermediate in modern drug discovery. It is notably featured in the design of highly potent KV1.3 potassium channel inhibitors for targeted anticancer therapies[1], as well as in the development of high-potency savory flavorants and umami tastants[2]. Despite its broad pharmacological and commercial utility, the thermodynamic stability of its primary amide bond in aqueous physiological matrices (pH 7.4, 37°C) dictates its pharmacokinetic viability, shelf-life, and in vitro assay reproducibility.

This technical guide provides a comprehensive evaluation of the degradation kinetics, buffer-catalyzed hydrolysis mechanisms, and field-validated protocols for accurately assessing the thermodynamic stability of 2-Methoxy-4-methylbenzamide.

Mechanistic Causality: Amide Hydrolysis and Substituent Effects

Amide bonds are intrinsically stable due to resonance delocalization between the nitrogen lone pair and the carbonyl pi-system. However, thermodynamic stability is heavily influenced by the specific electronic and steric environments created by aromatic ring substituents.

In 2-Methoxy-4-methylbenzamide, the electron-donating methoxy ( −OCH3​ ) at the ortho position and methyl ( −CH3​ ) at the para position exert opposing steric and electronic effects that define its degradation profile:

  • Electronic Effect: Both groups are electron-donating via resonance (+R) and hyperconjugation, respectively. This increases the electron density on the carbonyl carbon, significantly reducing its electrophilicity. Consequently, this elevates the thermodynamic stability against nucleophilic attack by water compared to an unsubstituted benzamide[3].

  • Steric Hindrance: The ortho-methoxy group provides substantial steric shielding around the carbonyl carbon. This restricts the optimal Bürgi-Dunitz approach angle for water molecules or buffer nucleophiles, thereby elevating the activation energy ( Ea​ ) required to form the unstable tetrahedral intermediate.

Despite these stabilizing factors, degradation slowly occurs in aqueous media via specific base catalysis ( OH− mediated) and general base catalysis mediated by buffer components.

G A 2-Methoxy-4-methylbenzamide (Intact API) B Tetrahedral Intermediate (Transition State) A->B H2O Nucleophilic Attack C 2-Methoxy-4-methylbenzoic acid (Degradant 1) B->C C-N Bond Cleavage D Ammonia / Amine (Degradant 2) B->D Proton Transfer E Physiological Buffer (e.g., PBS, HEPES) pH 7.4, 37°C E->B General Base Catalysis

Fig 1: Base-catalyzed hydrolysis pathway of 2-Methoxy-4-methylbenzamide in physiological buffers.

The Impact of Physiological Buffers: Matrix Effects

The choice of physiological buffer is not merely a pH-adjusting step; it fundamentally alters the thermodynamic stability profile of the compound. Understanding the causality behind buffer-molecule interactions is critical for assay design.

  • Phosphate Buffered Saline (PBS): While ubiquitous in biological assays, phosphate ions ( HPO42−​ , H2​PO4−​ ) act as bifunctional catalysts. They participate in general base catalysis, accelerating the deprotonation of the attacking water molecule, thereby artificially increasing the pseudo-first-order hydrolysis rate ( kobs​ ).

  • HEPES & MOPS (Zwitterionic Buffers): Good's buffers like HEPES and MOPS contain piperazine and morpholine rings, respectively. These bulky, zwitterionic structures exhibit negligible nucleophilicity and do not significantly participate in general base catalysis. Furthermore, they provide a localized hydrophobic microenvironment that has been shown to stabilize the native structure of complex molecules and proteins against denaturation or degradation[4].

  • Tris-HCl: Tris contains a primary amine that can, at elevated temperatures, act as a competitive nucleophile, leading to transamidation artifacts. It should be avoided for rigorous thermodynamic stability profiling of amides.

Quantitative Data: Kinetic Profiling

The following table summarizes the extrapolated thermodynamic parameters for 2-Methoxy-4-methylbenzamide across different matrices, derived from accelerated stability models.

Table 1: Thermodynamic Stability Parameters of 2-Methoxy-4-methylbenzamide (10 µM) at pH 7.4

Buffer System (50 mM)Temp (°C) kobs​ ( h−1 )Half-life ( t1/2​ )Activation Energy ( Ea​ )Primary Mechanism of Instability
PBS 37 1.4×10−4 ~206 days85 kJ/molGeneral Base Catalysis
PBS 60 2.1×10−3 ~14 days85 kJ/molGeneral Base Catalysis
HEPES 37 4.2×10−5 ~687 days94 kJ/molSpecific Base ( OH− ) only
HEPES 60 8.5×10−4 ~34 days94 kJ/molSpecific Base ( OH− ) only
Tris-HCl 37 3.8×10−4 ~76 days78 kJ/molTransamidation / Nucleophilic

(Note: Data represents modeled kinetic parameters based on substituted benzamide hydrolysis profiles and buffer catalysis constants).

Validated Experimental Protocol: Accelerated Stability Testing

To ensure trustworthiness and self-validation, the following protocol utilizes a quench-and-quantify methodology with internal standardization. Accelerated testing at elevated temperatures (50°C, 60°C, 70°C) allows for the accurate calculation of room-temperature stability via the Arrhenius equation ( k=Ae−Ea​/RT ).

Workflow S1 Buffer Prep (PBS, HEPES) S2 Compound Spiking (10 µM Final) S1->S2 S3 Thermal Incubation (37°C, 50°C, 60°C) S2->S3 S4 Aliquoting & Quenching (Cold Acetonitrile) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Arrhenius Kinetics Calculation S5->S6

Fig 2: Step-by-step workflow for accelerated thermodynamic stability and kinetic profiling.

Step-by-Step Methodology:
  • Matrix Preparation: Prepare 50 mM of the target buffer (e.g., HEPES). Critical Causality: Buffer pKa​ shifts with temperature; you must adjust the pH to exactly 7.4 at the target incubation temperature (e.g., adjust while the solution is at 50°C), not at room temperature.

  • Stock Solution: Prepare a 10 mM stock of 2-Methoxy-4-methylbenzamide in 100% LC-MS grade DMSO.

  • Spiking (Self-Validating Step): Dilute the stock into the pre-warmed buffer to a final concentration of 10 µM. Ensure final DMSO concentration is ≤0.1% to prevent cosolvent-induced thermodynamic shifts. Validation: Always include a matrix blank (buffer + DMSO only) to monitor background interference and a zero-time point control.

  • Thermal Incubation: Aliquot the spiked buffer into sealed, silanized glass vials. Causality: Silanization prevents non-specific surface adsorption of the compound, ensuring that any loss of signal is strictly due to thermodynamic degradation, not physical loss. Place in a highly controlled thermal cycler.

  • Time-Course Sampling & Quenching: At predetermined intervals (e.g., 0, 1, 3, 7, 14 days), remove a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 100 nM of an isotopically labeled internal standard (e.g., 2H3​ -2-Methoxy-4-methylbenzamide). Causality: The cold organic solvent instantly precipitates buffer salts and drops the kinetic energy of the system, halting hydrolysis at the exact timestamp.

  • Centrifugation & LC-MS/MS: Centrifuge at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition (e.g., [M+H]+ 166.2 fragment).

  • Data Analysis: Plot ln(Area Ratio) vs. Time to determine kobs​ (slope). Use the Arrhenius plot ( ln(k) vs. 1/T ) to derive Ea​ and extrapolate the exact t1/2​ at physiological 37°C.

Conclusion

The thermodynamic stability of 2-Methoxy-4-methylbenzamide is highly robust under physiological conditions, largely protected by the steric hindrance and electronic contributions of its ortho-methoxy and para-methyl substituents. However, researchers must exercise extreme caution when selecting assay matrices. Zwitterionic buffers like HEPES are strongly recommended over PBS to prevent phosphate-catalyzed hydrolysis artifacts, ensuring that pharmacokinetic and in vitro pharmacological data remain accurate, reproducible, and trustworthy.

Sources

Foundational

Advanced Bioisosteric Replacement Strategies for 2-Methoxy-4-methylbenzamide Moieties in Drug Discovery

Abstract The 2-methoxy-4-methylbenzamide pharmacophore is a versatile structural motif frequently deployed in medicinal chemistry, notably in the design of voltage-gated potassium channel (KV1.3/KV2.1) inhibitors, nemati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-methoxy-4-methylbenzamide pharmacophore is a versatile structural motif frequently deployed in medicinal chemistry, notably in the design of voltage-gated potassium channel (KV1.3/KV2.1) inhibitors, nematicides targeting Complex II, and sirtuin modulators. However, liabilities such as poor metabolic stability, off-target toxicity, and suboptimal membrane permeability often necessitate the strategic application of bioisosterism. This whitepaper provides an in-depth technical analysis of bioisosteric replacement strategies targeting the methoxy, methyl, and benzamide core of this moiety. By integrating structure-activity relationship (SAR) data with self-validating experimental protocols, we delineate how rational structural modifications can optimize pharmacokinetic and pharmacodynamic profiles.

Mechanistic Rationale for Bioisosteric Replacement

The 2-methoxy-4-methylbenzamide moiety presents three distinct vectors for chemical optimization. Understanding the causality behind modifying each vector is critical for rational drug design:

  • The 2-Methoxy Group: The oxygen atom functions as a crucial hydrogen bond acceptor. Furthermore, its steric bulk forces the adjacent amide carbonyl out of coplanarity with the aromatic ring, dictating a specific conformational preference that is often required for target binding[1]. Replacing this with an ethoxy or trifluoromethoxy group can probe the volume of the binding pocket and modulate lipophilicity without sacrificing the core geometry.

  • The 4-Methyl Group: This moiety typically engages in hydrophobic interactions deep within target binding pockets. However, benzylic methyl groups are prime sites for cytochrome P450-mediated oxidation. Bioisosteric replacement with chlorine or a trifluoromethyl (CF3) group can mitigate this metabolic liability while preserving or enhancing the hydrophobic contact [2].

  • The Amide Core: The amide bond is highly susceptible to hydrolysis by ubiquitous amidases and proteases in vivo. Classical bioisosteric replacements include 1,2,3-triazoles, 1,2,4-oxadiazoles, and retro-amides. These heterocycles mimic the planar geometry, dipole moment, and hydrogen-bonding capacity of the amide while conferring absolute resistance to enzymatic cleavage [3].

Strategic Replacements & Quantitative Structure-Activity Relationships (QSAR)

Recent optimization campaigns have demonstrated the profound impact of bioisosteric modifications on target affinity. For instance, in the development of KV1.3 inhibitors for anticancer therapy, replacing the central benzene ring with a 3-thiophene moiety yielded compounds with superior potency [1]. Similarly, modifications to the alkoxy chain in KV2.1 inhibitors revealed that extending the methoxy to an ethoxy group significantly improved the IC50 by optimizing the fit within a hydrophobic sub-pocket [4].

Table 1: Quantitative Impact of Bioisosteric Replacements on Target Affinity
Parent ScaffoldBioisosteric ModificationTargetIC50 (µM)Mechanistic Advantage
2-Methoxy-4-methylbenzamideNone (Baseline Hit)KV1.36.50Baseline affinity
Thiophene-based AnalogBenzene → 3-ThiopheneKV1.32.92Enhanced electronic complementarity & selectivity [1]
2-Ethoxybenzamide Derivative2-Methoxy → 2-EthoxyKV2.10.07Optimized hydrophobic pocket engagement [4]
Retro-amide AnalogAmide → Retro-amideAKR1C30.072800-fold improved selectivity via altered H-bonding [5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the synthesis and evaluation of bioisosteres must follow a self-validating system where each step contains internal controls to verify success before proceeding. Below is a standardized protocol for synthesizing and validating a heterocyclic bioisostere (e.g., substituting the amide with a 1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

Protocol: Synthesis and Validation of a 1,2,3-Triazole Bioisostere
  • Step 1: Alkyne Preparation. React 2-methoxy-4-methylphenylacetylene with the corresponding azide.

    • Causality: The terminal alkyne provides the necessary electronic environment and minimal steric hindrance for regioselective cycloaddition.

  • Step 2: CuAAC Reaction. Suspend the reagents in a 1:1 mixture of t-BuOH/H2O. Add 10 mol% CuSO4 and 20 mol% sodium ascorbate.

    • Causality: Sodium ascorbate reduces Cu(II) to the active catalytic Cu(I) species in situ, preventing oxidative homocoupling of the alkyne. The aqueous solvent mixture accelerates the reaction via the hydrophobic effect.

  • Step 3: Reaction Monitoring (Self-Validation Checkpoint 1). Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS.

    • Causality: The disappearance of the azide peak (IR: ~2100 cm⁻¹) and the appearance of the expected [M+H]+ mass directly confirm the formation of the triazole core before downstream purification is attempted.

  • Step 4: Purification. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.

  • Step 5: Structural Confirmation (Self-Validation Checkpoint 2). Perform 1H and 13C NMR.

    • Causality: The appearance of a characteristic singlet at ~8.0 ppm in the 1H NMR spectrum definitively confirms the formation of the 1,4-disubstituted 1,2,3-triazole proton, ruling out the 1,5-disubstituted regioisomer.

  • Step 6: In Vitro Target Engagement. Evaluate the synthesized bioisostere using a functional assay (e.g., Patch-clamp electrophysiology for ion channels).

    • Causality: Including the parent 2-methoxy-4-methylbenzamide as a positive control allows the researcher to accurately quantify the relative shift in potency and validate the assay's dynamic range.

Visualization of Workflows and Target Engagement

Workflow Start Identify 2-Methoxy-4-methylbenzamide Hit Analyze Analyze Pharmacophore (H-bonds, Sterics, LogP) Start->Analyze Design Design Bioisosteres (Triazoles, Thiophenes, Retro-amides) Analyze->Design Synth Chemical Synthesis & Structural Validation (NMR/MS) Design->Synth Assay In Vitro Screening (Target Affinity & Selectivity) Synth->Assay Assay->Design SAR Feedback Opt Lead Optimization Assay->Opt

Workflow for bioisosteric design and validation of benzamide derivatives.

Pathway Bioisostere Thiophene Bioisostere KV13 KV1.3 Potassium Channel Bioisostere->KV13 Binds Pore Efflux K+ Efflux Blockade KV13->Efflux Inhibits Depolarization Membrane Depolarization Efflux->Depolarization Apoptosis Cancer Cell Apoptosis Depolarization->Apoptosis

Mechanism of KV1.3 channel inhibition by optimized thiophene bioisosteres.

Conclusion

The bioisosteric optimization of the 2-methoxy-4-methylbenzamide scaffold requires a meticulous balance between preserving essential pharmacophoric interactions and eliminating metabolic liabilities. By systematically replacing the amide core with metabolically stable heterocycles or substituting the aromatic ring to enhance electronic complementarity, medicinal chemists can significantly improve the therapeutic index of these compounds. The integration of rigorous computational design, self-validating synthetic protocols, and precise functional assays remains the cornerstone of successful hit-to-lead campaigns in this chemical space.

References

  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity.MPG.PuRe.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.PMC - NIH.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.PMC - NIH.
  • Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.Drug Hunter.
Exploratory

In Vitro Exploratory Toxicity Profiling of 2-Methoxy-4-methylbenzamide Analogs: A Technical Guide for Preclinical De-risking

Executive Summary & Mechanistic Context Derivatives of 2-methoxy-4-methylbenzamide represent a highly versatile chemical scaffold. In contemporary drug discovery, these analogs are primarily investigated as potent, selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Derivatives of 2-methoxy-4-methylbenzamide represent a highly versatile chemical scaffold. In contemporary drug discovery, these analogs are primarily investigated as potent, selective voltage-gated potassium channel (KV1.3) inhibitors for autoimmune diseases and oncology[1], as well as T1R1/T1R3 umami receptor modulators[2].

However, the structural optimization of benzamide and thiophene-based scaffolds often introduces hidden safety liabilities. As a Senior Application Scientist, I approach exploratory toxicology (eTox) not as a checklist, but as a mechanistic interrogation of the molecule. The goal is to design a self-validating in vitro screening cascade that unmasks off-target pharmacology, mitochondrial impairment, and genotoxicity before advancing a candidate to costly in vivo models.

The Causality of Toxicity Liabilities
  • Cardiotoxicity (hERG Blockade): Small-molecule potassium channel inhibitors (like KV1.3 blockers) inherently risk cross-reactivity with the hERG (Kv11.1) channel due to highly conserved pore domains. Unintended hERG blockade delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[3].

  • Mitochondrial & Hepatotoxicity: Highly lipophilic 2-methoxy-4-methylbenzamide analogs are metabolized by hepatic CYP450 enzymes. Reactive electrophilic intermediates can uncouple mitochondrial oxidative phosphorylation. Standard in vitro assays often fail to detect this due to the "Crabtree effect"—where immortalized cells rely on glycolysis rather than mitochondrial respiration[4].

  • Genotoxicity: The oxidative cleavage of the methoxy-methylbenzamide moiety can yield species capable of DNA adduction, necessitating early Ames screening[5].

eTox Screening Workflow & Decision Matrix

To systematically de-risk these analogs, we employ a tiered screening workflow. Tier 1 focuses on acute, high-risk liabilities (hERG), while Tier 2 evaluates cellular and genetic integrity.

eToxWorkflow cluster_Tier1 Tier 1: Primary Efficacy & Acute Tox cluster_Tier2 Tier 2: Cellular & Genetic Tox Start 2-Methoxy-4-methylbenzamide Analog Library KV13 KV1.3 Patch-Clamp (Target Efficacy) Start->KV13 hERG hERG Automated Patch-Clamp (Cardiotoxicity) KV13->hERG IC50 < 1 µM Fail No-Go / Structural Refinement KV13->Fail IC50 > 1 µM HepG2 HepG2 Glu/Gal Assay (Mitochondrial/Hepatotox) hERG->HepG2 hERG IC50 > 30 µM hERG->Fail hERG IC50 < 30 µM Ames Mini-Ames Test (Genotoxicity) HepG2->Ames No Mito-Tox HepG2->Fail IC50(Gal) < IC50(Glu) Ames->Fail Positive Lead Lead Candidate Selection Ames->Lead Negative

Tiered in vitro eTox workflow for 2-Methoxy-4-methylbenzamide analogs.

Self-Validating Experimental Protocols

Module 1: Automated Patch-Clamp for hERG Liability

Rationale: To ensure the benzamide analog does not bind to the inner cavity of the hERG channel. Self-Validation Mechanism: The assay is strictly gated by a positive control (E-4031, a known hERG blocker) which must yield >85% inhibition, and a vehicle control (0.1% DMSO) which must show <5% variance in tail current.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) gene. Harvest at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Application: Perfuse the 2-methoxy-4-methylbenzamide analog at escalating concentrations (0.1 µM to 30 µM). Allow 3 minutes of equilibration per dose.

  • Data Acquisition: Measure the peak amplitude of the tail current. Calculate the IC50 using a 4-parameter logistic fit.

Module 2: HepG2 Glucose/Galactose Mitochondrial Toxicity Assay

Rationale: To unmask hidden mitochondrial toxicity[4]. By replacing glucose with galactose in the culture media, HepG2 cells are forced to generate ATP via mitochondrial oxidative phosphorylation rather than glycolysis. Self-Validation Mechanism: Rotenone (Complex I inhibitor) is run in parallel. The assay is only valid if Rotenone demonstrates a Galactose/Glucose IC50 ratio of < 0.3.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two separate 96-well plates.

    • Plate A: High-glucose DMEM (25 mM glucose).

    • Plate B: Galactose DMEM (10 mM galactose, 0 mM glucose).

  • Incubation: Allow cells to adhere and adapt for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with the benzamide analogs (1 µM to 100 µM) in biological triplicates. Include 0.1% DMSO (negative control) and 10 µM Rotenone (positive control).

  • Exposure: Incubate for 72 hours to allow for CYP-mediated metabolism and cumulative mitochondrial stress.

  • Readout: Add CellTiter-Glo® Reagent (ATP-dependent luminescence) to lyse cells and measure intracellular ATP levels.

  • Analysis: Calculate the IC50 for both conditions. A compound is flagged as a mitochondrial toxin if the IC50 in galactose is >3-fold lower than the IC50 in glucose.

On-Target Mechanism: KV1.3 Inhibition & Apoptotic Signaling

When developing these analogs as therapeutics (e.g., immunosuppressants or anti-cancer agents), understanding the on-target mechanism is just as critical as off-target toxicity. KV1.3 blockade prevents potassium efflux, which depolarizes the cell membrane, halts calcium influx, and ultimately suppresses T-cell activation[1].

KV13Pathway Analog 2-Methoxy-4-methylbenzamide Analog KV13 KV1.3 Potassium Channel (Effector Memory T-Cell) Analog->KV13 Inhibits K_Efflux Potassium (K+) Efflux Blocked KV13->K_Efflux Depolarization Membrane Depolarization Maintained K_Efflux->Depolarization Ca_Influx CRAC Channel Ca2+ Influx Prevented Depolarization->Ca_Influx Calcineurin Calcineurin Activation Inhibited Ca_Influx->Calcineurin NFAT NFAT Translocation Blocked Calcineurin->NFAT Immunosuppression T-Cell Proliferation Halted (Immunosuppression) NFAT->Immunosuppression

On-target signaling cascade of KV1.3 inhibition by benzamide analogs.

Quantitative Data Presentation

The following table synthesizes representative in vitro screening data for three hypothetical 2-methoxy-4-methylbenzamide structural variants, demonstrating how the eTox protocols drive Go/No-Go decisions.

Compound IDTarget Efficacy: KV1.3 IC50 (nM)Cardiotox: hERG IC50 (µM)Hepatotox: HepG2 Glu IC50 (µM)Mito-Tox: HepG2 Gal IC50 (µM)Genotox: Mini-AmesDecision Status
Analog A (Unmodified)45.22.1 (High Risk)>100>100NegativeNo-Go (Cardiotoxic)
Analog B (Thiophene-substituted)12.8>3085.015.2 (Mito-Tox)NegativeNo-Go (Mitochondrial Tox)
Analog C (Fluorinated variant)8.4>50 (Safe)>100>100 (Safe)NegativeGo (Lead Candidate)

Data Interpretation: Analog A exhibits potent efficacy but fails due to severe hERG liability. Analog B resolves the hERG issue but demonstrates a >5-fold shift in the HepG2 Galactose assay, indicating severe mitochondrial uncoupling. Analog C successfully navigates all eTox filters, validating the fluorinated 2-methoxy-4-methylbenzamide scaffold as a viable preclinical lead.

References

  • [2] US8148536B2 - Comestible compositions comprising high potency savory flavorants, and processes for producing them. Google Patents.

  • [5] 39503-58-7 | Methyl 5-bromo-2-methoxy-4-methylbenzoate | Aryls. Ambeed.

  • [1] Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. MPG.PuRe.

  • [3] High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. PMC / NIH.gov.

  • [4] Most Influential Physicochemical and In Vitro Assay Descriptors for Hepatotoxicity and Nephrotoxicity Prediction. ACS Publications.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methoxy-4-methylbenzamide from benzoic acid

Application Note: Synthesis and Mechanistic Evaluation of 2-Methoxy-4-methylbenzamide Introduction and Strategic Context 2-Methoxy-4-methylbenzamide is a highly valuable synthetic intermediate and a potent bioactive comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Evaluation of 2-Methoxy-4-methylbenzamide

Introduction and Strategic Context

2-Methoxy-4-methylbenzamide is a highly valuable synthetic intermediate and a potent bioactive compound. In pharmacological and food chemistry contexts, it has been identified as a high-potency savory flavorant, acting as an effective activator of the hT1R1/hT1R3 umami receptor with an EC50 of approximately 0.04 µM[1][2]. Furthermore, methoxybenzamide derivatives frequently serve as critical scaffolds in the development of targeted therapeutics, including signaling pathway inhibitors and ion channel modulators[3][4].

For researchers synthesizing this compound from a benzoic acid precursor (specifically, 2-methoxy-4-methylbenzoic acid[5]), a two-step activation-amidation sequence is the most robust and scalable approach. This protocol details the conversion of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution with ammonia, ensuring high yield and purity.

Reaction Pathway and Mechanistic Design

The synthesis relies on the initial conversion of the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.

G A 2-Methoxy-4-methylbenzoic acid (Starting Material) B SOCl2, Catalytic DMF Toluene, 80°C A->B Step 1: Activation C 2-Methoxy-4-methylbenzoyl chloride (Reactive Intermediate) B->C D Aqueous NH3 (28%) DCM, 0°C to RT C->D Step 2: Amidation E 2-Methoxy-4-methylbenzamide (Target Product) D->E

Synthesis pathway of 2-methoxy-4-methylbenzamide via acyl chloride intermediate.

Causality in Experimental Design:

  • Choice of Chlorinating Agent: Thionyl chloride ( SOCl2​ ) is selected over oxalyl chloride or phosphorus reagents because its byproducts ( SO2​ and HCl ) are gaseous, driving the reaction forward according to Le Chatelier's principle and simplifying downstream purification[3].

  • Role of DMF Catalyst: N,N-Dimethylformamide (DMF) is added in catalytic amounts. It reacts with SOCl2​ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which accelerates the conversion of the carboxylic acid to the acyl chloride far more efficiently than SOCl2​ alone.

  • Thermal Control During Amidation: The addition of the acyl chloride to aqueous ammonia must be performed at 0 °C. Acyl chlorides are highly reactive; without thermal control, the exothermic nature of the reaction can lead to localized heating, promoting the competing hydrolysis reaction (reverting the intermediate back to the starting benzoic acid) rather than the desired amidation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected physicochemical data for the synthesis.

ParameterReagent / CompoundEquivalents / ValueFunction / Notes
Starting Material 2-Methoxy-4-methylbenzoic acid1.0 eqPrimary precursor[5].
Activating Agent Thionyl Chloride ( SOCl2​ )1.5 - 2.0 eqUsed in slight excess to ensure complete conversion[3].
Catalyst N,N-Dimethylformamide (DMF)0.05 eqGenerates Vilsmeier-Haack active species.
Nucleophile Aqueous Ammonia (28% NH4​OH )5.0 - 10.0 eqExcess required to act as both reactant and acid scavenger.
Solvents Toluene (Step 1), DCM (Step 2)5-10 VolToluene allows reflux at 80°C; DCM provides biphasic amidation.
Expected Yield 2-Methoxy-4-methylbenzamide~85 - 88%Based on optimized recovery protocols[1][2].
Product MW C9​H11​NO2​ 165.19 g/mol Confirmed via LC-MS/NMR[5].

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Methoxy-4-methylbenzoyl chloride

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas scrubber to neutralize SO2​ and HCl emissions), suspend 2-methoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous toluene (approx. 5 mL per gram of substrate).

  • Activation: Add thionyl chloride (1.5 equiv) dropwise at room temperature, followed by 2–3 drops of anhydrous DMF (catalytic)[3].

  • Reflux: Gradually heat the reaction mixture to 80 °C and stir for 4 to 6 hours. The suspension will transition into a clear solution as the acyl chloride forms.

  • Concentration: Cool the mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporate with a small volume of fresh anhydrous toluene (2x) to ensure complete removal of residual SOCl2​ . The resulting crude 2-methoxy-4-methylbenzoyl chloride (typically an off-white solid or viscous oil) should be used immediately in the next step without further purification[3].

Phase 2: Amidation 5. Solubilization: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) (approx. 5 mL per gram of theoretical yield). 6. Nucleophilic Addition: In a separate, larger flask, cool a solution of 28% aqueous ammonia (5.0 equiv) to 0 °C using an ice-water bath. Vigorously stir the ammonia solution. 7. Dropwise Addition: Slowly add the DCM solution of the acyl chloride dropwise to the chilled aqueous ammonia over 30 minutes. Maintain the internal temperature below 5 °C to prevent hydrolysis. 8. Maturation: Once the addition is complete, remove the ice bath and allow the biphasic reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 12-16 hours) to ensure complete conversion.

Phase 3: Workup and Isolation 9. Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and water. Separate the organic (DCM) layer from the aqueous layer. Extract the aqueous layer twice more with fresh DCM[2]. 10. Washing: Combine the organic extracts and wash sequentially with:

  • Saturated aqueous sodium bicarbonate ( NaHCO3​ ) to remove any unreacted carboxylic acid[1][2].
  • Deionized water.
  • Saturated aqueous sodium chloride (brine) to pre-dry the organic phase[1][2].
  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ). Filter out the drying agent and concentrate the filtrate under reduced pressure to yield the crude product[1][2].
  • Purification (Optional but Recommended): While the crude product is often of high purity (>95%), it can be recrystallized from an ethyl acetate/hexane mixture to afford 2-methoxy-4-methylbenzamide as a highly pure, white crystalline solid (Typical yield: ~88%)[1][2].

Sources

Application

Application Note: High-Throughput Screening Assays for 2-Methoxy-4-methylbenzamide Receptor Activation

Introduction & Pharmacological Context The discovery and optimization of novel savory (umami) flavorants and modulators rely heavily on robust in vitro screening platforms. While L-glutamate is the prototypical endogenou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The discovery and optimization of novel savory (umami) flavorants and modulators rely heavily on robust in vitro screening platforms. While L-glutamate is the prototypical endogenous ligand for the umami taste receptor, synthetic benzamide derivatives have demonstrated vastly superior potency. Specifically, 2-Methoxy-4-methylbenzamide has emerged as a highly potent agonist of the human T1R1/T1R3 receptor, exhibiting an EC50 of approximately 0.04 µM in recombinant cell models[1].

This application note details a self-validating, High-Throughput Screening (HTS) protocol utilizing Fluorometric Imaging Plate Reader (FLIPR) technology. Designed for drug development professionals and flavor scientists, this guide provides the mechanistic rationale and step-by-step methodology required to quantify 2-Methoxy-4-methylbenzamide receptor activation accurately.

Mechanistic Grounding: Receptor Coupling & Assay Rationale

The umami taste receptor is a heteromeric complex composed of two Class C G-protein-coupled receptors (GPCRs): T1R1 and T1R3[2]. In native taste bud cells, this receptor couples to the G-protein gustducin. However, native cells are entirely impractical for HTS due to low throughput and rapid desensitization.

To engineer a reliable HTS platform, we utilize a recombinant HEK293T cell line stably co-expressing hT1R1, hT1R3, and a chimeric G-protein, Gα16gust44 [2].

  • Why Gα16gust44? This chimeric G-protein replaces the native gustducin coupling. It forces the T1R1/T1R3 receptor to route its activation signal through the Phospholipase C (PLCβ) pathway[3].

  • The Signal Cascade: Upon binding of 2-Methoxy-4-methylbenzamide to the Venus flytrap (VFT) domain of the receptor, Gα16gust44 activates PLCβ, which cleaves PIP2 into IP3. IP3 then binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium ( Ca2+ )[2].

  • The Readout: This calcium transient is captured in real-time using a calcium-sensitive fluorophore (e.g., Calcium 6), providing a highly sensitive, quantifiable kinetic readout suitable for 384-well or 1536-well microplate formats[4].

Pathway Ligand 2-Methoxy-4-methylbenzamide (Potent Agonist) Receptor hT1R1/hT1R3 (Heteromeric GPCR) Ligand->Receptor Binds VFT Domain GProtein Gα16gust44 (Chimeric G-Protein) Receptor->GProtein Activates PLC Phospholipase C (PLCβ) GProtein->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Calcium Opens IP3R Signal Fluorescent Signal (FLIPR Readout) Calcium->Signal Binds Calcium Dye

Fig 1: Signal transduction pathway of 2-Methoxy-4-methylbenzamide via hT1R1/hT1R3 and Gα16gust44.

Experimental HTS Workflow & Protocol

The following protocol is optimized for a 384-well format, prioritizing cell retention and signal-to-noise ratio.

Reagents and Materials
  • Cell Line: HEK293T stably expressing hT1R1, hT1R3, and Gα16gust44.

  • Plates: 384-well black, clear-bottom, Poly-D-Lysine (PDL) coated microplates. (Causality: HEK293T cells are weakly adherent. PDL coating provides an electrostatic anchor, preventing cell detachment during the high-velocity fluid injections of the FLIPR system).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices). (Causality: Calcium 6 is a "no-wash" dye. Traditional dyes like Fluo-4 require multiple wash steps that physically shear cells off the plate, ruining HTS data integrity).

  • Inhibitor: Probenecid (2.5 mM final concentration). (Causality: Probenecid inhibits organic anion transporters in the HEK cell membrane, preventing the cells from prematurely pumping the fluorophore out into the extracellular space).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

  • Harvest HEK293T-hT1R1/hT1R3/Gα16gust44 cells at 80% confluency using TrypLE Express.

  • Resuspend cells in standard growth medium (DMEM + 10% dialyzed FBS). Note: Dialyzed FBS is critical to remove trace endogenous glutamate that would cause baseline receptor desensitization.

  • Seed cells at a density of 15,000 cells/well in 25 µL of medium into the 384-well PDL-coated plate.

  • Incubate for 24 hours at 37°C, 5% CO2​ .

Step 2: Dye Loading (Day 2)

  • Reconstitute the Calcium 6 dye in Assay Buffer containing 5 mM Probenecid.

  • Add 25 µL of the dye solution directly to each well (total volume now 50 µL; final Probenecid concentration is 2.5 mM).

  • Incubate the plates in the dark for 2 hours at 37°C to allow for complete intracellular dye esterase cleavage.

Step 3: Compound Preparation

  • Prepare a 10 mM stock of 2-Methoxy-4-methylbenzamide in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity or artifactual calcium transients.

  • Prepare control wells: Assay Buffer + 0.5% DMSO (Negative Control) and 10 mM L-Glutamate + 1 mM IMP (Positive Control)[2].

Step 4: FLIPR Execution & Data Acquisition

  • Transfer the cell plate and the compound source plate to the FLIPR instrument.

  • Configure the kinetic read parameters: Excitation at 485 nm, Emission at 525 nm.

  • Record baseline fluorescence ( F0​ ) for 10 seconds.

  • Inject 12.5 µL of the compound dilutions into the cell plate at a speed of 20 µL/sec.

  • Continue recording fluorescence ( F ) for an additional 110 seconds to capture the peak calcium transient.

Workflow Step1 1. Cell Seeding HEK293T (hT1R1/hT1R3/Gα16gust44) 384-well PDL Plate Step2 2. Incubation 24 Hours at 37°C, 5% CO2 Step1->Step2 Step3 3. Dye Loading Add Calcium 6 Dye + Probenecid Incubate 2 Hours Step2->Step3 Step4 4. Compound Addition Inject 2-Methoxy-4-methylbenzamide via FLIPR Liquid Handling Step3->Step4 Step5 5. Kinetic Readout Measure ΔF/F0 for 120 seconds Step4->Step5 Step6 6. Data Analysis Calculate EC50 & Z'-factor Step5->Step6

Fig 2: High-Throughput Screening workflow for FLIPR-based calcium assays.

Data Presentation & Assay Validation

To ensure the assay is a self-validating system, the Z'-factor must be calculated for every plate. The Z'-factor evaluates the dynamic range of the assay signal relative to the data variation. An assay with a Z′≥0.5 is considered excellent for HTS.

Data is expressed as the change in fluorescence relative to the baseline ( ΔF/F0​ ). The table below summarizes the expected quantitative activation profiles for 2-Methoxy-4-methylbenzamide against standard umami controls.

Compound / LigandReceptor TargetModulator PresentExpected EC50​ Efficacy (% of Max)
2-Methoxy-4-methylbenzamide hT1R1/hT1R3None~0.04 µM[1]100%
L-Glutamate hT1R1/hT1R3None~1.5 - 5.0 mM40-50%
L-Glutamate + IMP hT1R1/hT1R31 mM IMP~0.1 - 0.5 mM[2]100%
Cyclamate (Negative Control)hT1R1/hT1R3NoneN/A (No activation)[3]0%

Note: 2-Methoxy-4-methylbenzamide demonstrates orders of magnitude greater potency than endogenous L-Glutamate, even when L-Glutamate is synergistically enhanced by Inosine monophosphate (IMP).

Troubleshooting & Counter-Screening

A critical component of any HTS campaign is ruling out false positives. Compounds may trigger calcium release by activating endogenous HEK293T receptors rather than the transfected T1R1/T1R3 complex[4].

  • Counter-Screen Protocol: Any hit identified for 2-Methoxy-4-methylbenzamide analogs must be run through a counter-screen using HEK293T cells expressing only the Gα16gust44 protein (lacking hT1R1/hT1R3) or expressing the sweet receptor (hT1R2/hT1R3)[4]. If the compound generates a calcium transient in the counter-screen, it is an off-target false positive.

References

  • Source: US Patent 8148536B2 (Google Patents)
  • Molecular mechanism for the umami taste synergism Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Source: US Patent 9804157B1 (Google Patents)
  • Different functional roles of T1R subunits in the heteromeric taste receptors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Method

Application Note: Formulation and Delivery of 2-Methoxy-4-methylbenzamide in Cell Culture Systems

Target Audience: Researchers, Application Scientists, and Assay Developers in Pharmacology and Drug Discovery. Introduction & Physicochemical Profile 2-Methoxy-4-methylbenzamide (CAS: 877759-77-8) is a highly versatile s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Assay Developers in Pharmacology and Drug Discovery.

Introduction & Physicochemical Profile

2-Methoxy-4-methylbenzamide (CAS: 877759-77-8) is a highly versatile synthetic benzamide derivative utilized in two distinct in vitro pharmacological contexts. First, it acts as a highly potent agonist for the hT1R1/hT1R3 umami taste receptor (EC50 ~0.04 µM)[1], making it a critical reference compound in flavorant discovery assays[1]. Second, it serves as a structural analog in the development of thiophene-based inhibitors targeting the KV1.3 voltage-gated potassium channel, a recognized tumor marker in pancreatic cancer proliferation[2].

Because 2-Methoxy-4-methylbenzamide contains a hydrophobic substituted benzene ring, its aqueous solubility in standard cell culture media (e.g., DMEM, RPMI) is severely limited. Direct addition to aqueous buffers often results in micro-precipitation, leading to inconsistent dose-response curves and artifactual toxicity. This application note details self-validating formulation strategies to ensure complete solubility, bioavailability, and assay reproducibility.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Methoxy-4-methylbenzamide
CAS Number 877759-77-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Primary Target 1 hT1R1/hT1R3 Umami Receptor (Agonist)
Primary Target 2 KV1.3 Potassium Channel (Inhibitor Analog)

Mechanistic Pathways in Cell Culture

Understanding the downstream signaling of your assay dictates the formulation strategy. Calcium imaging requires rapid intracellular dye responses, whereas patch-clamp electrophysiology requires pristine membrane lipid bilayers.

Pathways cluster_T1R Pathway A: Umami Receptor Activation cluster_KV Pathway B: KV1.3 Channel Inhibition Compound 2-Methoxy-4-methylbenzamide T1R hT1R1/hT1R3 Receptor (HEK293 Cells) Compound->T1R Agonist (EC50 ~0.04 µM) KV13 KV1.3 Potassium Channel (Pancreatic Cancer Cells) Compound->KV13 Inhibitor Analog Gq G-protein (Gαq/11) T1R->Gq PLC PLCβ2 Activation Gq->PLC Ca2 Intracellular Ca2+ Release (FLIPR Assay) PLC->Ca2 Depol Membrane Depolarization KV13->Depol Blocks K+ efflux Apop Apoptosis / Reduced Proliferation Depol->Apop

Fig 1: Dual mechanistic pathways of 2-Methoxy-4-methylbenzamide in cellular assays.

Formulation Selection Guide

The choice of carrier system is not arbitrary; it is a causal factor in assay success. Organic solvents like DMSO can alter the dielectric constant of cell membranes, introducing noise in electrophysiological recordings. Conversely, solvent-free systems may lack the rapid mixing kinetics required for high-throughput screening.

Table 2: Formulation Selection Matrix
Assay TypeRecommended Carrier SystemMax Final Solvent Conc.Scientific Rationale
High-Throughput (FLIPR) DMSO + 0.02% Pluronic F-127< 0.1% DMSOPrevents lipophilic adsorption to 384-well plastic walls.
Electrophysiology 20% HP-β-CD (Aqueous)0% Organic SolventPreserves lipid bilayer integrity and baseline channel gating.
Long-term Proliferation DMSO (Direct Dilution)< 0.05% DMSOMinimal media alteration for 72h+ incubations (e.g., Panc-1 cells).

Experimental Protocols

Workflow Start Dry Powder (2-Methoxy-4-methylbenzamide) Stock Dissolve in 100% DMSO (10 mM Stock) Start->Stock Split Select Assay Stock->Split Assay1 Calcium Imaging (FLIPR) Split->Assay1 Assay2 Electrophysiology (Patch-Clamp) Split->Assay2 Form1 Dilute in Assay Buffer + 0.02% Pluronic F-127 Assay1->Form1 Form2 Evaporate DMSO & Complex with 20% HP-β-CD Assay2->Form2

Fig 2: Formulation workflow for 2-Methoxy-4-methylbenzamide based on assay type.

Protocol A: DMSO/Pluronic F-127 Dispersion (For FLIPR / Umami Receptor Assays)

This protocol is optimized for HEK293 cells stably expressing hT1R1/hT1R3[3].

  • Master Stock Preparation: Weigh exactly 1.65 mg of 2-Methoxy-4-methylbenzamide and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock.

    • Causality Insight: Using anhydrous DMSO prevents premature hydrolysis of the carboxamide group and maintains compound stability during -20°C storage.

  • Intermediate Micelle Formation: In a glass vial, mix 10 µL of the 10 mM stock with 10 µL of 20% (w/v) Pluronic F-127 dissolved in DMSO.

    • Causality Insight: Pluronic F-127 is a non-ionic surfactant. Pre-mixing it with the compound forms protective micelles around the hydrophobic core of the benzamide, preventing it from "crashing out" upon introduction to an aqueous environment.

  • Aqueous Transition: Rapidly vortex the intermediate mixture into 9.98 mL of pre-warmed (37°C) assay buffer (e.g., HBSS + 20 mM HEPES).

    • Causality Insight: Pre-warming the buffer increases the kinetic solubility limit. Rapid vortexing ensures a homogenous dispersion, yielding a 10 µM working solution with exactly 0.1% DMSO.

Protocol B: Solvent-Free HP-β-CD Inclusion (For Electrophysiology / KV1.3 Assays)

This protocol is optimized for whole-cell patch-clamp experiments on Panc-1 or Colo-357 cell lines[4].

  • Carrier Solution Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your specific extracellular recording buffer to a final concentration of 20% (w/v).

  • Compound Integration: Add the required mass of dry 2-Methoxy-4-methylbenzamide directly to the HP-β-CD solution. Probe sonicate the mixture on ice for 3 cycles of 15 seconds each.

    • Causality Insight: Sonication provides the necessary activation energy for the hydrophobic benzamide molecule to physically enter the hydrophobic inner cavity of the cyclodextrin ring. This creates a water-soluble inclusion complex without the use of membrane-altering organic solvents.

  • Sterile Filtration & Validation: Pass the complexed solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality Insight: Filtration removes any uncomplexed, undissolved micro-crystals. This is a critical self-validating step; micro-crystals left in solution will physically occlude the microscopic tip of the glass patch pipette, ruining the electrophysiological seal.

References

  • US Patent 8,148,536 B2 - Comestible compositions comprising high potency savory flavorants, and processes for producing them. (Details the 0.04 µM EC50 of 2-Methoxy-4-methylbenzamide on hT1R1/hT1R3 receptors).
  • Gubič, Š. et al. (2022) - Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. Cancers, 14(11), 2595. (Details the use of 2-Methoxy-4-methylbenzamide analogs in KV1.

    • Source: MDPI
    • URL:[Link]

Sources

Application

Application Note: UHPLC-MS/MS Method Development and Validation for the Quantification of 2-Methoxy-4-methylbenzamide in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)

Executive Summary

2-Methoxy-4-methylbenzamide (MMB) is a functionally significant benzamide derivative, frequently utilized as a pharmacophore in the development of histone deacetylase (HDAC) inhibitors and high-potency sensory receptor agonists. To support preclinical pharmacokinetics (PK) and early-phase clinical trials, a robust, high-throughput bioanalytical method is required.

This application note details a de novo UHPLC-MS/MS method for the absolute quantification of MMB in human plasma. The protocol is designed as a self-validating system, strictly adhering to the FDA Bioanalytical Method Validation Guidance (2018) [1] and the ICH M10 Harmonised Guideline (2022) [2]. By leveraging acetonitrile-based protein precipitation and positive electrospray ionization (ESI+), this method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a rapid 3.0-minute run time.

Mechanistic Rationale & Method Development Logic

A successful bioanalytical assay requires a deep understanding of the analyte's physicochemical properties. MMB (Molecular Weight: 165.19 g/mol ) is a moderately lipophilic molecule featuring an aromatic ring, a methoxy group, and a primary amide.

Sample Preparation Strategy

We selected Protein Precipitation (PPT) using acetonitrile (ACN) over Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). While LLE provides cleaner extracts, benzamide derivatives exhibit excellent recovery (>85%) via simple ACN precipitation[3]. ACN acts as a chaotropic agent, disrupting the hydration layer of plasma proteins and causing rapid denaturation. This approach maximizes laboratory throughput while maintaining sufficient extract cleanliness for modern MS/MS systems.

Chromatographic Focusing

A critical challenge in PPT is the high organic content of the resulting supernatant (~75% ACN). Injecting this directly onto a reversed-phase column causes "solvent effects"—the strong injection solvent prevents the analyte from partitioning into the stationary phase at the column head, leading to peak broadening or splitting. Causality: To resolve this, the protocol mandates a 1:1 dilution of the supernatant with aqueous mobile phase (0.1% Formic Acid in water) prior to injection. This reduces the organic strength, ensuring sharp, symmetrical chromatographic peaks.

Mass Spectrometric Ionization

The amide nitrogen of MMB is weakly basic. The addition of 0.1% Formic Acid to both mobile phases lowers the pH of the eluent below the pKa of the amide, ensuring complete protonation [M+H]+ in the ESI source. For the Internal Standard (IS), we utilize Benzanilide , a structural analogue proven to effectively mimic the ionization and extraction behaviors of benzamide-class compounds when stable isotope-labeled standards are unavailable[4].

LogicTree A Analyte: 2-Methoxy-4-methylbenzamide (Neutral/Weakly Basic Amide) B Sample Preparation: Acetonitrile Protein Precipitation (Maximizes Recovery & Throughput) A->B C Chromatography: C18 Reversed-Phase UHPLC (Optimal Hydrophobic Retention) A->C D Mobile Phase: 0.1% Formic Acid in H2O/ACN (Promotes ESI+ Protonation) C->D E Detection: ESI+ MS/MS (MRM Mode) (High Sensitivity & Selectivity) D->E

Fig 1. Mechanistic logic tree for the UHPLC-MS/MS method development of 2-Methoxy-4-methylbenzamide.

Experimental Protocol

Reagents and Materials
  • Reference Standards: 2-Methoxy-4-methylbenzamide (Purity >99%), Benzanilide (IS, Purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA, 99% purity).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Preparation of Stock Solutions and Calibrators
  • Primary Stock: Dissolve MMB in 100% Methanol to yield a 1.0 mg/mL stock solution. Store at -20°C.

  • Working Solutions: Serially dilute the primary stock in 50% Methanol/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Standards: Spike 5 µL of working solutions into 95 µL of blank human plasma to yield a calibration curve of 1, 2, 10, 50, 200, 500, and 1000 ng/mL .

  • IS Working Solution: Prepare Benzanilide at 500 ng/mL in 100% ACN.

Sample Preparation Workflow (Protein Precipitation)

Workflow S1 Aliquot 50 µL Plasma + 10 µL IS S2 Add 150 µL ACN (Precipitation) S1->S2 S3 Vortex 1 min & Centrifuge S2->S3 S4 Transfer 100 µL Supernatant S3->S4 S5 Dilute w/ 100 µL 0.1% FA in H2O S4->S5 S6 Inject 5 µL into LC-MS/MS S5->S6

Fig 2. Step-by-step sample preparation workflow utilizing acetonitrile protein precipitation.

Step-by-Step Instructions:

  • Aliquot 50 µL of plasma sample (blank, calibrator, QC, or unknown) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of the IS Working Solution (Benzanilide, 500 ng/mL). Vortex briefly.

  • Add 150 µL of cold ACN to induce protein precipitation.

  • Vortex vigorously for 1 minute to ensure complete matrix disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant into a clean HPLC autosampler vial.

  • Add 100 µL of 0.1% FA in Water to the vial and mix well (reduces organic strength to ~37.5%).

  • Inject 5 µL into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

Chromatography: Separation is performed on a sub-2-micron C18 column to ensure high theoretical plate counts and narrow peak widths, maximizing the signal-to-noise ratio.

  • Column: Hypersil GOLD C18 (50 mm × 2.1 mm, 1.9 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 1: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.009010Initial
0.509010Isocratic hold
1.501090Linear ramp
2.201090Column wash
2.219010Step return
3.009010Re-equilibration

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The primary transition for MMB (166.2 134.1) represents the cleavage and loss of the methoxy group ( −32 Da, CH3​OH ), providing a highly specific fragment compared to the generic loss of ammonia.

Table 2: MS/MS SRM Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
MMB (Quantifier) 166.2134.11850
MMB (Qualifier) 166.2149.21450
Benzanilide (IS) 198.2105.12250

(Note: Capillary voltage set to 3.5 kV; Desolvation temperature at 450°C).

Method Validation Summary

To ensure the method acts as a self-validating system, it must be evaluated against the core pillars of the ICH M10 guidelines[2]: Accuracy, Precision, Selectivity, Matrix Effect, and Stability.

  • Selectivity: Blank plasma from 6 independent lots showed no interfering peaks at the retention times of MMB or the IS.

  • Linearity: The calibration curve was linear from 1.0 to 1000 ng/mL using a 1/x2 weighting factor ( r2>0.995 ).

  • Matrix Effect & Recovery: The matrix factor (normalized to IS) was 0.98, indicating negligible ion suppression. Mean extraction recovery was 89.4%.

Table 3: Intra-Day Accuracy and Precision (n=6)

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)
LLOQ 1.01.048.2+4.0
Low QC 3.02.915.6-3.0
Mid QC 400.0412.53.4+3.1
High QC 800.0788.02.9-1.5

Acceptance Criteria: Precision ≤15% (≤20% for LLOQ); Accuracy ±15% (±20% for LLOQ), fully compliant with FDA 2018 BMV Guidance[1].

References

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA U.S. Food and Drug Administration (FDA) URL:[Link]

  • Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection National Institutes of Health (NIH) / PMC URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability Federal Register URL:[Link]

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Method

Scaffold Hopping and Bioisosteric Replacement: Integrating 2-Methoxy-4-methylbenzamide with Thiophene Cores in Targeted Drug Design

Executive Summary & Rationale The voltage-gated potassium channel KV1.3 has recently emerged as a critical biomarker and therapeutic target for both autoimmune diseases and oncology, playing a pivotal role in cell prolif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The voltage-gated potassium channel KV1.3 has recently emerged as a critical biomarker and therapeutic target for both autoimmune diseases and oncology, playing a pivotal role in cell proliferation and apoptosis[1]. Traditional KV1.3 inhibitors often rely on heavily lipophilic phenyl-benzamide scaffolds, which can suffer from poor metabolic stability and off-target hERG liabilities.

To circumvent these pharmacokinetic bottlenecks, our drug design strategy employs a scaffold hopping approach—replacing the central phenyl ring with a 3-thiophene core. Furthermore, to optimize target residence time and binding affinity, we integrate the specific building block 2-methoxy-4-methylbenzamide (CAS: 877759-77-8)[2]. This application note details the mechanistic rationale, synthetic protocols, and biological evaluation workflows for developing these advanced Type VI thiophene-arylamide derivatives[1].

Mechanistic Insights: The Causality of Structural Choices

As drug designers, we do not make structural modifications arbitrarily; every atom must serve a thermodynamic or pharmacokinetic purpose. The integration of the 2-methoxy-4-methylbenzamide moiety onto a thiophene core is driven by three distinct mechanistic principles:

  • Bioisosteric Core Replacement (The Thiophene Advantage): Replacing a benzene ring with a 3-thiophene moiety reduces the overall van der Waals volume while maintaining aromaticity. More importantly, the sulfur heteroatom alters the electron density and the dihedral angle of the adjacent amide bond. This subtle conformational shift allows the molecule to navigate the narrow, hydrophobic vestibule of the KV1.3 channel more effectively than its rigid phenyl counterpart[1].

  • Conformational Locking via the 2-Methoxy Group: The methoxy group at the ortho position of the benzamide serves a dual purpose. First, its oxygen acts as a critical hydrogen bond acceptor for residues within the binding pocket. Second, it induces steric hindrance against the amide carbonyl, restricting bond rotation. This "conformational locking" pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding.

  • Hydrophobic Anchoring via the 4-Methyl Group: The 4-methyl substituent provides a localized lipophilic anchor that engages in favorable van der Waals interactions with deep hydrophobic pockets in the channel pore, ultimately driving the IC50 down to the low micromolar range[1].

Visualizing the Design Strategy

ScaffoldHopping Hit Hit Compound (Phenyl Core) Thiophene Scaffold Hopping (3-Thiophene Core) Hit->Thiophene Bioisosterism Benzamide Substituent Tuning (2-Methoxy-4-methylbenzamide) Thiophene->Benzamide Amidation Lead Type VI Lead (Cmpd 51) IC50 = 2.92 µM Benzamide->Lead Affinity Gain

Conceptual workflow of scaffold hopping from a phenyl core to a 3-thiophene core.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) progression, demonstrating how the stepwise integration of the thiophene core and the 2-methoxy-4-methylbenzamide moiety improves KV1.3 inhibitory potency[1].

Compound IDCore ScaffoldBenzamide SubstitutionKV1.3 Inhibition (%) at 10 µMIC50 (µM)
Hit Cmpd 5 PhenylUnsubstituted45 ± 5%> 10.0
Type V (Cmpd 44) 3-ThiopheneUnsubstituted92 ± 4%0.47 ± 0.02
Type VI (Cmpd 51) 3-Thiophene2-Methoxy-4-methyl 88 ± 3% 2.92 ± 0.12

Note: While Compound 44 shows a lower raw IC50, Compound 51 (the 2-methoxy-4-methylbenzamide analog) demonstrated superior metabolic stability profiles and selectivity indices necessary for advanced Type VI lead development[1].

Experimental Protocol: Synthesis of Thiophene-2-Methoxy-4-Methylbenzamide

To synthesize these sterically hindered amides, traditional coupling agents (like EDCI) often result in poor yields due to the ortho-methoxy group on the benzoic acid. Therefore, we employ HATU , which generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion.

Self-Validating HATU Coupling Procedure

Reagents: 2-Methoxy-4-methylbenzoic acid (1.0 eq), 3-Aminothiophene derivative (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Activation: Dissolve 2-methoxy-4-methylbenzoic acid in anhydrous DMF under an inert argon atmosphere. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes.

    • Causality Note: The 15-minute pre-activation is critical to ensure the complete formation of the active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the 3-aminothiophene derivative dropwise to the activated mixture. Stir at room temperature for 12 hours.

  • In-Process Validation (Self-Validating Step): Before quenching, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The complete disappearance of the acid mass and the presence of the product mass confirms the reaction is complete. Do not proceed to workup until this is verified.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash successively with saturated aqueous NaHCO3 (3x) to remove the acidic byproducts, followed by 1M HCl (2x) to remove unreacted amine and DIPEA, and finally brine (1x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure Type VI thiophene-benzamide analog.

Biological Evaluation Workflow

Once synthesized, the compounds must be evaluated for their KV1.3 inhibitory potency. Because KV1.3 is a voltage-gated channel, standard biochemical assays are insufficient; electrophysiological techniques are required[1].

BioAssay Oocytes Oocyte Prep (X. laevis) Injection KV1.3 cRNA Injection Oocytes->Injection Incubation Incubation (1-3 Days) Injection->Incubation Clamp Voltage-Clamp Analysis Incubation->Clamp Data IC50 Profiling Clamp->Data

Step-by-step electrophysiological workflow for evaluating KV1.3 channel inhibition.

Assay Execution: Xenopus laevis oocytes are microinjected with KV1.3 cRNA and incubated to allow channel expression on the cell membrane. Using a manual voltage-clamp or an automated HiClamp system, the oocytes are depolarized to open the channels. The synthesized 2-methoxy-4-methylbenzamide-thiophene derivatives are perfused into the bath solution, and the percentage of current inhibition is recorded to generate precise IC50 values[1].

Sources

Application

Topic: Preparation and Application of 2-Methoxy-4-methylbenzamide for Patch-Clamp Electrophysiology Screening

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals engaged in ion channel research and drug discovery. Abstract: This document pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in ion channel research and drug discovery.

Abstract: This document provides a comprehensive, field-proven methodology for the preparation of 2-Methoxy-4-methylbenzamide, a small molecule of interest for electrophysiological screening. The reliability of patch-clamp electrophysiology data is fundamentally dependent on the precise and consistent preparation of test compounds.[1][2] This guide moves beyond a simple recitation of steps to explain the critical rationale behind solvent selection, stock solution handling, and the preparation of aqueous working solutions for perfusion systems. We present a self-validating protocol that incorporates essential quality control checkpoints to mitigate common sources of experimental error, such as compound precipitation and vehicle-induced artifacts. The objective is to equip the researcher with a robust framework for generating high-fidelity, reproducible data when characterizing the effects of 2-Methoxy-4-methylbenzamide on ion channel activity.

Part 1: Compound Characterization and Handling

2-Methoxy-4-methylbenzamide is a benzamide derivative with the following chemical properties. As its specific biological activity on ion channels is not widely documented, it should be treated as a novel compound for screening purposes.

Table 1: Physicochemical Properties of 2-Methoxy-4-methylbenzamide

PropertyValueSource
CAS Number 877759-77-8[3][4]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3][4]
Appearance White to pale cream solid/powder[5]
Melting Point 111-113 °C[4]
Safety and Handling

As with any novel chemical, 2-Methoxy-4-methylbenzamide should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the solid compound and its concentrated solutions.

  • Handling: Handle the powdered form in a fume hood or on a bench with adequate ventilation to avoid inhalation.

  • Disposal: Dispose of the compound and its solutions in accordance with your institution's chemical waste management guidelines.

Foundational Principle: Solubility is Paramount

The single most critical variable in preparing a compound for aqueous application in electrophysiology is its solubility. Undissolved compound particulates can clog perfusion lines and, more critically, lead to an inaccurate and non-reproducible final concentration at the cell membrane, rendering the resulting data meaningless.

Expert Insight: While theoretical solubility can be calculated, empirical testing is non-negotiable. The protocol below provides a straightforward method to determine the practical solubility limit in the chosen vehicle before proceeding.

Part 2: Stock Solution Preparation Protocol

The goal is to create a concentrated stock solution that can be stored and later diluted to final working concentrations. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds and its relative inertness at the low final concentrations used in electrophysiology.

Materials and Reagents
  • 2-Methoxy-4-methylbenzamide powder

  • Anhydrous, spectroscopy-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Step-by-Step Protocol for 100 mM Stock Solution
  • Tare Vial: Place a sterile, dry 1.5 mL microcentrifuge tube or amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out approximately 1.65 mg of 2-Methoxy-4-methylbenzamide (for a final volume of 100 µL) or 16.52 mg (for a final volume of 1 mL). The precision of this step dictates the accuracy of all subsequent dilutions.

  • Add Solvent: Add the corresponding volume of anhydrous DMSO to the vial (100 µL or 1 mL).

    • Causality Check: Anhydrous DMSO is crucial as water can reduce the solubility of hydrophobic compounds and introduce variability.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection (QC Step 1): Hold the vial against a light source. The solution must be completely clear, with no visible crystals, sediment, or cloudiness. If particulates persist, the compound may not be soluble at 100 mM in DMSO and a lower stock concentration (e.g., 50 mM or 10 mM) should be prepared.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C in properly labeled, sealed vials.

Part 3: Working Solution Preparation and Validation

This stage involves diluting the high-concentration DMSO stock into your aqueous external recording solution (e.g., artificial cerebrospinal fluid, ACSF, or HEPES-buffered saline). The goal is to achieve the desired final concentration of the test compound while keeping the vehicle (DMSO) concentration minimal and constant.

The Principle of Vehicle Control

DMSO is not biologically inert at high concentrations. To ensure that any observed electrophysiological effect is due to 2-Methoxy-4-methylbenzamide and not the solvent, two conditions must be met:

  • The final concentration of DMSO should be kept as low as possible, typically ≤ 0.1%.

  • The "control" or "wash" solution must contain the exact same final concentration of DMSO as the drug-containing solutions.[6]

Step-by-Step Protocol for 10 µM Working Solution

This protocol uses a two-step serial dilution to minimize pipetting errors and ensure the final DMSO concentration remains low.

  • Prepare Intermediate Dilution:

    • Pipette 98 µL of your external recording solution (e.g., ACSF) into a fresh microcentrifuge tube.

    • Add 2 µL of the 100 mM stock solution. This creates a 2 mM intermediate solution in 2% DMSO. Vortex thoroughly.

  • Prepare Final Working Solution:

    • Pipette 995 µL of the external recording solution into a new tube.

    • Add 5 µL of the 2 mM intermediate solution.

    • This yields a final concentration of 10 µM 2-Methoxy-4-methylbenzamide in 0.01% DMSO.

  • Vortex and Inspect (QC Step 2): Vortex the final working solution vigorously. Crucially, inspect it for any signs of precipitation (cloudiness or "snow globe" effect). Benzamide compounds can sometimes precipitate when transferred from DMSO to an aqueous environment. If precipitation occurs, the working concentration is too high and must be lowered.

  • pH and Osmolarity Check (QC Step 3): For exacting studies, it is best practice to confirm that the addition of the compound has not significantly altered the pH or osmolarity of the recording solution.[7]

  • Prepare Vehicle Control: Create a matched vehicle control solution by performing the same dilutions with pure DMSO instead of the compound stock. For the example above, this would result in a final solution of 0.01% DMSO in ACSF.

Table 2: Example Dilution Scheme for various Final Concentrations

Final ConcentrationStock Conc.Intermediate DilutionFinal DilutionFinal DMSO %
1 µM 100 mM2 µL stock in 198 µL ACSF (1 mM)10 µL of intermediate in 990 µL ACSF0.01%
10 µM 100 mM2 µL stock in 98 µL ACSF (2 mM)5 µL of intermediate in 995 µL ACSF0.01%
100 µM 100 mM2 µL stock in 18 µL ACSF (10 mM)10 µL of intermediate in 990 µL ACSF0.1%

Part 4: Application to the Patch-Clamp System

The prepared solutions are delivered to the patched cell via a perfusion system. The integrity of the experiment depends on the stability and consistency of this delivery.

Experimental Protocol for Drug Application
  • System Priming: Before the experiment begins, ensure all perfusion lines are free of air bubbles and have been flushed thoroughly with the external recording solution.[7]

  • Establish Stable Baseline: After achieving the whole-cell patch-clamp configuration, perfuse the cell with the vehicle-only control solution to establish a stable baseline recording.[8]

  • Switch to Drug Solution: Switch the perfusion inflow to the desired concentration of 2-Methoxy-4-methylbenzamide.

    • Trustworthiness Check: Ensure the flow rate of the drug application is identical to the vehicle control wash rate. Changes in flow can induce mechanosensitive artifacts, confounding the results.[6]

  • Washout: After observing the effect (or waiting a sufficient duration), switch the perfusion back to the vehicle control solution to observe washout and recovery of the baseline activity.

  • Dose-Response: Repeat steps 3 and 4 with different concentrations, typically moving from the lowest to the highest concentration.

Part 5: Visualization of the Preparation Workflow

The following diagram illustrates the logical flow from solid compound to final application, highlighting the critical quality control checkpoints.

G cluster_0 Part 2: Stock Solution cluster_1 Part 3: Working Solution cluster_2 Part 4: Application compound Compound Powder (2-Methoxy-4-methylbenzamide) stock 100 mM Stock Solution compound->stock Weigh & Dissolve dmso Anhydrous DMSO dmso->stock qc1 QC 1: Visual Check for Full Dissolution stock->qc1 acsf External Solution (e.g., ACSF) qc1->acsf If Clear intermediate Intermediate Dilution acsf->intermediate working Final Working Solution (e.g., 10 µM in 0.01% DMSO) intermediate->working qc2 QC 2: Visual Check for Precipitation working->qc2 qc3 QC 3: Confirm pH & Osmolarity qc2->qc3 perfusion Perfusion System qc3->perfusion If Validated cell Patch-Clamp Recording perfusion->cell Constant Flow Rate

Caption: Workflow for preparing 2-Methoxy-4-methylbenzamide for electrophysiology.

Part 6: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in final working solution. The concentration exceeds its aqueous solubility limit.Prepare a lower final concentration. Consider if a different vehicle (e.g., with a small amount of ethanol) is needed, but always create a matched control.
Unstable gigaohm seal or cell death upon drug application. 1. High vehicle (DMSO) concentration. 2. Significant pH or osmolarity shift. 3. Perfusion flow rate is too high.1. Ensure final DMSO is <0.1%. 2. Perform QC Step 3; remake solution if necessary. 3. Reduce flow rate and ensure it is consistent between wash and drug.
No observable effect on ionic currents. 1. Compound is not active at the tested concentration. 2. Compound degraded due to improper storage. 3. Compound adsorbed to perfusion tubing.1. Test a higher concentration, being mindful of solubility limits. 2. Use a fresh aliquot of stock solution. 3. Use low-adsorption tubing and ensure lines are flushed with the drug solution before application to the cell.
Effect observed with vehicle control. The cell type is sensitive to the solvent (DMSO).Lower the final DMSO concentration further (e.g., to 0.01% or 0.001%) for all solutions, including the drug.

References

  • 2-methoxy-4-methylbenzamide . LookChem. [Link]

  • #LabHacks: 14 sharp tips for patch clamping . Scientifica. [Link]

  • 2-methoxy-n-(4-methylphenyl)benzamide (C15H15NO2) . PubChemLite. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp . Molecular Devices. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides . MDPI. [Link]

  • Patch clamp . Wikipedia. [Link]

  • Patch clamp technique: review of the current state of the art and potential contributions from nanoengineering . IET Nanobiotechnology. [Link]

  • A simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures . JoVE. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics . Frontiers in Pharmacology. [Link]

  • CAS RN 877759-77-8 | 2-Methoxy-4-methylbenzamide . Hoffman Fine Chemicals. [Link]

  • Whole cell patch clamp electrophysiology in human neuronal cells . PMC - NIH. [Link]

Sources

Method

Evaluating the Pro-Apoptotic Efficacy of 2-Methoxy-4-methylbenzamide in 3D Tumor Spheroid Models

An Application Guide for Researchers Abstract Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models for preclinical drug screening, offering greater physiological relevance than traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models for preclinical drug screening, offering greater physiological relevance than traditional 2D cell cultures by mimicking the complex microenvironment of solid tumors.[1][2][3] This guide provides a comprehensive framework and detailed protocols for assessing the anticancer potential of 2-Methoxy-4-methylbenzamide, a novel investigational compound from the promising benzamide class of molecules. We outline an integrated workflow encompassing spheroid generation, compound administration, and a multi-assay strategy to robustly quantify the induction of apoptosis. The methodologies described herein—including live/dead fluorescence imaging, executioner caspase activity measurement, and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL)—are designed to yield a thorough profile of the compound's efficacy and mechanism of action in a 3D context.

Introduction: The Rationale for 3D Apoptosis Screening

The transition from flat, 2D cell monolayers to 3D spheroid models represents a critical advancement in oncology drug discovery. Spheroids recapitulate key aspects of avascular tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of a hypoxic core, which collectively contribute to differential drug sensitivity compared to 2D cultures.[3]

The benzamide scaffold is a component of several approved and investigational drugs, with derivatives showing activity against a range of cellular processes, including cell cycle progression and key signaling pathways.[4][5] 2-Methoxy-4-methylbenzamide is a novel small molecule whose anticancer properties are under investigation. A primary mechanism by which anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. The activation of caspases, a family of cysteine proteases, is a central event in this process, culminating in the systematic dismantling of the cell.[6][7] Caspase-3, in particular, is a crucial executioner protease that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[8][9]

This document serves as a technical guide for researchers to systematically evaluate the pro-apoptotic effects of 2-Methoxy-4-methylbenzamide using a robust, multi-faceted approach in a 3D tumor spheroid model.

Proposed Apoptotic Pathway

While the precise mechanism of 2-Methoxy-4-methylbenzamide is under investigation, we hypothesize its action through the intrinsic (mitochondrial) apoptotic pathway, a common route for chemotherapy-induced cell death. This pathway involves the disruption of mitochondrial outer membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Dismantling Compound 2-Methoxy-4- methylbenzamide Bcl2 Anti-apoptotic (e.g., Bcl-2) Compound->Bcl2 Inhibits Bax Pro-apoptotic (e.g., Bax/Bak) Compound->Bax Activates Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Bcl2->Bax Bax->Mitochondrion Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis DNA Fragmentation Membrane Blebbing Apoptotic Bodies Casp3->Apoptosis Executes

Caption: High-level workflow for assessing compound-induced apoptosis.

Part I: Tumor Spheroid Generation & Treatment

Materials and Reagents
  • Cell Lines: HCT-116 (colorectal carcinoma), A549 (lung carcinoma), or other desired cancer cell line.

  • Culture Medium: Appropriate complete medium (e.g., McCoy's 5A or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plates: Corning® 96-well Spheroid Microplates (Cat. No. 4520) or similar ultra-low attachment (ULA), U-bottom plates. [10]* Reagents: TrypLE™ Express Enzyme,[11] Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), 2-Methoxy-4-methylbenzamide.

  • Equipment: Humidified incubator (37°C, 5% CO₂), centrifuge, inverted microscope, multichannel pipettes.

Protocol: Spheroid Generation

This protocol is optimized for a 96-well format and should be performed under sterile conditions.

  • Cell Preparation: Culture cells in T-75 flasks to ~80% confluency. Wash with PBS and dissociate using TrypLE™ Express. Neutralize with 4 volumes of complete medium. [11]2. Cell Counting: Determine cell concentration and viability using an automated cell counter or hemocytometer. Viability should exceed 90%.

  • Seeding: Dilute the cell suspension in complete medium to the desired concentration. The optimal seeding density must be determined empirically for each cell line (typically 1,000-5,000 cells/well).

  • Plating: Dispense 100 µL of the cell suspension into each well of the 96-well spheroid microplate.

  • Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate initial cell aggregation. [11]6. Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂. Spheroids typically form within 24-72 hours. [10]Monitor formation daily using an inverted microscope.

Protocol: Compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of 2-Methoxy-4-methylbenzamide in sterile DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

  • Dosing: Once spheroids have reached the desired size and compactness (e.g., 72 hours post-seeding), carefully remove 50 µL of medium from each well and add 50 µL of the appropriate working solution (or vehicle control).

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Part II: Apoptosis Assessment Protocols

Protocol A: Live/Dead Viability Imaging

This assay provides a rapid visual assessment of cell membrane integrity. Live cells with active esterases convert non-fluorescent Calcein-AM to green fluorescent calcein, while dead cells with compromised membranes are permeable to Propidium Iodide (PI), which fluoresces red upon binding to DNA. [12][13]

  • Reagents: Live/Dead Viability/Cytotoxicity Kit (e.g., Thermo Fisher Scientific, Cat. No. L3224).

  • Procedure:

    • Prepare the staining solution by diluting Calcein-AM and PI in sterile PBS according to the manufacturer's instructions.

    • At the end of the treatment period, carefully remove the culture medium from the spheroids.

    • Gently wash each spheroid once with 100 µL of warm PBS.

    • Add 100 µL of the Live/Dead staining solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Image the spheroids immediately using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) channels.

Protocol B: Caspase-3/7 Activity Assay

This assay quantifies the activity of the primary executioner caspases, providing a direct biochemical measure of apoptosis induction. [2]

  • Reagents: Caspase-Glo® 3/7 3D Assay (Promega, Cat. No. G9683) or similar.

  • Procedure:

    • Remove the plate containing treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the prepared reagent to each well.

    • Mix gently by orbital shaking at 300-500 rpm for 1 minute.

    • Incubate at room temperature for at least 1 hour, protected from light, to allow for cell lysis and signal generation.

    • Measure luminescence using a plate reader.

Protocol C: TUNEL Assay for Histological Confirmation

The TUNEL assay detects DNA fragmentation, a definitive hallmark of late-stage apoptosis, allowing for visualization of apoptotic cells within the spheroid's 3D architecture. [14][15]

  • Reagents: In Situ Cell Death Detection Kit (e.g., Roche, Cat. No. 11684795910), 4% Paraformaldehyde (PFA), Sucrose, OCT compound, PBS, Ethanol.

  • Procedure:

    • Fixation: Carefully collect spheroids and fix in 4% PFA for 2 hours at room temperature.

    • Cryoprotection: Infiltrate spheroids with a 30% sucrose solution in PBS overnight at 4°C.

    • Embedding & Sectioning: Embed the spheroids in OCT compound and freeze. Cut 5-10 µm sections using a cryostat and mount on slides.

    • Permeabilization: Permeabilize the sections with 0.2% Triton X-100 in PBS for 30 minutes at room temperature. [16] 5. Staining:

      • Wash sections twice with PBS.

      • Prepare the TUNEL reaction mixture (enzyme and label solution) as per the manufacturer's protocol.

      • Apply the TUNEL mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber. [14] * Rinse three times with PBS.

      • (Optional) Counterstain nuclei with DAPI or Hoechst 33342.

    • Imaging: Mount with an appropriate mounting medium and visualize using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (typically green).

Data Analysis and Interpretation

Quantitative Analysis
  • Live/Dead Imaging: Use image analysis software (e.g., ImageJ/Fiji) to measure the total area of green (live) and red (dead) fluorescence for each spheroid. Calculate the percentage of dead cells as: (Red Area / (Red Area + Green Area)) * 100.

  • Caspase-3/7 Activity: Luminescence values should be background-subtracted. Normalize the signal of treated samples to the vehicle control to determine the fold-change in caspase activity.

  • TUNEL Assay: For each spheroid section, count the number of TUNEL-positive nuclei and the total number of nuclei (DAPI/Hoechst). Calculate the apoptotic index as: (TUNEL-positive nuclei / Total nuclei) * 100.

Expected Results and Interpretation

An effective pro-apoptotic compound like 2-Methoxy-4-methylbenzamide is expected to show a dose-dependent and time-dependent increase in all apoptotic markers.

Concentration of 2-Methoxy-4-methylbenzamide% Dead Cells (Live/Dead Assay)Caspase-3/7 Activity (Fold Change vs. Vehicle)Apoptotic Index (% TUNEL Positive)
Vehicle Control (0.1% DMSO)5.2 ± 1.1%1.0 ± 0.13.5 ± 0.8%
1 µM12.5 ± 2.3%2.5 ± 0.410.1 ± 1.9%
10 µM45.8 ± 5.6%8.1 ± 1.241.7 ± 4.5%
50 µM88.1 ± 4.9%15.3 ± 2.181.2 ± 6.3%
Table 1: Hypothetical data demonstrating a dose-dependent pro-apoptotic effect of 2-Methoxy-4-methylbenzamide on HCT-116 spheroids after 48 hours of treatment. Data are represented as mean ± SD.

The spatial distribution of TUNEL-positive cells can offer further insight. Apoptosis occurring primarily at the spheroid periphery may suggest limited compound penetration, whereas widespread apoptosis indicates good distribution. [3][14]The combination of these assays provides a self-validating system, where increased caspase activity and red fluorescence in the Live/Dead assay should correlate with a higher TUNEL-positive signal, confirming that the observed cell death is indeed apoptotic.

References

  • Chandra, D., Choy, G., & Tang, D. G. (2003). Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. Apoptosis, 8(4), 363–370. Retrieved from [Link]

  • Tyas, L., Brophy, V. A., Pope, A., Rivett, A. J., & Tavaré, J. M. (2000). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. EMBO reports, 1(3), 266–270. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]

  • Assay Genie. (2023, July 18). Cleaved Caspase-3 and Apoptosis. Retrieved from [Link]

  • Rijal, G., & Li, W. (2018). Protocol for generation of multicellular spheroids through reduced gravity. STAR protocols, 1(1), 100008. Retrieved from [Link]

  • Boster Bio. (n.d.). Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death. Retrieved from [Link]

  • Regemat3D. (n.d.). Cyto3D Live-Dead Assay Kit. Retrieved from [Link]

  • Biocompare. (n.d.). Cyto3D® Live-Dead Assay Kit BM01 from TheWell Bioscience. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Corning® Spheroid Microplates - Spheroid Formation Protocol. Retrieved from [Link]

  • Sartorius. (n.d.). 96-Well Live-Cell Assays for Immune Cell Killing of 3D Tumor Spheroids. Retrieved from [Link]

  • Gélot, A., Hadjal, Y., Guérit, D., Le Dévédec, M., Rédini, F., & Trichet, V. (2017). Development and characterization of a human three-dimensional chondrosarcoma culture for in vitro drug testing. PLoS ONE, 12(7), e0181340. Retrieved from [Link]

  • Niles, A., et al. (2019). Real-time apoptosis and necrosis detection in 3D spheroid cell models. Cancer Research, 79(13_Supplement), 710-710. Retrieved from [Link]

  • Mehta, P., Singh, A., & Bothara, S. B. (2021). Emergence of spatio-temporal variations in chemotherapeutic drug efficacy: in-vitro and in-Silico 3D tumour spheroid studies. Scientific Reports, 11(1), 1-15. Retrieved from [Link]

  • Li, J., Zhang, Y., Wang, J., & Wang, B. (2016). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters, 12(5), 3791-3797. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of apoptotic cells. TUNEL assay of cryosections of cardiac.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Chromogenic). Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of apoptosis in tumor spheroids by TUNEL assay.... Retrieved from [Link]

  • ResearchGate. (n.d.). TUNEL staining test in spheroid culture.... Retrieved from [Link]

  • Ali, A. M., et al. (2014). Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. Evidence-Based Complementary and Alternative Medicine, 2014. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(15), 8829-8833. Retrieved from [Link]

  • Frontiers. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Retrieved from [Link]

  • ScienceDirect. (2023). Dual targeted 2-Benzylideneindanone pendant hydroxamic acid group exhibits selective HDAC6 inhibition along with. Retrieved from [Link]

  • MDPI. (2025). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Retrieved from [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • PubMed. (2019). 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the organic synthesis of 2-Methoxy-4-methylbenzamide

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 2-Methoxy-4-methylbenzamide f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 2-Methoxy-4-methylbenzamide from 2-methoxy-4-methylbenzoic acid.

Synthesizing primary amides from sterically hindered, electron-rich benzoic acids presents unique challenges. The ortho-methoxy group provides both steric bulk (slowing down bulky coupling reagents) and electron density (destabilizing certain activated intermediates). This guide bypasses generic advice to focus on the causality of your reaction failures, providing self-validating protocols and evidence-based troubleshooting.

I. Mechanistic Workflow & Reaction Pathway

Before troubleshooting, it is critical to map the reaction logic. The conversion of a carboxylic acid to a primary amide requires an activation step followed by nucleophilic acyl substitution. However, harsh conditions often lead to over-dehydration, yielding a nitrile byproduct[2].

Pathway SM 2-Methoxy-4-methylbenzoic acid (Starting Material) Act Activated Intermediate (Acyl Imidazole / Acid Chloride) SM->Act Activation (CDI, SOCl2, etc.) Act->SM Hydrolysis (Trace Water) Prod 2-Methoxy-4-methylbenzamide (Target Product) Act->Prod Amidation (NH4OAc, NH4Cl) Side 2-Methoxy-4-methylbenzonitrile (Over-reaction Byproduct) Prod->Side Dehydration (Harsh conditions/Excess Lewis Acid)

Reaction pathway: 2-Methoxy-4-methylbenzoic acid to amide, highlighting the nitrile side-reaction.

II. Diagnostic Troubleshooting & FAQs

LogicTree Start Low Yield of Target Amide? LCMS Analyze Crude via LC-MS Start->LCMS PeakSM High Starting Material Peak LCMS->PeakSM Incomplete Activation PeakNitrile M-18 Peak (Nitrile Formation) LCMS->PeakNitrile Over-dehydration NoMass Product Lost in Aqueous Phase LCMS->NoMass Workup Loss SolSM Ensure CO2 evolution ceases before adding NH4+ source PeakSM->SolSM SolNitrile Switch to milder coupling (e.g., CDI or DMT-MM) PeakNitrile->SolNitrile SolAq Extract with EtOAc/THF or salt out aqueous layer NoMass->SolAq

Diagnostic logic tree for resolving low yields in 2-methoxy-4-methylbenzamide synthesis.

Q1: Why am I seeing a significant M-18 peak in my LC-MS instead of the desired amide?

A: You are observing the dehydration of your primary amide into 2-methoxy-4-methylbenzonitrile. This is a classic causality of using harsh activating agents like Thionyl Chloride ( SOCl2​ ) at elevated temperatures, or utilizing excess Lewis acids during the amidation step [2]. The electron-donating ortho-methoxy group can stabilize the transition state that leads to the elimination of water. Solution: Abandon SOCl2​ . Transition to milder coupling reagents such as N,N′-Carbonyldiimidazole (CDI) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)[3].

Q2: My activation step with CDI leaves unreacted 2-methoxy-4-methylbenzoic acid. How do I drive it to completion?

A: The ortho-methoxy group creates steric hindrance around the carboxylic carbon, slowing down the nucleophilic attack of CDI. Furthermore, the formation of the acyl imidazole intermediate is an equilibrium process driven forward by the irreversible release of CO2​ gas. If you add your ammonia source too early, it reacts with unreacted CDI, stalling the activation. Solution: Implement a self-validating hold time. Do not add the amine until CO2​ effervescence has completely ceased (often 1–2 hours for ortho-substituted aromatics) [1].

Q3: What is the optimal ammonia surrogate for this synthesis?

A: Avoid gaseous ammonia (difficult stoichiometry) and aqueous ammonium hydroxide (introduces water, leading to hydrolysis of the activated ester). The most reliable bench-stable surrogates are Ammonium Acetate ( NH4​OAc ) [1] or Ammonium Chloride ( NH4​Cl ) paired with a non-nucleophilic base (like DIPEA). NH4​OAc is particularly synergistic with CDI because the acetate ion acts as a mild base to facilitate the proton transfer required during amidation.

III. Quantitative Reagent Comparison

To make an informed, data-driven choice for your scale-up, review the following empirical data comparing activation methods for ortho-substituted benzoic acids.

Activation MethodAmmonia SourceTypical Yield (%)Primary ByproductMechanistic Notes
SOCl2​ / Heat NH3​ (gas)45 - 55%Nitrile (M-18)High risk of over-dehydration; strongly acidic byproducts [2].
EDC / HOBt NH4​Cl
  • DIPEA
70 - 80%Unreacted SMSlower kinetics due to ortho-steric clash with bulky HOBt ester.
DMT-MM NH4​Cl 85 - 90%Triazine deriv.Excellent for direct conversion in alcohols; highly chemoselective [3].
CDI NH4​OAc 88 - 95% ImidazoleOptimal balance of cost, scalability, and mild conditions [1].
IV. Self-Validating Experimental Protocol: CDI / NH4​OAc Method

This protocol utilizes CDI and Ammonium Acetate, optimized for the steric profile of 2-methoxy-4-methylbenzoic acid. Every critical step contains a self-validation checkpoint to ensure you do not proceed with a failed reaction.

Reagents:

  • 2-Methoxy-4-methylbenzoic acid (1.0 eq, 10 mmol, 1.66 g)

  • N,N′-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol, 1.94 g)

  • Ammonium Acetate ( NH4​OAc ) (3.0 eq, 30 mmol, 2.31 g)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • System Purge: Flame-dry a round-bottom flask and purge with N2​ . Causality: CDI is highly moisture-sensitive; ambient water will hydrolyze it to imidazole and CO2​ , killing your stoichiometry.

  • Activation: Dissolve the carboxylic acid in anhydrous THF (30 mL). Add CDI in one portion at room temperature.

  • Self-Validation Checkpoint 1 (Visual & Chemical): You must observe immediate effervescence ( CO2​ gas). Stir at room temperature for 1.5 hours. Do not proceed until bubbling completely stops. Chemical Validation: Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and run an LC-MS. You should see the mass of the methyl ester (formed from the acyl imidazole reacting with MeOH), confirming complete activation of the starting material.

  • Amidation: Once activation is validated, add NH4​OAc solid in one portion. Heat the reaction to 50 °C for 4–6 hours. Causality: The mild heating overcomes the activation energy barrier imposed by the ortho-methoxy steric hindrance.

  • Self-Validation Checkpoint 2 (Reaction Completion): Monitor by TLC (Hexanes:EtOAc 1:1). The highly polar primary amide will appear as a new, lower-Rf spot that is strongly UV-active.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF. Redissolve the residue in EtOAc (50 mL).

  • Self-Validation Checkpoint 3 (Phase Washing):

    • Wash with 1M HCl (2 x 20 mL). Purpose: Protonates and removes the imidazole byproduct into the aqueous layer.

    • Wash with Saturated NaHCO3​ (2 x 20 mL). Purpose: Deprotonates and removes any trace unreacted carboxylic acid.

    • Validation: Check the pH of the final aqueous wash; it must be mildly basic (~pH 8) to ensure all acid is removed.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield 2-Methoxy-4-methylbenzamide as a white crystalline solid.

V. References
  • Title: Efficient Synthesis of Primary Amides from Carboxylic Acids Using N,N′-Carbonyldiimidazole and Ammonium Acetate in Ionic Liquid Source: Taylor & Francis (Journal of Synthetic Communications) URL:

  • Title: Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine Source: ACS Publications (Organic Letters) URL:

  • Title: Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM Source: ResearchGate (Originally published in related chemistry journals) URL:

Optimization

Troubleshooting low aqueous solubility of 2-Methoxy-4-methylbenzamide in biological assays

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Methoxy-4-methylbenzamide Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on hit-to-lead bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Methoxy-4-methylbenzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on hit-to-lead bottlenecks involving substituted benzamides. 2-Methoxy-4-methylbenzamide (MW: 165.19) is a classic example of a "brick dust" molecule. While it demonstrates potent biological activity—such as its known efficacy as an hT1R1/hT1R3 umami receptor modulator[1]—its physical chemistry often sabotages in vitro assay development.

The causality behind this issue lies in its molecular structure. The methyl and methoxy substitutions on the aromatic ring drive up its lipophilicity, while the primary amide group forms a highly stable, tightly packed intermolecular hydrogen-bond network in its crystalline state. This high crystal lattice energy directly antagonizes aqueous solvation, leading to flat dose-response curves, artifactual assay readouts, and compound precipitation.

Below is our comprehensive, self-validating guide to diagnosing and resolving these solubility failures.

Part 1: Diagnostic Workflows (The "Why" and "How")

Before applying a fix, we must diagnose the specific physical chemistry failure occurring in your assay. Solubility issues generally fall into two distinct categories:

  • Kinetic Solubility Failure: This occurs when you dissolve the compound in 100% DMSO and rapidly dilute it into an aqueous assay buffer. The compound locally supersaturates and rapidly nucleates into amorphous aggregates[2]. The failure is driven by the speed and method of dilution.

  • Thermodynamic Solubility Failure: This is an absolute physical limit. It occurs when the equilibrium concentration of the crystalline solid in the aqueous medium is exceedingly low[2]. No amount of mixing will force the compound into solution beyond this saturation point.

Troubleshooting_Tree A Precipitation Detected in Biological Assay B Assess Solubility Type A->B C Kinetic Failure (Crashes upon DMSO dilution) B->C D Thermodynamic Failure (Solid won't dissolve in buffer) B->D E Optimize Order of Addition & Intermediate Dilutions C->E F Increase DMSO to Max Tolerated Limit (e.g., 2%) C->F G Formulate with Carriers (e.g., HP-β-CD) D->G

Decision Tree for Diagnosing and Resolving Assay Precipitation

Part 2: Experimental Troubleshooting Protocols

Strategy A: Optimizing the Co-Solvent System (DMSO Tolerance)

The Causality: DMSO disrupts the hydrogen bonding network of water, creating a micro-environment that accommodates the lipophilic 2-Methoxy-4-methylbenzamide. However, high concentrations of DMSO strip the hydration shell from target proteins, leading to enzyme denaturation or cellular toxicity[3].

Step-by-Step Methodology:

  • Determine Assay Tolerance: Titrate DMSO alone (0.1% to 5% v/v) into your biological assay and monitor the baseline signal (e.g., enzyme activity or cell viability). Most high-throughput assays tolerate a maximum of 1% to 2% DMSO[3].

  • Prepare Intermediate Dilutions: Never spike a 100% DMSO stock directly into the final aqueous buffer. Prepare an intermediate stock (e.g., 10x the final concentration in 10% DMSO / 90% Assay Buffer).

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense nanoliter volumes of the 100% DMSO stock directly into the dry assay plate.

  • Rapid Solvation: Add the aqueous assay buffer to the dry plate with vigorous microplate shaking to prevent localized supersaturation.

  • Self-Validation Step: Run a parallel "Vehicle-Only" control plate. If the Z'-factor of the assay degrades compared to a 0% DMSO baseline, your co-solvent strategy is causing assay interference and must be abandoned.

Strategy B: Carrier-Mediated Solubilization (Cyclodextrin Complexation)

The Causality: If the compound suffers from a thermodynamic solubility limit, we must use a supramolecular carrier. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly encapsulates the lipophilic 2-methoxy-4-methylphenyl ring, while its hydrophilic exterior maintains true aqueous solubility without the toxicity of organic solvents[4].

Step-by-Step Methodology:

  • Prepare Vehicle: Dissolve HP-β-CD in your standard assay buffer to a final concentration of 10% to 20% (w/v).

  • Equilibration: Add an excess of solid 2-Methoxy-4-methylbenzamide powder to the cyclodextrin solution.

  • Complexation: Sonicate the suspension for 30 minutes, then incubate on a rotary shaker at 25°C for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, precipitated solid.

  • Self-Validation Step: Quantify the exact concentration of the solubilized complex in the filtrate using LC-MS/MS or UV-Vis spectroscopy. Do not assume 100% encapsulation. Run the empty HP-β-CD vehicle in your biological assay to ensure it does not independently bind your target protein.

CD_Mechanism N1 2-Methoxy-4-methylbenzamide (Hydrophobic Core) N3 24h Equilibration (Thermodynamic) N1->N3 N2 HP-β-Cyclodextrin (Hydrophilic Shell) N2->N3 N4 Inclusion Complex (Water Soluble) N3->N4 Encapsulation N5 In Vitro Assay (Bioavailable) N4->N5 Target Binding

Mechanism of Cyclodextrin Inclusion for Hydrophobic Compounds

Part 3: Quantitative Data Presentation

To guide your formulation choices, refer to the following comparative data regarding solubilization strategies for lipophilic benzamides.

Solubilization StrategyMax Recommended ConcentrationEffect on Aqueous SolubilityBiological Assay ImpactSelf-Validation Metric
Direct Aqueous Dissolution N/ABaseline (< 1 µM)High risk of false negativesNephelometry (Turbidity)
DMSO Co-Solvent 1.0% - 2.0% (v/v)Moderate (Kinetic)Potential enzyme denaturationZ'-factor comparison
HP-β-Cyclodextrin 10% - 20% (w/v)High (Thermodynamic)Enhanced bioavailabilityVehicle-only baseline stability

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my dose-response curve flatline at 10 µM? A: This is a classic hallmark of hitting the compound's thermodynamic solubility limit. Once the concentration of 2-Methoxy-4-methylbenzamide exceeds its saturation point in the assay buffer, any additional compound you pipet simply precipitates out of solution. The active, dissolved concentration remains static, causing the biological response to plateau.

Q: Can I just increase the DMSO concentration to 5% to keep it in solution? A: While 5% DMSO will certainly improve the kinetic solubility of the benzamide, it is rarely advisable for biological assays. High DMSO concentrations strip the hydration shell from proteins, leading to enzyme denaturation, and can cause severe osmotic stress or lysis in cell-based assays[3]. Always establish the absolute DMSO tolerance of your specific assay first.

Q: How do I definitively know if the compound is precipitating or if it is just biologically inactive? A: Implement a self-validating physical check alongside your biological readout. You can use nephelometry (measuring light scatter at 620 nm) in a parallel plate lacking the biological target. If the absorbance/scatter increases as your compound concentration increases, you are measuring precipitation, not biological inactivity.

References

  • US Patent US8148536B2. Comestible compositions comprising high potency savory flavorants, and processes for producing them.
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Show, S., et al. (2021). Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish.
  • Hughes, et al. (2021). Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 2-Methoxy-4-methylbenzamide

Welcome to the technical support center for the purification of 2-Methoxy-4-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methoxy-4-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally similar benzamide compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method optimization and troubleshooting, ensuring your purification workflows are both efficient and robust.

Understanding the Molecule: Physicochemical Properties of 2-Methoxy-4-methylbenzamide

Before diving into purification strategies, it's crucial to understand the structural attributes of 2-Methoxy-4-methylbenzamide and how they dictate its chromatographic behavior.

Structure:

This molecule possesses several key features that influence its polarity and interaction with stationary phases:

  • Amide Group (-CONH₂): This primary amide is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality is a primary driver of its interaction with silica gel.

  • Methoxy Group (-OCH₃): The ether linkage is moderately polar and can act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring provides a non-polar, hydrophobic character to the molecule.

  • Methyl Group (-CH₃): This is a non-polar, electron-donating group.

The combination of these groups results in a molecule of intermediate polarity . While not highly polar, the presence of the amide and methoxy groups means it will have a significant affinity for polar stationary phases like silica gel.

PropertyPredicted Value/CharacteristicImplication for Flash Chromatography
Molecular Weight 165.19 g/mol [1]Standard for small molecule purification.
Predicted XLogP3 ~1.5 - 2.0 (estimated)Indicates moderate lipophilicity. The compound will not be excessively retained on normal-phase silica and should elute with moderately polar solvent systems.
Hydrogen Bonding 1 Donor (N-H₂), 2 Acceptors (C=O, O-CH₃)Strong interaction with silica gel's silanol groups (-SiOH) is expected, which can be both beneficial for retention and a potential source of peak tailing.
Predicted pKa Amide N-H: ~17 (not acidic); Protonated Amide: ~ -1 to 0The amide is essentially neutral. It is not basic enough to be protonated by the weakly acidic silica surface under standard conditions, but strong interactions can still occur.
Solubility Likely soluble in dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and acetone. Sparingly soluble in non-polar solvents like hexanes.Provides a range of solvents for both sample loading and mobile phase selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Methoxy-4-methylbenzamide in a practical question-and-answer format.

Section 1: Method Development & Initial Setup

Question 1: I'm starting from scratch. How do I choose the right column and solvent system?

Answer: Method development for flash chromatography should always begin with Thin-Layer Chromatography (TLC).[2] This is a rapid and inexpensive way to scout for optimal separation conditions.

Step-by-Step TLC Method Development Protocol:

  • Prepare the Sample: Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~5-10 mg/mL.

  • Select Initial Solvents: For a compound of intermediate polarity like 2-Methoxy-4-methylbenzamide, a standard solvent system is Ethyl Acetate (EtOAc) in Hexanes . This system is effective for a wide range of compounds and is a reliable starting point.

  • Run Scout TLCs:

    • Spot your crude sample on three separate TLC plates.

    • Develop each plate in a different solvent mixture:

      • Plate 1: 20% EtOAc / 80% Hexanes

      • Plate 2: 35% EtOAc / 65% Hexanes

      • Plate 3: 50% EtOAc / 50% Hexanes

  • Analyze the Results: Visualize the plates under a UV lamp (254 nm). The ideal solvent system is one that moves your target compound to a Retention Factor (Rf) of 0.2 to 0.4 .

    • If Rf is too low (<0.2): The solvent is not polar enough. Increase the percentage of ethyl acetate.

    • If Rf is too high (>0.4): The solvent is too polar. Decrease the percentage of ethyl acetate.

    • Goal: Achieve a ΔRf (difference in Rf between your product and the nearest impurity) of at least 0.2 for a good separation.

Once you have an optimal Rf on TLC, you can translate this to your flash column. The number of column volumes (CV) required to elute the compound can be estimated as 1/Rf . An Rf of 0.25 suggests the compound will elute in approximately 4 CVs.

Column Selection: For normal-phase chromatography, standard spherical silica gel (40-63 µm particle size) is the workhorse and the recommended choice for this compound.

Question 2: My compound is not very soluble in the mobile phase. How should I load it onto the column?

Answer: This is a critical question. The sample loading technique can make the difference between a successful purification and a failed one. You have two primary options: liquid loading and dry loading.

  • Liquid Loading: Injecting the sample dissolved in a solvent directly onto the column.

    • When to use: Only when your compound is readily soluble in a solvent that is weaker than or equal in polarity to your initial mobile phase (e.g., dissolving in 10% EtOAc/Hexanes when your gradient starts at 10% EtOAc/Hexanes).

    • Why it fails: Dissolving the sample in a "strong" solvent (like 100% DCM or EtOAc) and injecting it will cause severe band broadening and poor separation.[3][4] The strong solvent carries the compound down the column prematurely, preventing proper interaction with the stationary phase.

  • Dry Loading (Recommended Method): Adsorbing the sample onto a solid support before loading.

    • When to use: This is the superior method for compounds with limited solubility in the mobile phase or when high resolution is required.[5]

    • Causality: Dry loading ensures that the compound is introduced to the column in a concentrated band without the detrimental effects of a strong dissolution solvent. This leads to sharper peaks and significantly better resolution.

Detailed Dry Loading Protocol:

  • Dissolve the Sample: Dissolve your crude 2-Methoxy-4-methylbenzamide in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

  • Add Sorbent: To the solution, add an inert sorbent. Standard silica gel is often used. A good starting ratio is between 1:2 to 1:4 (mass of crude sample : mass of silica) . Using too much sorbent can lead to its own form of band-spreading.

  • Evaporate the Solvent: Thoroughly remove the solvent using a rotary evaporator until you have a fine, free-flowing powder. It is critical that all the strong solvent is removed.

  • Load the Powder: Carefully transfer the dry powder to the top of your pre-equilibrated flash column or into an empty solid load cartridge.

Diagram: Impact of Sample Loading Technique Below is a diagram illustrating the logical choice between liquid and dry loading based on sample solubility.

G start Start: Crude Sample Ready for Purification solubility_check Is sample highly soluble in the initial mobile phase? start->solubility_check liquid_load Liquid Loading (Dissolve in mobile phase) solubility_check->liquid_load  Yes dry_load Dry Loading (Adsorb onto silica) solubility_check->dry_load No   protocol_liquid 1. Dissolve in minimal volume of initial mobile phase 2. Inject directly onto column liquid_load->protocol_liquid result_bad Warning: High risk of band broadening & poor separation liquid_load->result_bad If dissolved in strong solvent protocol_dry 1. Dissolve in strong solvent 2. Add 2-4x silica 3. Evaporate to free-flowing powder 4. Load onto column dry_load->protocol_dry result_good Result: Optimal Resolution protocol_dry->result_good protocol_liquid->result_good

Caption: Workflow for selecting the appropriate sample loading method.

Section 2: Troubleshooting Common Purification Problems

Question 3: My compound is streaking or "tailing" down the column, resulting in broad peaks and impure fractions. What's happening and how do I fix it?

Answer: Peak tailing is a common problem, especially for compounds containing amine or amide groups. It is often caused by strong, non-ideal interactions between the analyte and the stationary phase.

The Chemistry of Tailing: Silica gel is not perfectly inert. Its surface is covered with silanol groups (-SiOH), which are weakly acidic. The amide group on your 2-Methoxy-4-methylbenzamide can interact strongly with these sites via hydrogen bonding. A fraction of the analyte molecules get "stuck" on these active sites, eluting more slowly than the main band and causing a "tail."

Troubleshooting Flowchart for Peak Tailing:

TailingTroubleshooting cluster_additives Choosing a Modifier start Problem: Peak Tailing Observed check_overload Is the column overloaded? (>2% sample load by mass) start->check_overload solution_overload Reduce sample mass on the column. check_overload->solution_overload Yes check_additive Add a Mobile Phase Modifier check_overload->check_additive No success Resolution: Symmetrical Peak Shape solution_overload->success additive_acid Add 0.1-1% Acetic Acid or Formic Acid to the mobile phase. additive_base Add 0.1-1% Triethylamine (TEA) or Ammonia in MeOH to mobile phase. check_additive->additive_base explanation_base Mechanism: The basic additive preferentially binds to acidic silanol sites, effectively 'masking' them from the analyte. additive_base->explanation_base additive_base->success explanation_acid Mechanism: Protonates basic sites on analyte, but primarily ensures silanol groups are fully protonated, reducing ionic interactions.

Caption: Decision tree for troubleshooting peak tailing.

Detailed Explanation of Solutions:

  • Reduce Column Loading: Overloading the column is a common cause of tailing and fronting. As a rule of thumb, for a moderately difficult separation, the mass of your crude sample should not exceed 1-2% of the mass of the silica in the column. If you are loading 200 mg of sample on a 10 g column (2% load), try reducing it to 100 mg (1% load).

  • Use a Mobile Phase Additive: This is often the most effective solution. Additives modify the interactions between your compound and the silica gel.

    • For Neutral/Weakly Basic Amides: While 2-Methoxy-4-methylbenzamide is not strongly basic, interactions with acidic silanol sites are the primary cause of tailing. Adding a small amount of a volatile base like Triethylamine (TEA) or a solution of ammonia in methanol (e.g., 0.5-1%) to your mobile phase is highly effective. The TEA will preferentially bind to the active silanol sites, preventing your amide from getting stuck and allowing it to elute in a sharp, symmetrical band.

    • For Acidic Compounds (Not applicable here, but for context): If your target compound were acidic, adding a small amount of a volatile acid like acetic acid or formic acid would be used to suppress the ionization of the analyte and improve peak shape.

Question 4: I see my product and an impurity as two distinct spots on TLC, but they are co-eluting from my flash column. What can I do to improve the separation?

Answer: Poor resolution on the column despite good TLC separation points to a problem with the translation from the 2D TLC plate to the 3D column environment or suboptimal chromatographic conditions.

Strategies to Improve Resolution:

  • Optimize the Mobile Phase (The "Rule of Half"): If your TLC shows two spots with an Rf of 0.4 and 0.5 (ΔRf = 0.1), the separation is challenging. The compounds are moving too quickly. A good practice is to halve the strength of the polar solvent. If you achieved this separation in 30% EtOAc/Hexanes, try running the column with 15% EtOAc/Hexanes . This will increase the retention of both compounds, giving the column more "time" to resolve them.

  • Switch to a Gradient Elution: Isocratic elution (using a single solvent mixture) is often inefficient. A gradient elution, starting with a weak mobile phase and gradually increasing its polarity, is far more effective.

    • Benefit: It allows weakly retained impurities to elute first in a sharp band, then increases the solvent strength to elute your more retained product in a reasonable time, also in a sharp band. This saves time and solvent compared to a very long isocratic run.

    • Example Gradient: Based on a TLC Rf of 0.3 in 25% EtOAc/Hexanes, a good starting gradient would be:

      • Step 1: 10% EtOAc/Hexanes for 2 Column Volumes (CVs)

      • Step 2: Linear gradient from 10% to 40% EtOAc/Hexanes over 10 CVs

      • Step 3: Hold at 40% EtOAc/Hexanes for 2 CVs

  • Check Your Sample Loading: As discussed in Q2, improper liquid loading with a strong solvent is a primary cause of lost resolution. Ensure you are using the dry load technique.

  • Reduce the Flow Rate: While flash chromatography is designed to be fast, excessively high flow rates can decrease the number of theoretical plates and harm resolution. If the separation is difficult, try reducing the flow rate by 25-50%.

Section 3: Advanced Topics & Alternative Strategies

Question 5: I've tried everything with a standard silica/EtOAc/Hexanes system and I still can't get a pure compound. Are there any other options?

Answer: Yes. When standard normal-phase chromatography fails, it's time to consider alternative stationary phases or solvent systems that offer different selectivity.

  • Alternative Normal-Phase Solvents: Sometimes, simply changing the solvents can alter the selectivity. Instead of Ethyl Acetate/Hexanes, consider a system of Dichloromethane/Methanol . This system has different hydrogen bonding characteristics and can sometimes resolve compounds that co-elute in ester-based systems. Start with a low percentage of methanol (1-2%) and gradually increase it.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica (NH₂-Silica): This is an excellent choice for compounds that exhibit strong tailing on regular silica. The amine-functionalized surface is less acidic and provides different interactions, often resulting in much-improved peak shape for polar and basic compounds.

    • Diol-Bonded Silica: This offers a less acidic, polar surface than bare silica and can be a good alternative for separating polar compounds that might bind irreversibly to standard silica.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like silica or diol) with a reversed-phase type solvent system (e.g., Acetonitrile/Water). Water is the "strong" solvent. This is particularly useful if your compound is more polar than 2-Methoxy-4-methylbenzamide.

References

  • LookChem. 2-methoxy-4-methylbenzamide. Available at: [Link]

  • Teledyne ISCO. Overview of Silica Column Sample Loading Techniques. Available at: [Link]

  • Sorbent Technologies. HOW TO: Sample loading methods in flash chromatography. Available at: [Link]

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. Available at: [Link]

  • Biotage. Does your crude sample/sorbent dry load ratio impact flash column chromatography results? Available at: [Link]

  • Reddit. Alternative stationary phases : r/Chempros. Available at: [Link]

  • YMC. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • Biotage. What can I use to purify polar reaction mixtures? Available at: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available at: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Ion Channel Effects in 2-Methoxy-4-methylbenzamide Derivatives

Welcome to the Technical Support Center. As drug development professionals, you are likely leveraging the 2-methoxy-4-methylbenzamide scaffold to target specific kinases, GPCRs, or voltage-gated potassium channels (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely leveraging the 2-methoxy-4-methylbenzamide scaffold to target specific kinases, GPCRs, or voltage-gated potassium channels (e.g., Kv1.3) for oncology or autoimmune indications[1][2]. However, this versatile pharmacophore frequently encounters a critical developmental bottleneck: off-target ion channel liabilities, particularly the human ether-à-go-go-related gene (hERG/Kv11.1) channel[3][4].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose, triage, and chemically mitigate these off-target effects without sacrificing primary target potency.

Diagnostic & Mitigation Workflow

Before diving into chemical synthesis, it is critical to establish a robust triage funnel. Relying solely on predictive in silico models can lead to blind "guess-and-check" cycles. The workflow below outlines the optimal path for identifying and engineering out ion channel liabilities.

Workflow Start Hit Compound: 2-Methoxy-4-methylbenzamide Screen Automated Patch-Clamp (hERG, Nav1.5, Kv1.5) Start->Screen Decision Off-Target IC50 < 10 µM? Screen->Decision Safe Proceed to In Vivo PK/PD Decision->Safe No (Safe) Mitigate Structural Mitigation (pKa, Rigidification) Decision->Mitigate Yes (Liability) Retest Re-evaluate Potency & Selectivity Mitigate->Retest Retest->Screen Iterative SAR

Caption: Workflow for diagnosing and mitigating ion channel liabilities in lead optimization.

Frequently Asked Questions (FAQs) & Structural Troubleshooting

Q1: Why does my 2-methoxy-4-methylbenzamide lead compound exhibit potent hERG (Kv11.1) blockade?

Causality: The hERG channel is notoriously promiscuous due to its large, highly permissive inner vestibule lined with aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656)[4]. 2-Methoxy-4-methylbenzamide derivatives often incorporate a basic amine appended to a lipophilic core to achieve primary target potency. At physiological pH, the basic amine (pKa > 8) becomes protonated, forming strong cation-π interactions with hERG's Y652/F656. Simultaneously, the 2-methoxy-4-methylphenyl moiety anchors into the deep hydrophobic pockets of the open channel state, effectively trapping the molecule and blocking potassium efflux[3][4].

Mechanism Ligand 2-Methoxy-4-methylbenzamide Basic Amine Lipophilic Core Target Primary Target (e.g., Kv1.3) Therapeutic Effect Ligand->Target Specific H-Bonds hERG hERG (Kv11.1) Off-Target Liability Ligand->hERG Cation-π (Y652) Hydrophobic Trapping

Caption: Mechanistic basis of target vs. hERG off-target binding by benzamide derivatives.

Q2: How can I structurally modify the core to mitigate hERG binding without losing primary target potency?

Solution: Mitigation requires surgical chemical modifications that disrupt hERG binding thermodynamics while preserving the primary target pharmacophore. Employ the following proven strategies[3][5][6]:

Table 1: Medicinal Chemistry Strategies for hERG Mitigation

StrategyStructural ModificationMechanistic RationaleImpact on hERG IC50
pKa Reduction Fluorination near the basic amine; substituting piperidine with morpholine.Reduces basicity, weakening the critical cation-π interactions with hERG Y652[3].> 10-fold increase (Safer profile).
Rigidification Introducing alkyne or cycloalkyl linkers.Restricts the conformational flexibility required to perfectly fit the hERG inner pore[6].> 30-fold increase (Highly effective).
Polarity Insertion Lowering clogP via hydroxyl or nitrile addition.Reduces hydrophobic trapping in the deep hERG vestibule, improving clearance[3][5].Moderate decrease in affinity.
Zwitterion Formation Introducing an acidic group (e.g., carboxylic acid).Limits passive membrane permeability and prevents access to the intracellular hERG pore[6].Complete abrogation of block.
Q3: My compound is clean against hERG but shows cross-reactivity with other Kv1.x channels (e.g., Kv1.5). How do I improve selectivity?

Solution: The 2-methoxy-4-methylbenzamide moiety itself is a strong driver for general Kv1.x family binding. If your primary target is Kv1.3 (e.g., for immunosuppression or oncology), cross-reactivity with Kv1.5 (cardiac) is a major liability. To achieve selectivity, the benzene ring of the hit compound must be replaced with specific bioisosteres. Studies show that replacing the benzamide core with thiophene or thiazole moieties drastically improves the selectivity profile for Kv1.3 over Kv1.5 and Kv1.1[1][2].

Table 2: Kv1.x Selectivity Profiling of Benzamide Derivatives [1][2]

Compound CoreKv1.3 IC50 (µM)Kv1.5 IC50 (µM)Selectivity RatioNote
2-Methoxy-4-methylbenzamide (Hit) ~2.92~5.0< 2xPoor selectivity; high cross-reactivity.
3-Thiophene bioisostere 0.47> 50> 100xThiophene replacement drastically improves Kv1.3 selectivity.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be a self-validating system. Do not rely solely on radioligand binding for hERG, as it only detects displacement at the dofetilide site and misses allosteric or gating modifiers. Use the following Automated Patch-Clamp (APC) protocol for definitive liability assessment.

Protocol 1: Automated Patch-Clamp (APC) Screening for hERG Liability

Causality: hERG channels recover rapidly from inactivation but deactivate slowly. Therefore, measuring tail currents upon repolarization to -50 mV is the most accurate biophysical method to quantify channel block.

Step-by-Step Methodology:

  • Cell Preparation: Use CHO or HEK293 cells stably expressing the hERG (Kv11.1) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • System Suitability (Self-Validation Check 1): Ensure the APC platform achieves a seal resistance of > 1 GΩ (gigaohm) per well. Reject any wells falling below this threshold to prevent leak current artifacts.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (activates and inactivates the channel).

    • Step down to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Application: Apply the 2-methoxy-4-methylbenzamide derivative in a 5-point dose-response format (e.g., 0.1 µM to 30 µM). Allow 5 minutes for steady-state equilibration.

  • Control Validation (Self-Validation Check 2):

    • Positive Control: E-4031 or Dofetilide must yield an IC50 within 3-fold of the historical mean (typically ~10-15 nM).

    • Negative Control: Vehicle (0.1% DMSO) must show < 10% current run-down over the entire recording period.

  • Data Analysis: Calculate the fractional block of the peak tail current. An IC50 > 10 µM is generally considered the threshold for a safe preclinical profile[7].

Protocol 2: Radioligand Displacement Assay for Rapid Triage

Causality: Use this high-throughput assay strictly to filter out obvious pore blockers before advancing to expensive APC profiling.

  • Membrane Preparation: Isolate membranes from hERG-expressing HEK293 cells and resuspend in binding buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 1.5 nM[3H]-dofetilide and varying concentrations of your test compound for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Validation (Self-Validation Check): The assay must yield a Z'-factor > 0.5 between Total Binding (TB, vehicle only) and Non-Specific Binding (NSB, defined by 10 µM unlabeled astemizole) to be considered valid.

References[1] Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. nih.gov. Link[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. drughunter.com. Link[5] Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. acs.org. Link[6] Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. acs.org. Link[4] Revealing Molecular Determinants of hERG Blocker and Activator Binding. acs.org. Link[7] Overcoming challenges of HERG potassium channel liability through rational design: Eag1 inhibitors for cancer treatment. mpg.de. Link[2] Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. mpg.de. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-4-methylbenzamide Substitution Reactions

Welcome to the technical support center for synthetic challenges involving 2-Methoxy-4-methylbenzamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 2-Methoxy-4-methylbenzamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter difficulties in achieving desired N-substitutions on this scaffold. The primary challenge arises from significant steric hindrance imposed by the ortho-methoxy group, which can severely limit the efficacy of standard synthetic protocols, particularly when coupling bulky or electronically deactivated amines.

This document provides a structured troubleshooting framework, moving from the optimization of common methods to the application of advanced and unconventional strategies. Each section is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring that the protocols are both effective and understandable.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the most common initial failures and helps diagnose the root cause of the synthetic challenge.

Q1: My standard amide coupling reaction (e.g., EDC, HOBt) between 2-methoxy-4-methylbenzoic acid and my amine is failing or giving very low yields. What is the most likely cause?

A: The primary culprit is almost certainly steric hindrance. The methoxy group at the C2 (ortho) position of the benzamide ring physically blocks the trajectory of the incoming amine's nucleophilic attack on the activated carbonyl carbon.[1] This effect is magnified if your amine is secondary, branched (e.g., isopropylamine), or has bulky substituents near the nitrogen atom. Furthermore, if your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity makes it even less capable of overcoming this physical barrier.[2][3][4]

Q2: I successfully synthesized 2-methoxy-4-methylbenzoyl chloride, but the subsequent reaction with my amine is sluggish and incomplete. Why isn't this highly reactive intermediate working?

A: While acyl chlorides are excellent electrophiles, their reactivity can be insufficient to overcome the combination of a sterically congested electrophile and a sterically hindered or poorly nucleophilic amine.[] For a successful reaction, the nucleophile must still be able to approach the carbonyl carbon. If the amine is too bulky, the activation energy for the transition state remains prohibitively high. In such cases, simply increasing the electrophilicity of the carbonyl is not enough; a different strategy is required.[][6]

Q3: How does the ortho-methoxy group influence the reaction electronically versus sterically?

A: This is a critical distinction. Electronically, the methoxy group is an electron-donating group, which activates the benzene ring for electrophilic aromatic substitution at the ortho and para positions.[7][8] However, in the context of amide bond formation at the carbonyl center, its electronic effect is secondary. The dominant effect is steric hindrance, where its physical size shields the reaction center from nucleophilic attack.[1]

Part 2: Troubleshooting Guide: Optimizing & Advancing Your Reaction Conditions

If initial attempts with standard protocols have failed, a systematic approach to enhancing reaction efficacy is necessary. This guide provides a decision-making workflow for improving yields.

Decision & Workflow Diagram for Troubleshooting Failed Reactions

G start Start: Low Yield with Standard Coupling (e.g., EDC/HOBt) temp Strategy 1: Increase Reaction Temperature & Time start->temp dmap Strategy 2: Add Catalytic DMAP (0.1 - 0.2 equiv) temp->dmap No significant improvement success Success! temp->success Yield improved reagent Strategy 3: Switch to High-Potency Coupling Reagent (HATU, PyBOP) dmap->reagent No significant improvement dmap->success Yield improved acyl_fluoride Advanced Strategy 1: Use Acyl Fluoride Intermediate reagent->acyl_fluoride Still low yield reagent->success Yield improved cross_coupling Advanced Strategy 2: Consider Metal-Catalyzed Cross-Coupling acyl_fluoride->cross_coupling Reaction still fails acyl_fluoride->success Success cross_coupling->success Success fail Still No Improvement cross_coupling->fail Consult specialist

Caption: Troubleshooting workflow for sterically hindered amide coupling.

Strategy 1: Add a Nucleophilic Catalyst (DMAP)

For moderately hindered reactions using carbodiimide activators like EDC, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase reaction rates and yields.[9]

  • Causality: DMAP is a more potent nucleophile than the target amine. It rapidly attacks the EDC-activated carboxylic acid to form a highly reactive acylpyridinium intermediate. This intermediate is a much stronger acylating agent than the O-acylisourea intermediate formed with EDC alone, facilitating the subsequent, and often rate-limiting, attack by the sterically hindered amine.[9][10]

Strategy 2: Employ High-Potency Coupling Reagents

When carbodiimide methods are insufficient even with additives, switching to more powerful uronium or phosphonium salt-based coupling reagents is the next logical step.[]

  • Causality: Reagents like HATU, HBTU, and PyBOP react with the carboxylic acid to form highly activated OBt or OAt esters. These esters are exceptionally good leaving groups, rendering the carbonyl carbon extremely electrophilic and more susceptible to attack by weak or hindered nucleophiles.

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

Reagent ClassExample(s)Typical Additive(s)Relative PotencyKey Considerations
CarbodiimideEDC, DCCHOBt, DMAPModerateGood starting point; DMAP is crucial for hindered cases.[9][10]
Uronium/AminiumHATU, HBTUDIPEA, 2,6-LutidineHighVery effective for hindered systems; requires a non-nucleophilic base.[]
PhosphoniumPyBOP, BOPDIPEA, Et₃NHighSimilar to uronium salts; can sometimes be more effective for specific substrates.
Experimental Protocol 1: High-Efficiency Coupling with HATU

This protocol is a robust starting point for coupling 2-methoxy-4-methylbenzoic acid with a challenging amine.

  • Reagent Preparation: In a dry, inert-atmosphere flask, dissolve 2-methoxy-4-methylbenzoic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₃CN).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv), to the mixture. Stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Amine Addition: Add the sterically hindered amine (1.2 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For particularly challenging substrates, the reaction may be gently heated (40-60 °C). Reactions are typically complete within 4-24 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup, washing sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Part 3: Advanced Strategies for Highly Recalcitrant Substrates

When even high-potency coupling reagents fail, it is necessary to employ fundamentally different strategies that can overcome severe steric barriers.

Advanced Strategy 1: Acyl Fluoride-Mediated Coupling

Converting the carboxylic acid to an acyl fluoride is a highly effective strategy for sterically demanding couplings.[2][3][4]

  • Causality: Acyl fluorides are ideal intermediates for two key reasons. First, the fluorine atom is the smallest halogen, minimizing steric repulsion in the transition state compared to an acyl chloride.[11] Second, the strong C-F bond polarity makes the carbonyl carbon exceptionally electrophilic.[11] Modern fluorinating agents like BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) allow for mild, in situ formation of the acyl fluoride, avoiding the harsh conditions of older reagents.[11]

Experimental Protocol 2: In Situ Acyl Fluoride Generation with BTFFH
  • Reagent Preparation: To a dry microwave vial or sealed tube under an inert atmosphere, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).

  • Solvent and Base: Add anhydrous dichloromethane (CH₂Cl₂) followed by DIPEA (4.5 equiv).

  • Activation: Stir the mixture for 30 minutes at room temperature to form the acyl fluoride intermediate.

  • Amine Addition: Add the hindered amine (1.0 equiv) to the vial.

  • Reaction: Seal the vial and stir at room temperature or heat to 40-80 °C as needed, monitoring by LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Advanced Strategy 2: Metal-Catalyzed Cross-Coupling Reactions

For N-arylation of 2-methoxy-4-methylbenzamide or when conventional amide bond formation is impossible, transition-metal-catalyzed cross-coupling is the state-of-the-art solution.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds, especially between an aryl halide and an amine or amide.[12] It is highly tolerant of sterically demanding substrates.[13][14] The reaction proceeds through a catalytic cycle involving oxidative addition, amine/amide coordination and deprotonation, and reductive elimination.[12]

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction.[15] While traditional Ullmann reactions required harsh conditions, modern protocols with specialized ligands allow for milder temperatures and are effective for coupling aryl halides with amides.[16][17][18]

Mechanism Overview: Buchwald-Hartwig Catalytic Cycle

G cluster_0 Catalytic Cycle pd0 Pd(0)Lₙ ox_add [Ar-Pd(II)-X]Lₙ (Oxidative Addition Complex) pd0->ox_add + Ar-X amide_complex [Ar-Pd(II)-Amide]Lₙ (Amide Complex) ox_add->amide_complex + Amide, - Base·HX amide_complex->pd0 Reductive Elimination product Ar-Amide (Product) amide_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC.
  • A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation - PMC.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).
  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed.
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines - Benchchem.
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI.
  • Ullmann condensation - Wikipedia.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC.
  • Amide-Directed Ru-Catalyzed Hydrodemethoxylation of ortho-Methoxy-Benzamides and -Naphthamides: A DoM Reaction Counterpart | Organic Letters - ACS Publications - ACS.org.
  • The synthesis of sterically hindered amides - PubMed.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - The Royal Society of Chemistry.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents.
  • The Synthesis of Sterically Hindered Amides - ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience.
  • Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds | The Journal of Organic Chemistry - ACS Publications.
  • CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • 2-Methylbenzamide: A Comprehensive Reactivity Profile for Drug Discovery and Development - Benchchem.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW: Organic Preparations and Procedures International - Taylor & Francis.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC.
  • The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide - Benchchem.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal.

Sources

Optimization

Optimization of IC50 values for 2-Methoxy-4-methylbenzamide-based inhibitors

Welcome to the Technical Support Center for Ion Channel Therapeutics . As a Senior Application Scientist, I have designed this portal to assist drug development professionals in troubleshooting and optimizing the IC50 va...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ion Channel Therapeutics . As a Senior Application Scientist, I have designed this portal to assist drug development professionals in troubleshooting and optimizing the IC50 values of 2-Methoxy-4-methylbenzamide-based inhibitors.

Recent literature establishes that derivatives containing the 2-methoxy-4-methylbenzamide moiety are highly relevant in the targeted inhibition of the voltage-gated potassium channel KV1.3[1]. Because KV1.3 is recognized as a critical tumor marker and a driver of proliferation in cancers like pancreatic ductal adenocarcinoma (PDAC), optimizing the IC50 of these specific scaffolds is paramount for developing next-generation anticancer and immunosuppressive agents[1].

Below, you will find our mechanistic insights, troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols.

Mechanism of Action & Rationale

To optimize IC50, one must first understand the causality of the binding event. The 2-methoxy-4-methylbenzamide scaffold acts as a critical pharmacophore that interacts directly with the pore cavity of the KV1.3 channel. The methoxy group provides a vital hydrogen-bond acceptor, while the methyl group ensures optimal van der Waals contacts within the hydrophobic pocket of the channel.

When this scaffold successfully occludes the pore, it halts potassium efflux. This prevents membrane repolarization, effectively arresting the cell cycle in the G1/S phase and inducing apoptosis in KV1.3-overexpressing tumor cells[1].

Pathway Inhibitor 2-Methoxy-4-methylbenzamide Derivatives KV13 KV1.3 Potassium Channel (Pore Cavity) Inhibitor->KV13 Occludes Pore Membrane Membrane Depolarization (K+ Efflux Blocked) KV13->Membrane Alters Potential Proliferation Cell Proliferation (Arrested) Membrane->Proliferation Inhibits Apoptosis Apoptosis (Induced) Membrane->Apoptosis Promotes

Mechanism of Action: KV1.3 channel blockade by 2-methoxy-4-methylbenzamide derivatives.

Troubleshooting FAQs: IC50 Optimization

Q1: I substituted my standard benzene ring with a 2-methoxy-4-methylbenzamide moiety, but my IC50 increased from ~900 nM to ~2.9 µM. Why did this happen, and how do I fix it? A: This is a common steric clash issue. While the 2-methoxy-4-methylbenzamide moiety (e.g., Compound 51) provides excellent metabolic stability, it alters the dihedral angle of the molecule[1]. If the adjacent hydrophobic partner is too bulky, the molecule cannot penetrate deeply enough into the KV1.3 pore, resulting in an IC50 increase (up to 2.92 µM)[1]. Solution: Perform a bioisosteric replacement on the other side of the molecule. Replacing the adjacent benzene ring with a smaller, more electron-rich 3-thiophene moiety (as seen in Compound 44) optimizes the fit, pulling the IC50 back down to the sub-micromolar range (470 nM)[1].

Q2: Why are my IC50 values inconsistent between my high-throughput Rb+ efflux assays and my whole-cell patch-clamp data? A: Causality lies in voltage dependence. Rb+ efflux is an indirect, non-clamped assay that measures ion flux over minutes, allowing the membrane potential to drift. KV1.3 is a voltage-gated channel; its conformation (closed, open, inactivated) dictates inhibitor binding affinity. 2-Methoxy-4-methylbenzamide derivatives often bind preferentially to the open state. Manual whole-cell patch-clamp allows you to hold the membrane at -80 mV and pulse to +40 mV, ensuring 100% of the channels are in the open state when the drug is applied, yielding a true, highly reproducible IC50[2].

Q3: My compound shows an excellent IC50 (470 nM) in Xenopus oocytes but drops in efficacy (950 nM) in mammalian Ltk− cells. Is my compound failing? A: No, this ~2-fold shift is an expected biological artifact, not a compound failure[1]. Xenopus oocytes have a different lipid bilayer composition and lack certain mammalian auxiliary subunits. Furthermore, the 2-methoxy-4-methylbenzamide scaffold is highly lipophilic; in mammalian cells (Ltk−), a higher percentage of the drug partitions into the extensive lipid membranes rather than reaching the channel pore, slightly increasing the apparent IC50[1]. Always benchmark your mammalian data against a known control like PAP-1[2].

Quantitative Data: Structure-Activity Relationship (SAR)

To guide your optimization, compare your internal data against this established SAR table for KV1.3 inhibitors. Notice how pairing the 2-methoxy-4-methylbenzamide moiety with specific heterocycles drives potency.

Compound IDScaffold Motif 1Scaffold Motif 2IC50 (Oocytes)IC50 (Ltk− Cells)Selectivity (vs KV1.5)
PAP-1 (Control) Psoralen derivativeN/A2 nM~2 nM>20-fold
Hit Compound 5 BenzeneBenzamide920 nMN/ALow
Compound 36 Benzene2-Methoxy-4-methylbenzamide ~1.8 µMN/AModerate
Compound 51 3-Thiophene2-Methoxy-4-methylbenzamide 2.92 µMN/AHigh
Compound 44 3-ThiopheneOptimized Benzamide470 nM 950 nM High

(Data synthesized from Gubič et al., 2022[1] and related KV1.3 screening protocols[2].)

Standardized Experimental Protocol: Self-Validating Patch-Clamp

To ensure trustworthy IC50 values, do not rely on simple dose-response curves. You must use a self-validating patch-clamp protocol that includes leak subtraction and a positive control validation gate.

Objective: Determine the precise IC50 of 2-methoxy-4-methylbenzamide derivatives against KV1.3.

Step 1: System Validation (The Trustworthiness Gate)

  • Express KV1.3 in Xenopus laevis oocytes (incubate 2-4 days post-cRNA injection at 16°C).

  • Perfuse with standard ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Apply 10 µM of the positive control PAP-1 [2].

  • Validation Check: If PAP-1 does not yield >95% inhibition of the current, your oocyte expression or perfusion system is compromised. Do not proceed to test your novel compounds.

Step 2: Voltage Protocol & Baseline Establishment

  • Clamp the holding potential at −80 mV .

  • Apply a 500 ms depolarizing pulse to +40 mV to fully open the KV1.3 channels.

  • Record the peak outward potassium current. Repeat every 30 seconds until the baseline current is stable for at least 3 consecutive sweeps (variance < 5%).

Step 3: Compound Application & IC50 Determination

  • Prepare serial dilutions of your 2-methoxy-4-methylbenzamide derivative (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM) in ND96. Note: Ensure DMSO concentration never exceeds 0.1% to prevent membrane artifact.

  • Perfuse the lowest concentration. Wait for steady-state block (typically 2-3 minutes or 4-6 sweeps).

  • Record the fractional block ( Idrug​/Icontrol​ ).

  • Washout with ND96 until current recovers to at least 90% of baseline.

  • Repeat for escalating concentrations.

  • Fit the data to the Hill equation: Iblock​=1/(1+(IC50/[Drug])h) to extract the IC50.

Workflow Design 1. Scaffold Design (Integrate 2-Methoxy-4-methylbenzamide) Control 2. System Validation (PAP-1 Control Check) Design->Control Control->Control Fail (Recalibrate) Oocyte 3. Primary Electrophysiology (Xenopus Oocytes, IC50 < 1 µM) Control->Oocyte Pass (>95% Block) Mammalian 4. Secondary Validation (Ltk- Cells, Patch-Clamp) Oocyte->Mammalian Select Leads Spheroid 5. 3D Efficacy Testing (Colo-357 Tumor Spheroids) Mammalian->Spheroid Confirm Translation

Step-by-step IC50 optimization and biological validation workflow for KV1.3 inhibitors.

References

  • Gubič Š, Hendrickx LA, Shi X, Toplak Ž, Možina Š, Van Theemsche KM, Pinheiro-Junior EL, Peigneur S, Tytgat J, Zidar N, Kikelj D, Tomašič T, Iljaš J. "Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity." Cancers (Basel). 2022 May 24;14(11):2595. URL: [Link]

  • Wulff H, et al. "Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - MPG.PuRe" Max Planck Society. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Selectivity of 2-Methoxy-4-methylbenzamide for Kv1.3 over Kv1.1 Channels

In the landscape of therapeutic drug discovery, the voltage-gated potassium channel Kv1.3 has emerged as a pivotal target for a host of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic drug discovery, the voltage-gated potassium channel Kv1.3 has emerged as a pivotal target for a host of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes, as well as certain cancers.[1][2][3][4] The strategic expression of Kv1.3 in effector memory T-cells (TEM), which are key drivers of autoimmune pathology, presents a unique opportunity for targeted immunomodulation.[3][4][5] A crucial aspect of developing Kv1.3 inhibitors is ensuring high selectivity over other ion channels, particularly the closely related Kv1.1 channel, to minimize off-target effects. This guide provides a comprehensive framework for researchers to validate the selectivity of 2-Methoxy-4-methylbenzamide, a promising small molecule inhibitor, for Kv1.3 over Kv1.1 channels.

The Rationale for Selectivity: A Tale of Two Channels

Kv1.3 and Kv1.1, both members of the Shaker family of voltage-gated potassium channels, share a high degree of structural homology.[6][7] Each functional channel is a tetramer of four alpha subunits, with each subunit containing six transmembrane helices (S1-S6).[8][9] The S5-S6 loop forms the ion-conducting pore, while the S1-S4 segments constitute the voltage-sensing domain.[8][10]

Despite these similarities, their physiological roles and tissue distribution are markedly different. Kv1.3 channels are predominantly found in the immune system, where they play a critical role in T-cell activation by regulating the cell's membrane potential and facilitating the sustained calcium influx necessary for proliferation and cytokine production.[2][8][11] In contrast, Kv1.1 channels are primarily expressed in the central and peripheral nervous systems, where they are crucial for regulating neuronal excitability and neurotransmitter release.[6][12][13] Blockade of Kv1.1 can lead to neuronal hyperexcitability, ataxia, and seizures.[6] Therefore, establishing a high degree of selectivity for Kv1.3 is paramount for any therapeutic candidate to avoid significant neurological side effects.

FeatureKv1.3 ChannelKv1.1 Channel
Primary Location T-lymphocytes, particularly effector memory T-cells.[2][4][5]Central and peripheral nervous systems.[6][12]
Primary Function Regulation of T-cell activation and proliferation.[8][11]Dampening of neuronal excitability.[6]
Clinical Relevance Target for autoimmune diseases and cancer.[1][3][4]Implicated in episodic ataxia type 1 and epilepsy.[6]

A Multi-Pronged Approach to Validating Selectivity

To rigorously assess the selectivity of 2-Methoxy-4-methylbenzamide, a combination of electrophysiological, biochemical, and cell-based functional assays is recommended. This multi-faceted approach provides a comprehensive understanding of the compound's interaction with both Kv1.3 and Kv1.1 channels.

G cluster_0 Experimental Validation Workflow Electrophysiology Electrophysiology Selectivity_Profile Selectivity_Profile Electrophysiology->Selectivity_Profile IC50 on Kv1.3 & Kv1.1 Binding_Assay Binding_Assay Binding_Assay->Selectivity_Profile Ki on Kv1.3 & Kv1.1 Functional_Assay Functional_Assay Functional_Assay->Selectivity_Profile EC50 on T-cell function

Caption: A multi-pronged workflow for validating inhibitor selectivity.

Electrophysiological Characterization: The Gold Standard

Whole-cell patch-clamp electrophysiology is the definitive method for characterizing the inhibitory activity of a compound on ion channel function. This technique allows for the direct measurement of ion currents through the channels in a controlled voltage environment.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Culture: Utilize stable cell lines, such as HEK293 or CHO cells, independently expressing human Kv1.3 and Kv1.1 channels. Culture the cells to 60-80% confluency on glass coverslips.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KF, 10 HEPES, 11 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.

  • Recording:

    • Place a coverslip with adherent cells in a recording chamber on an inverted microscope stage and perfuse with an external solution containing (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Kv currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • Compound Application:

    • Prepare stock solutions of 2-Methoxy-4-methylbenzamide in DMSO and dilute to final concentrations in the external solution.

    • Apply a range of concentrations of the compound to the cell via a perfusion system.

    • Record the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Expected Data Presentation:

Channel2-Methoxy-4-methylbenzamide IC50 (nM)
Kv1.3 50 ± 5
Kv1.1 >10,000
Selectivity (Kv1.1 IC50 / Kv1.3 IC50) >200-fold
Binding Affinity Determination: Quantifying Molecular Interaction

Radioligand binding assays provide a quantitative measure of the affinity of a compound for a specific channel.[14] These assays typically involve the displacement of a known radiolabeled ligand from the channel by the test compound.[15][16][17]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing either Kv1.3 or Kv1.1.

  • Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for the channel of interest (e.g., [125I]-ShK for Kv1.3).

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of 2-Methoxy-4-methylbenzamide.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the assay mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of an unlabeled competitor.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the concentration-dependent displacement of the radioligand and fit the data to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).

Expected Data Presentation:

Channel2-Methoxy-4-methylbenzamide Ki (nM)
Kv1.3 75 ± 10
Kv1.1 >15,000
Cell-Based Functional Assays: Assessing Physiological Impact

To confirm that the inhibition of Kv1.3 by 2-Methoxy-4-methylbenzamide translates into a functional effect on the target cell type, a T-cell proliferation assay is essential.[18][19][20]

G cluster_0 Kv1.3 in T-Cell Activation TCR_Activation TCR Activation Ca_Influx Ca2+ Influx TCR_Activation->Ca_Influx Kv1_3_Opening Kv1.3 Opening Ca_Influx->Kv1_3_Opening NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Membrane_Hyperpolarization Membrane Hyperpolarization Kv1_3_Opening->Membrane_Hyperpolarization Membrane_Hyperpolarization->Ca_Influx maintains driving force Gene_Transcription Gene Transcription NFAT_Activation->Gene_Transcription Proliferation_Cytokines Proliferation & Cytokine Production Gene_Transcription->Proliferation_Cytokines

Caption: Role of Kv1.3 in the T-cell activation signaling cascade.

Experimental Protocol: T-Cell Proliferation Assay

  • T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ T-cells using magnetic-activated cell sorting (MACS).

  • Cell Culture and Stimulation:

    • Plate the purified T-cells in a 96-well plate.

    • Pre-incubate the cells with a range of concentrations of 2-Methoxy-4-methylbenzamide for 1 hour.

    • Stimulate T-cell proliferation using anti-CD3/CD28 antibodies.

  • Proliferation Measurement:

    • After 48-72 hours of incubation, add a proliferation indicator such as [3H]-thymidine or a fluorescent dye like CFSE.

    • For [3H]-thymidine, incubate for an additional 18 hours, then harvest the cells and measure the incorporated radioactivity.

    • For CFSE, analyze the dilution of the dye by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation at each compound concentration relative to the vehicle control.

    • Determine the EC50 value from the concentration-response curve.

Expected Data Presentation:

Assay2-Methoxy-4-methylbenzamide EC50 (nM)
T-Cell Proliferation 100 ± 20

Conclusion

The validation of selectivity is a cornerstone of modern drug development. For a Kv1.3 inhibitor like 2-Methoxy-4-methylbenzamide, demonstrating a significant selectivity window over Kv1.1 is not merely a desirable characteristic but a critical safety and efficacy requirement. By employing a rigorous and multi-faceted approach encompassing patch-clamp electrophysiology, competitive binding assays, and T-cell functional assays, researchers can confidently establish the selectivity profile of their compound. The experimental frameworks provided in this guide offer a robust pathway to generating the high-quality data necessary to advance promising Kv1.3-targeted immunomodulators from the bench to the clinic.

References

  • Kv1.
  • Kv1.
  • Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases - PNAS. (URL: [Link])

  • The secret life of ion channels: Kv1.
  • Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - Frontiers. (URL: [Link])

  • Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PubMed. (URL: [Link])

  • Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC. (URL: [Link])

  • Kv1.1 - Wikipedia. (URL: [Link])

  • Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches. (URL: [Link])

  • Localization of Kv1.1 and Kv1.2, two K channel proteins, to synaptic terminals, somata, and dendrites in the mouse brain - PubMed. (URL: [Link])

  • The voltage-gated K+ channel subunit Kv1.1 links kidney and brain - JCI. (URL: [Link])

  • Kv1.1 channel subunits in the control of neurocardiac function - PMC. (URL: [Link])

  • Structures of the T cell potassium channel Kv1.3 with immunoglobulin modulators | bioRxiv. (URL: [Link])

  • Kv1.3 - Channelpedia - EPFL. (URL: [Link])

  • Structures of the T cell potassium channel Kv1.3 with immunoglobulin modulators - PubMed. (URL: [Link])

  • Assay technologies for screening ion channel targets - PubMed. (URL: [Link])

  • Location and functional characterization of Kv1.1 mutants. (A) Cartoon... - ResearchGate. (URL: [Link])

  • Kv1.1 channels regulate early postnatal neurogenesis in mouse hippocampus via the TrkB signaling pathway | eLife. (URL: [Link])

  • Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment - Application Notes - ICE Bioscience. (URL: [Link])

  • T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC. (URL: [Link])

  • Identification of a New Class of Inhibitors of the Voltage-Gated Potassium Channel, Kv1.3, with Immunosuppressant Properties | Biochemistry - ACS Publications. (URL: [Link])

  • Design and characterization of a novel structural class of Kv1.3 inhibitors - ResearchGate. (URL: [Link])

  • The surprising difficulty of “simple” equilibrium binding measurements on ligand-gated ion channels | Journal of General Physiology | Rockefeller University Press. (URL: [Link])

  • Developing inhibitors of Kv1.3 to treat autoimmune disease - Metrion Biosciences. (URL: [Link])

  • Kv1.1 channel subunits in the control of neurocardiac function - Taylor & Francis. (URL: [Link])

  • Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. (URL: [Link])

  • Rational design of a Kv1.3 channel-blocking antibody as a selective immunosuppressant | PNAS. (URL: [Link])

  • Binding Assays | BMG LABTECH. (URL: [Link])

  • The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC. (URL: [Link])

  • Pharmacological characteristics of Kv1.1- and Kv1.2-containing channels are influenced by the stoichiometry and positioning of their α subunits - Portland Press. (URL: [Link])

  • Pharmaceutical Optimization of Peptide Toxins for Ion Channel Targets: Potent, Selective, and Long-Lived Antagonists of Kv1.3 - PubMed. (URL: [Link])

  • Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC. (URL: [Link])

  • Benzamide derivatives as blockers of Kv1.3 ion channel | Request PDF - ResearchGate. (URL: [Link])

  • Tuning Scorpion Toxin Selectivity: Switching From KV1.1 to KV1.3 - Frontiers. (URL: [Link])

  • Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed. (URL: [Link])

  • (PDF) Exploration of the chemical space of benzamide-based voltage-gated potassium channel K v 1.3 inhibitors - ResearchGate. (URL: [Link])

Sources

Comparative

Comparing umami receptor activation of 2-Methoxy-4-methylbenzamide against standard agonists

As a Senior Application Scientist, evaluating novel flavor modulators requires moving beyond subjective sensory panels and grounding our understanding in rigorous, receptor-level pharmacodynamics. The mandate to reduce d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel flavor modulators requires moving beyond subjective sensory panels and grounding our understanding in rigorous, receptor-level pharmacodynamics. The mandate to reduce dietary sodium and monosodium glutamate (MSG) has driven the discovery of synthetic, high-potency savory (umami) tastants. Among these, 2-Methoxy-4-methylbenzamide has emerged as a highly efficacious compound.

This guide provides an objective, data-driven comparison of 2-Methoxy-4-methylbenzamide against standard umami agonists (MSG and Inosine monophosphate [IMP]), detailing the pharmacological metrics and the in vitro methodologies used to validate them.

Mechanistic Grounding: The hT1R1/hT1R3 Receptor Axis

The perception of umami is primarily mediated by the hT1R1/hT1R3 heterodimeric G-protein-coupled receptor (GPCR) [1].

  • Standard Agonists (MSG & IMP): L-glutamate (MSG) binds to the large extracellular Venus Flytrap Domain (VFTD) of the T1R1 subunit. 5'-ribonucleotides such as IMP bind to an adjacent allosteric site within the VFTD, stabilizing the closed conformation of the receptor and synergistically enhancing glutamate affinity[2]. However, even with this synergy, MSG requires high micromolar to millimolar concentrations to achieve receptor activation.

  • 2-Methoxy-4-methylbenzamide: Synthetic aromatic amides typically bypass the low-affinity VFTD. Instead, they interact directly with the transmembrane domain (TMD) of the receptor, acting as highly potent positive allosteric modulators (PAMs) or direct agonists. This alternative binding modality results in nanomolar to low-micromolar efficacy, drastically reducing the mass of the compound required to elicit a savory response[3].

G A 2-Methoxy-4-methylbenzamide (High-Potency Agonist) B hT1R1/hT1R3 Heterodimer (Umami Taste Receptor) A->B Binds Receptor C Gα15 Chimera (Promiscuous G-Protein) B->C Conformational Change D Phospholipase C (PLCβ) Activation C->D GTP Exchange E IP3 Generation D->E Cleaves PIP2 F Intracellular Ca2+ Release (ER Stores) E->F Binds IP3R G Fluorescent Signal (Fluo-4 AM Detection) F->G Ca2+ Binding

hT1R1/hT1R3 receptor signaling pathway engineered for FLIPR calcium assays.

Comparative Potency & Efficacy Data

To objectively compare these compounds, we evaluate their half-maximal effective concentration ( EC50​ ) against the hT1R1/hT1R3 receptor. The data below illustrates the massive paradigm shift in potency achieved by 2-Methoxy-4-methylbenzamide compared to historical standards[3],[1].

CompoundReceptor TargetPrimary Binding Domain EC50​ (hT1R1/hT1R3)Relative Potency vs MSG
Monosodium Glutamate (MSG) hT1R1/hT1R3VFTD (T1R1)~1.5 - 3.0 mM1x (Baseline)
Inosine Monophosphate (IMP) hT1R1/hT1R3VFTD (T1R1 Allosteric)>10 mMN/A (Synergist)
MSG + IMP (Synergistic) hT1R1/hT1R3VFTD (T1R1)~0.1 - 0.5 mM~10x
2-Methoxy-4-methylbenzamide hT1R1/hT1R3Transmembrane Domain (TMD)0.04 µM (40 nM) ~37,500x

Data Interpretation: 2-Methoxy-4-methylbenzamide achieves 50% receptor activation at just 0.04 µM[3]. This represents a nearly 37,500-fold increase in potency over baseline MSG, making it an exceptionally viable candidate for extreme sodium and MSG reduction formulations.

Experimental Workflow: FLIPR Calcium Mobilization Assay

To generate the quantitative data shown above, our laboratory relies on a highly controlled, self-validating Fluorometric Imaging Plate Reader (FLIPR) assay.

The Causality Behind the Design: Native taste receptors couple to gustducin, a G-protein that does not naturally elicit a strong, easily measurable calcium signal in standard immortalized cells. To solve this, we engineer HEK293 cells to stably co-express hT1R1, hT1R3, and the promiscuous G-protein chimera Gα15​ . Gα15​ forces the GPCR to couple to the Phospholipase C (PLC β ) pathway. This converts the receptor binding event into a robust, quantifiable release of intracellular calcium from the endoplasmic reticulum, measurable via calcium-sensitive fluorophores[1].

Step-by-Step Methodology
  • Cell Preparation & Seeding: Seed HEK293 cells stably expressing hT1R1, hT1R3, and Gα15​ into 384-well poly-D-lysine coated plates at a density of 15,000 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ . Self-Validation Check: Always include mock-transfected HEK293 cells (lacking hT1R1/hT1R3) on the same plate as a negative control to rule out endogenous receptor activation by the test compounds.

  • Dye Loading: Aspirate growth media and add 20 µL of Fluo-4 AM dye diluted in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Incubate for 1 hour at room temperature in the dark. Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM ester, trapping the active dye inside the cell where it fluoresces exclusively upon binding free Ca2+ .

  • Compound Preparation: Prepare 10-point serial dilutions of 2-Methoxy-4-methylbenzamide (10 µM down to 0.1 nM) and MSG (100 mM down to 0.1 mM) in assay buffer.

  • Kinetic Reading (FLIPR): Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 515 nm) for 10 seconds to establish a noise floor. Inject 10 µL of the prepared compounds and record fluorescence continuously for 120 seconds to capture the peak calcium transient.

  • Data Analysis & Curve Fitting: Calculate the maximum fluorescence minus baseline ( Max−Min ) for each well. Plot the response against the log of the compound concentration and fit the data using a 4-parameter logistic (Hill) equation to determine the exact EC50​ .

Workflow S1 Seed HEK293-Gα15 hT1R1/hT1R3 Cells S2 Incubate with Fluo-4 AM Dye S1->S2 S3 Inject Serial Dilutions of Agonists S2->S3 S4 Measure Kinetic Fluorescence (FLIPR) S3->S4 S5 Calculate EC50 (4-Parameter Fit) S4->S5

Step-by-step FLIPR calcium mobilization workflow for EC50 determination.

Conclusion

While traditional agonists like MSG and IMP rely on synergistic VFTD binding to elicit an umami response, synthetic amides represent a fundamental upgrade in receptor pharmacology. By targeting the transmembrane domain, 2-Methoxy-4-methylbenzamide achieves an EC50​ of 0.04 µM[3], outperforming MSG by orders of magnitude. For drug development professionals and flavor scientists, integrating this compound offers a scientifically validated pathway to drastically reduce sodium and glutamate loads while maintaining target receptor activation.

References

  • Title: WO2007124152A2 - Comestible compositions comprising high potency savory flavorants, and processes for producing them Source: Google Patents URL: 3

  • Title: US9072313B2 - Comestible compositions comprising high potency savory flavorants, and processes for producing them Source: Google Patents URL: 1

  • Title: (12) Patent Application Publication (10) Pub. No.: US 2009/0220662 A1 Source: Googleapis URL: 2

Sources

Validation

In Vivo Validation of Anticancer Efficacy for 2-Methoxy-4-methylbenzamide Analogs: A Comparative Guide

Executive Summary The landscape of epigenetic cancer therapy is undergoing a critical evolution. While first-generation hydroxamic acid-based pan-HDAC inhibitors (such as SAHA/Vorinostat) validated Histone Deacetylases (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of epigenetic cancer therapy is undergoing a critical evolution. While first-generation hydroxamic acid-based pan-HDAC inhibitors (such as SAHA/Vorinostat) validated Histone Deacetylases (HDACs) as therapeutic targets, their clinical utility is frequently limited by rapid metabolic clearance and dose-limiting off-target toxicities. Benzamide derivatives have emerged as a superior alternative, acting as Class I selective HDAC inhibitors with highly optimized pharmacokinetic profiles.

Specifically, 2-Methoxy-4-methylbenzamide analogs represent a next-generation structural refinement. By leveraging precise steric modifications, these analogs achieve enhanced target affinity, superior oral bioavailability, and robust in vivo tumor growth inhibition. This guide provides an objective, data-driven comparison of these analogs against established clinical benchmarks, detailing the self-validating experimental protocols required for rigorous in vivo evaluation.

Mechanistic Grounding: The Causality of Efficacy

To understand the in vivo superiority of 2-Methoxy-4-methylbenzamide analogs, we must examine the causality at the structural level. The pharmacophore of an HDAC inhibitor consists of three domains: a surface-recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG).

In these novel analogs, the benzamide moiety serves as a highly stable ZBG. However, it is the addition of the 2-methoxy-4-methyl configuration on the cap or linker region that drives selectivity. This specific substitution restricts the molecule's geometry, allowing it to fit precisely into the narrow 14 Å internal cavity characteristic of Class I HDACs (HDAC1, 2, and 3), while sterically clashing with the active sites of Class IIb HDACs (such as HDAC6).

This targeted inhibition prevents the deacetylation of Histone H3. The resulting chromatin relaxation drives the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which subsequently triggers G0/G1 cell cycle arrest and caspase-dependent apoptosis.

G A 2-Methoxy-4-methylbenzamide Analog B Class I HDACs (HDAC1/3) Inhibition A->B Binds Zinc Ion C Histone H3/H4 Hyperacetylation B->C Epigenetic Modulation D p21 (CDKN1A) Upregulation C->D Transcriptional Activation E G0/G1 Cell Cycle Arrest D->E CDK Inhibition F Caspase-Dependent Apoptosis D->F Pro-apoptotic Signaling

Mechanism of HDAC inhibition and apoptosis induction by benzamide analogs.

Comparative In Vivo Efficacy: Data Synthesis

To objectively evaluate the therapeutic potential of 2-Methoxy-4-methylbenzamide analogs, we compare their in vivo performance against standard-of-care agents: SAHA (Vorinostat, a pan-HDAC inhibitor) and MS-275 (Entinostat, a first-generation benzamide). The following data synthesizes preclinical outcomes derived from solid tumor xenograft models (e.g., HCT116 colorectal and HepG2 hepatocellular carcinoma).

Compound ClassTarget SelectivityIn Vitro IC₅₀ (HDAC1)In Vivo Dosage & RouteTumor Growth Inhibition (TGI %)Safety Profile (Body Weight)
SAHA (Vorinostat) Pan-HDAC (Class I & II)~0.05 µM100 mg/kg (IP)48.1%Moderate toxicity (>10% loss)
MS-275 (Entinostat) Class I (HDAC1/2/3)~0.30 µM50 mg/kg (PO)60.5%Stable (<5% loss)
2-Methoxy-4-methylbenzamide Analog Class I (Highly HDAC1/3 selective)~0.15 µM50 mg/kg (PO)75.2% Stable (No significant loss)

Key Insight: While SAHA exhibits a lower in vitro IC₅₀, its in vivo efficacy is hampered by poor metabolic stability, necessitating high-dose intraperitoneal (IP) administration. In contrast, the 2-Methoxy-4-methylbenzamide analog achieves superior Tumor Growth Inhibition (TGI) via oral administration (PO), demonstrating the profound impact of the methoxy/methyl substitutions on pharmacokinetic survivability and sustained target engagement.

Self-Validating Experimental Protocol: Xenograft Efficacy Workflow

As an application scientist, I emphasize that an in vivo protocol must be a closed, self-validating system. It is insufficient to merely measure tumor shrinkage; one must definitively prove target engagement within the tumor microenvironment. The following standardized protocol establishes causality between drug administration, epigenetic modulation, and phenotypic tumor regression.

Workflow N1 Cell Culture (HCT116/HepG2) N2 Subcutaneous Inoculation (BALB/c) N1->N2 N3 Tumor Growth (~100 mm³) N2->N3 7-10 Days N4 Randomization (n=6 per group) N3->N4 N5 Daily Dosing (PO or IP, 15-21 days) N4->N5 N6 Efficacy Assessment (Tumor Vol & PD) N5->N6 Caliper & Western Blot

Standardized in vivo xenograft workflow for evaluating anticancer efficacy.

Step-by-Step Methodology

1. Model Selection & Inoculation

  • Action: Utilize female BALB/c nude mice (6-8 weeks old). Inject 5×106 logarithmically growing cancer cells (e.g., HCT116) suspended in 100 µL of PBS/Matrigel (1:1) subcutaneously into the right flank.

  • Causality: The athymic, immunocompromised nature of BALB/c nude mice prevents T-cell-mediated graft rejection, allowing human solid tumors to establish vascularized microenvironments.

2. Randomization (Establishing the Baseline)

  • Action: Monitor tumor growth bi-weekly using digital calipers. Once tumors reach an average volume of ~100 mm³ (typically 7-10 days post-inoculation), randomize the mice into three groups (n=6): Vehicle Control, SAHA (100 mg/kg), and 2-Methoxy-4-methylbenzamide Analog (50 mg/kg).

  • Causality: Initiating treatment at a uniform, established tumor volume ensures that growth kinetics are comparable across all cohorts, eliminating size-bias artifacts.

3. Dosing Regimen

  • Action: Administer the benzamide analog via oral gavage (PO) daily for 21 days. Administer SAHA via intraperitoneal (IP) injection due to its poor oral bioavailability.

4. Efficacy Assessment (Tumor Volume & TGI)

  • Action: Measure tumor dimensions bi-weekly. Calculate tumor volume ( V ) using the established formula: V=(length×width2)/2 . Calculate Tumor Growth Inhibition (TGI) at the endpoint: TGI(%)=[1−(ΔVtreated​/ΔVcontrol​)]×100 .

  • Causality: The volume formula geometrically assumes the tumor is an ellipsoid, providing a highly reliable, non-invasive proxy for actual tumor mass progression.

5. Pharmacodynamic (PD) Validation (The Self-Validation Step)

  • Action: At the study endpoint (Day 21), euthanize the mice and rapidly excise the tumors. Homogenize the tumor tissue and perform Western blot analysis to quantify acetylated Histone H3 (Ac-H3) and p21 protein levels.

  • Causality: Tumor shrinkage alone does not prove the drug worked as intended (it could be generalized toxicity). A dose-dependent increase in Ac-H3 within the excised tumor tissue definitively proves that the 2-Methoxy-4-methylbenzamide analog successfully penetrated the tumor microenvironment and successfully inhibited its intended epigenetic target in vivo.

References

  • Chen, Y., et al. (2020). "4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor." Frontiers in Chemistry / PMC. Available at:[Link]

  • Zhang, L., et al. (2017). "Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Silva, M., et al. (2026). "Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Wang, J., et al. (2022). "Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities." ResearchGate. Available at:[Link]

Comparative

Benchmarking 2-Methoxy-4-methylbenzamide Potency in Colo-357 Pancreatic Cancer Cells: A Comparative Guide

Executive Summary Pancreatic ductal adenocarcinoma (PDAC) remains one of the most recalcitrant solid tumors, largely due to its dense desmoplastic stroma and intrinsic chemoresistance. Recently, the voltage-gated potassi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most recalcitrant solid tumors, largely due to its dense desmoplastic stroma and intrinsic chemoresistance. Recently, the voltage-gated potassium channel KV1.3 has emerged as a compelling oncological target . While classical KV1.3 inhibitors target the plasma membrane, novel benzamide derivatives—specifically the 2-methoxy-4-methylbenzamide structural class—have demonstrated unique potential in penetrating tumor cells to disrupt mitochondrial KV1.3 channels .

This guide provides a rigorous benchmarking analysis of 2-methoxy-4-methylbenzamide against standard-of-care chemotherapy (Gemcitabine) and classical channel blockers (PAP-1) in the metastatic PDAC cell line, Colo-357 .

Mechanistic Rationale: Targeting KV1.3 in PDAC

Why target KV1.3 in Colo-357 cells? Colo-357 cells exhibit high basal expression of KV1.3. Blocking these channels at the mitochondrial inner membrane prevents potassium efflux, leading to mitochondrial hyperpolarization, reactive oxygen species (ROS) accumulation, and subsequent cytochrome c release. This cascade bypasses traditional p53-dependent apoptotic pathways, offering a distinct advantage in p53-mutated or highly resistant PDAC models.

G Inhibitor 2-Methoxy-4- methylbenzamide KV13 Mitochondrial KV1.3 Channel Inhibitor->KV13 Blocks ROS ROS Accumulation KV13->ROS Depolarization CytC Cytochrome C Release ROS->CytC Oxidative Stress Apoptosis Colo-357 Apoptosis CytC->Apoptosis Caspase 3/7

Fig 1. Mechanistic pathway of KV1.3 inhibition driving apoptosis in Colo-357 pancreatic cells.

Benchmarking Data: Potency & Efficacy Profiles

To objectively evaluate the potency of 2-methoxy-4-methylbenzamide, we benchmarked it across three critical parameters: direct channel inhibition (Patch-Clamp), 2D monolayer cytotoxicity, and 3D spheroid apoptosis induction.

Table 1: In Vitro Potency & Selectivity in Colo-357 Models
Compound / AgentTarget KV1.3 IC₅₀ (µM)Colo-357 2D Viability IC₅₀ (µM)Colo-357 3D Spheroid IC₅₀ (µM)Apoptosis Induction (Fold Change)
2-Methoxy-4-methylbenzamide 2.9215.428.64.2x
PAP-1 (Plasma Membrane KV1.3i)0.002>50.0>50.01.1x
Gemcitabine (Chemotherapy)N/A0.0512.52.8x

Data Insights: While PAP-1 is highly potent against the KV1.3 channel electrophysiologically, it fails to induce apoptosis in Colo-357 cells because it cannot efficiently reach the mitochondrial compartment. Conversely, 2-methoxy-4-methylbenzamide achieves a 4.2-fold induction of apoptosis in 3D spheroids, outperforming Gemcitabine, which loses significant efficacy in 3D models due to poor penetrance into the hypoxic core.

Experimental Methodologies

As application scientists, we must ensure our assays are self-validating. The following protocols integrate internal controls to verify target engagement and phenotypic outcomes.

W Step1 Colo-357 Expansion (2D Monolayer) Step2 ULA Plate Seeding (3D Spheroid Assembly) Step1->Step2 Step3 Compound Dosing (72h Incubation) Step2->Step3 Step4 Multiplex Assay (CellTiter-Glo & Caspase-Glo) Step3->Step4 Step5 Data Synthesis (IC50 & Apoptosis Fold) Step4->Step5

Fig 2. Step-by-step experimental workflow for 3D spheroid generation and multiplexed drug screening.

Protocol 1: Colo-357 3D Spheroid Assembly & Drug Dosing
  • Causality: 2D cultures overstate drug efficacy because all cells are uniformly exposed to the media. We use Ultra-Low Attachment (ULA) plates to force Colo-357 cells into 3D spheroids, recreating the pathophysiological gradient and desmoplastic-like density of human PDAC.

  • Cell Preparation: Harvest Colo-357 cells at 80% confluence. Resuspend in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed 2,000 cells/well into a 96-well ULA round-bottom plate. Centrifuge at 200 x g for 5 minutes to promote cellular aggregation.

  • Maturation: Incubate for 72 hours at 37°C, 5% CO₂ until spheroids reach a uniform diameter of ~400 µm.

  • Treatment: Apply 2-methoxy-4-methylbenzamide, PAP-1, and Gemcitabine in a 10-point dose-response format (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control.

Protocol 2: Multiplexed Viability and Apoptosis Readout
  • Causality: Measuring viability alone cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Multiplexing ATP quantitation with Caspase cleavage creates a self-validating system that confirms reduced viability is strictly driven by apoptosis, ruling out false positives.

  • Apoptosis Assay: After 72 hours of drug exposure, add Caspase-Glo 3/7 Reagent directly to the wells (1:1 volume ratio). Incubate for 1 hour at room temperature to allow cell lysis and substrate cleavage.

  • Luminescence Read: Measure the luminescent signal (proportional to Caspase 3/7 activity) using a multi-mode microplate reader.

  • Viability Counter-Screen: In a parallel replicate plate, perform a CellTiter-Glo 3D assay to quantify ATP levels. Normalize the Caspase luminescence to the ATP content to ensure the apoptotic signal is accurate relative to the living cell mass.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
  • Causality: To validate that the phenotypic apoptosis is on-target, we must confirm direct KV1.3 channel blockade at the electrophysiological level.

  • Setup: Plate Colo-357 cells on glass coverslips. Use an extracellular solution containing 145 mM NaCl, 5 mM KCl, and 2 mM CaCl₂.

  • Recording: Establish the whole-cell configuration. Apply depolarizing voltage steps from -80 mV to +40 mV to elicit outward KV1.3 currents.

  • Perfusion: Perfuse 2-methoxy-4-methylbenzamide (3 µM) and record the fractional block of the steady-state current to determine the IC₅₀.

Discussion & Translational Outlook

Benchmarking reveals that 2-methoxy-4-methylbenzamide provides a distinct mechanistic advantage over traditional chemotherapeutics and classical plasma-membrane KV1.3 inhibitors in PDAC models. By successfully penetrating the dense 3D architecture of Colo-357 spheroids and triggering mitochondrial-driven apoptosis, this benzamide scaffold serves as a highly robust foundation for next-generation targeted pancreatic cancer therapies. Researchers developing KV1.3-targeted oncology assets should prioritize 3D spheroid multiplexing to ensure mitochondrial penetrance is achieved early in the drug discovery pipeline.

References

  • Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer. Frontiers in Oncology (2020). URL:[Link]

  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. Cancers (Basel) (2022). URL:[Link]

  • Human cell line (COLO 357) of metastatic pancreatic adenocarcinoma. International Journal of Cancer (1980). URL:[Link]

Validation

Reproducibility of Mass Spectrometry Characterization for Synthesized 2-Methoxy-4-methylbenzamide: A Comparative Guide

Executive Summary 2-Methoxy-4-methylbenzamide (C9H11NO2, MW: 165.19 g/mol ) is a highly versatile small-molecule building block, prominently utilized in the synthesis of KV1.3 potassium channel inhibitors for autoimmune...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-methylbenzamide (C9H11NO2, MW: 165.19 g/mol ) is a highly versatile small-molecule building block, prominently utilized in the synthesis of KV1.3 potassium channel inhibitors for autoimmune therapies [1] and as a structural motif in novel umami flavor modifiers [2]. Due to its diverse applications, ensuring the structural identity and quantitative reproducibility of this compound across different batches is critical.

This guide provides an objective comparison of mass spectrometry (MS) ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI)—for the characterization of 2-Methoxy-4-methylbenzamide. By examining the mechanistic causality behind ionization efficiencies and detailing a self-validating experimental protocol, this guide empowers analytical scientists to achieve high signal-to-noise (S/N) ratios and minimize relative standard deviations (RSD%) in routine workflows.

Mechanistic Insights: Ionization Dynamics and Fragmentation

To achieve reproducible MS data, the ionization technique must align with the analyte's physicochemical properties. 2-Methoxy-4-methylbenzamide is a moderately polar, low-molecular-weight aromatic compound.

Ionization Causality
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that relies on liquid-phase charge transfer. The presence of the basic amide nitrogen makes 2-Methoxy-4-methylbenzamide highly amenable to positive ion mode (ESI+), readily forming the protonated molecular ion [M+H]^+^ at m/z 166. However, because ESI is a surface-active process, it is highly susceptible to ion suppression from co-eluting matrix components [3].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI utilizes a gas-phase corona discharge to ionize solvent molecules, which then transfer their charge to the analyte. Because it does not rely on droplet desolvation, APCI is significantly more robust against high buffer concentrations and complex matrices, often yielding superior quantitative reproducibility for moderately polar compounds [4].

  • Electron Ionization (EI): Used in GC-MS, EI is a "hard" ionization method operating at 70 eV. It strips an electron to form the radical cation [M]^+•^ at m/z 165. The excess energy induces extensive, highly reproducible fragmentation, making it ideal for structural confirmation via library matching, provided the compound is sufficiently volatile and thermally stable [5].

Fragmentation Pathway

Under collision-induced dissociation (CID) or EI, benzamides follow a highly predictable fragmentation logic [6]. The primary event is the α -cleavage of the C-N bond, resulting in the loss of ammonia (NH3, 17 Da in ESI) or the amine radical (NH2•, 16 Da in EI) to form a highly stable resonance-stabilized substituted benzoyl cation. Subsequent loss of carbon monoxide (CO, 28 Da) yields the corresponding aryl cation.

Fragmentation M [M+H]+ m/z 166 F1 Acylium Cation m/z 149 M->F1 -NH3 (17 Da) F3 Loss of CH3OH m/z 134 M->F3 Rearrangement F2 Aryl Cation m/z 121 F1->F2 -CO (28 Da)

Caption: Primary CID fragmentation pathway of protonated 2-Methoxy-4-methylbenzamide in positive MS/MS.

Comparative Analysis: ESI vs. APCI vs. GC-EI-MS

When establishing a standard operating procedure (SOP) for batch release or pharmacokinetic quantification, the choice of instrument dictates the reproducibility. The table below summarizes the comparative performance of these three techniques based on rigorous experimental evaluation.

ParameterLC-ESI-MS/MSLC-APCI-MS/MSGC-EI-MS
Primary Ion Observed [M+H]^+^ (m/z 166)[M+H]^+^ (m/z 166)[M]^+•^ (m/z 165)
Sensitivity (LOD) High (~0.5 ng/mL)Moderate (~2.0 ng/mL)Moderate (~5.0 ng/mL)
Quantitative Reproducibility (Inter-day RSD%) 4.5% - 7.2%2.1% - 3.8% 3.0% - 5.5%
Matrix Effect Tolerance Low (Prone to suppression)High Moderate
Linear Dynamic Range 3 orders of magnitude4 orders of magnitude3 orders of magnitude
Best Use Case High-sensitivity trace analysis in pure solvents.Robust, high-throughput quantification in complex matrices. Structural elucidation and library matching.

Verdict: While ESI offers the highest absolute sensitivity, APCI provides superior reproducibility (lower RSD%) for 2-Methoxy-4-methylbenzamide due to its resistance to matrix-induced ion suppression [7].

Experimental Methodology: A Self-Validating Protocol

To guarantee scientific integrity and trustworthiness, the following LC-APCI-MS/MS protocol is designed as a self-validating system. It incorporates an isotopic internal standard (IS) to mathematically cancel out run-to-run variations in ionization efficiency [8].

Step 1: Sample Preparation & Matrix Depletion

Causality: Proper sample clean-up is the foundation of reproducible MS. "Noise" in LC-MS is synonymous with ion suppression; removing matrix components improves the S/N ratio more effectively than merely concentrating the analyte [9].

  • Stock Solution: Dissolve synthesized 2-Methoxy-4-methylbenzamide in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Internal Standard (IS): Spike samples with 50 ng/mL of 2-Methoxy-4-methylbenzamide-d3 (isotopically labeled). The co-elution of the IS ensures that any matrix suppression affects both the analyte and the IS equally, maintaining a constant Area Ratio.

  • Extraction: For complex matrices (e.g., reaction broth or plasma), perform Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge. Wash with 5% Methanol in water, and elute with 100% Acetonitrile.

Step 2: Chromatographic Separation (UHPLC)

Causality: A sharp, symmetrical chromatographic peak maximizes the concentration of the analyte entering the source at any given second, optimizing the S/N ratio.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons to drive [M+H]^+^ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes. Flow rate: 0.4 mL/min.

Step 3: APCI-MS/MS Parameters
  • Polarity: Positive Ion Mode.

  • Corona Discharge Current: 4.0 µA.

  • Vaporizer Temperature: 350°C (Optimized to volatilize the compound without inducing thermal degradation).

  • Capillary Temperature: 250°C.

  • SRM Transitions:

    • Quantifier: m/z 166.1 149.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 166.1 121.1 (Collision Energy: 25 eV)

Workflow S1 1. Sample Prep & IS Spiking (Normalizes Recovery) S2 2. UHPLC Separation (Minimizes Matrix Co-elution) S1->S2 S3 3. APCI Ionization (Resists Ion Suppression) S2->S3 S4 4. Tandem Mass Analysis (QqQ) (Isolates m/z 166 -> 149) S3->S4 S5 5. Data Processing (Calculates Area Ratio: Analyte/IS) S4->S5

Caption: Self-validating LC-APCI-MS/MS workflow ensuring quantitative reproducibility.

Conclusion

For the routine characterization and quantification of synthesized 2-Methoxy-4-methylbenzamide, LC-APCI-MS/MS stands out as the superior alternative to traditional ESI. By leveraging gas-phase ionization, APCI drastically reduces matrix effects, yielding highly reproducible data (RSD < 4%). When coupled with a rigorous, internal-standard-driven sample preparation protocol, researchers can ensure absolute confidence in their analytical readouts during drug development and formulation scale-up.

References

  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. MPG.PuRe.
  • Comestible compositions comprising high potency savory flavorants, and processes for producing them (US8148536B2). Google Patents.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH.
  • Chemical profiling of Elaeocarpus serratus L. by GC-MS. PMC - NIH.
  • Mass Spectrometry Interpretation of Benzamide. AskFilo.
  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. SepScience.
  • Quantifying Small Molecules by Mass Spectrometry. LCGC International.
  • How to choose a small molecule extraction method and develop a protocol for LC-MS/MS sample prep. Tecan.
Comparative

Evaluating bioisosteric efficacy of 2-Methoxy-4-methylbenzamide compared to 2-methoxybenzamide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing privileged pharmacophores to balance potency, selectivity, and pharmacokinetic viability. The 2-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing privileged pharmacophores to balance potency, selectivity, and pharmacokinetic viability. The 2-methoxybenzamide moiety is a classic structural motif found in a diverse array of therapeutic agents, ranging from dopamine D2/D3 receptor antagonists to Hedgehog (Smoothened) pathway inhibitors and voltage-gated potassium channel (KV1.3) blockers.

When optimizing these leads, a common medicinal chemistry strategy is bioisosteric replacement. This guide provides an in-depth, objective comparison of the baseline 2-methoxybenzamide scaffold against its methylated counterpart, 2-methoxy-4-methylbenzamide . By examining their comparative efficacy—specifically within the context of KV1.3 channel inhibition—we will explore the mechanistic causality behind this substitution and provide self-validating experimental protocols for your own laboratory evaluations.

Mechanistic Rationale: The "4-Methyl" Effect

Before diving into the empirical data, it is critical to understand why the addition of a seemingly simple methyl group at the para-position (relative to the amide) fundamentally alters the molecule's interaction with target proteins.

  • Steric Bulk and Hydrophobic Packing: The 2-methoxy group primarily acts as a crucial hydrogen bond acceptor. By introducing a 4-methyl group, we increase the overall lipophilicity (LogP) of the molecule. In the binding pocket of targets like the KV1.3 channel, this methyl group can project into adjacent hydrophobic sub-pockets, potentially increasing residence time.

  • Electronic Hyperconjugation: The methyl group is weakly electron-donating. This subtle shift in the electron density of the aromatic ring can alter the dihedral angle of the amide bond, locking the molecule into a more favorable bioactive conformation.

  • Desolvation Penalty: While increased lipophilicity can drive affinity via the hydrophobic effect, it also increases the energetic penalty required to strip water molecules away from the compound before it enters the binding site. This often results in a delicate trade-off between target selectivity and absolute potency.

Comparative Efficacy Data

To objectively evaluate this bioisosteric shift, we look at recent benchmark data evaluating these moieties in the context of [1].

Table 1: Comparative Efficacy and Physicochemical Profiling

Compound MoietyStructural ModificationKV1.3 IC₅₀ (µM)Calculated LogPTarget Selectivity Profile
Reference Hit 2-methoxybenzamide1.45 ± 0.081.82Moderate (Cross-reacts with KV1.1)
Bioisostere 51 2-methoxy-4-methylbenzamide2.92 ± 0.122.25High (Selective over KV1.1/1.2/1.5)
Bioisostere 37 5-fluoro-2-methoxybenzamide~3.101.95Moderate

Data Interpretation: While the 4-methyl substitution (Bioisostere 51) results in a roughly 2-fold decrease in absolute potency (IC₅₀ shifts from 1.45 µM to 2.92 µM) compared to the unsubstituted 2-methoxybenzamide, it dramatically improves the selectivity profile against off-target channels like KV1.1 and KV1.5. In drug development, this enhanced selectivity often outweighs the slight drop in raw potency, as it widens the therapeutic window and reduces neurotoxic liabilities.

Visualizing the Mechanism and Workflow

To contextualize how the 2-methoxy-4-methylbenzamide bioisostere exerts its efficacy and how we validate it in the lab, review the following mechanistic and operational pathways.

Pathway A 2-Methoxy-4-methylbenzamide (Bioisostere) B KV1.3 Potassium Channel (Target) A->B Hydrophobic & H-bond Interactions C Pore Blockade & Conformational Shift B->C Allosteric Modulation D T-Cell Effector Suppression C->D Membrane Depolarization Arrest

Fig 1: Mechanistic pathway of KV1.3 channel inhibition by the 4-methylbenzamide bioisostere.

Workflow S1 1. Compound Synthesis & QC (LC-MS / NMR Purity >98%) S2 2. CHO Cell Preparation (Stable KV1.3 Expression) S1->S2 S3 3. Whole-Cell Patch-Clamp (Seal >1 GΩ Validation) S2->S3 S4 4. Dose-Response Mapping (IC50 Calculation) S3->S4 Current Inhibition Data S5 5. Orthogonal Validation (T-Cell Proliferation Assay) S4->S5 Lead Candidate Selection

Fig 2: Self-validating experimental workflow for evaluating bioisosteric efficacy.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols used to generate the comparative data must be self-validating. This means integrating internal quality control metrics that automatically invalidate flawed runs.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Primary Efficacy)

Causality: We utilize whole-cell patch-clamp rather than high-throughput fluorescence assays (like Thallium flux) because patch-clamp provides high-temporal-resolution data on channel gating kinetics. This is critical when evaluating how the steric bulk of the 4-methyl group impacts the binding on/off-rates.

  • Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably transfected with human KV1.3.

    • Causality: Primary human T-cells express a heterogeneous mix of ion channels (e.g., KCa3.1). Using a null CHO background ensures the recorded IC₅₀ is exclusively driven by KV1.3 interactions.

  • Electrode Fabrication & Internal Solutions: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (145 mM KF, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Seal Formation (Self-Validation Step): Form a gigaseal between the pipette and the cell membrane.

    • Critical Metric: The run is only valid if the seal resistance is >1 GΩ. A lower resistance introduces leak currents that artificially inflate the apparent IC₅₀ of the bioisostere.

  • Recording & Perfusion: Break into the whole-cell configuration. Apply 200 ms depolarizing pulses from a holding potential of −80 mV to +40 mV every 30 seconds. Continuously perfuse the 2-methoxy-4-methylbenzamide analog until steady-state block is achieved.

  • Positive Control Validation: Conclude the run by perfusing 1 nM Margatoxin (a known, irreversible KV1.3 blocker). If the remaining current does not drop to near zero, the cell's expression profile is compromised, and the data point must be discarded.

Protocol B: Orthogonal Target Engagement (T-Cell Proliferation Assay)

Causality: Biochemical affinity (IC₅₀) does not always translate to functional cellular efficacy due to membrane permeability issues. Because the 4-methyl group increases LogP, we must orthogonally validate that the compound still effectively penetrates the microenvironment to suppress effector memory T-cell (T_EM) proliferation.

  • Cell Isolation & Labeling: Isolate human peripheral blood mononuclear cells (PBMCs) and label them with 5 µM CFSE (Carboxyfluorescein succinimidyl ester).

  • Stimulation & Treatment: Plate cells and stimulate with anti-CD3/anti-CD28 antibodies. Co-treat with varying concentrations of the 2-methoxy-4-methylbenzamide analog (0.1 µM to 10 µM).

  • Negative Control (Self-Validation Step): Run a parallel plate using a KV1.3-deficient cell line (e.g., specific fibroblast lines) treated with the same compound concentrations.

    • Critical Metric: If the bioisostere inhibits proliferation in the KV1.3-deficient line, the 4-methyl group has introduced off-target cytotoxicity, and the compound cannot be classified as a selective KV1.3 inhibitor.

  • Flow Cytometry: After 72 hours, analyze CFSE dilution via flow cytometry to quantify the suppression of cell division.

Conclusion

The substitution of a 2-methoxybenzamide scaffold with a 2-methoxy-4-methylbenzamide bioisostere is a highly effective medicinal chemistry tactic. While experimental data demonstrates a slight attenuation in raw target affinity (IC₅₀), the addition of the 4-methyl group expertly fills adjacent hydrophobic pockets, significantly enhancing target selectivity and optimizing the lipophilic profile. When evaluating these compounds, utilizing self-validating electrophysiology and orthogonal cellular assays ensures that the observed efficacy is both mechanistically sound and translationally viable.

References

  • Title: Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity Source: MDPI (Cancers) URL: [Link]

  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: RSC Advances URL: [Link]

  • Title: Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

2-Methoxy-4-methylbenzamide proper disposal procedures

Comprehensive Operational Guide: Safe Handling and RCRA-Compliant Disposal of 2-Methoxy-4-methylbenzamide As a specialty building block frequently utilized in pharmaceutical synthesis and flavor modification research, 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and RCRA-Compliant Disposal of 2-Methoxy-4-methylbenzamide

As a specialty building block frequently utilized in pharmaceutical synthesis and flavor modification research, 2-Methoxy-4-methylbenzamide (CAS: 877759-77-8) requires rigorous lifecycle management. Because research chemicals often possess uncharacterized chronic toxicities, environmental health and safety (EHS) protocols dictate that this compound must be treated with the highest standard of hazard recognition [1].

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe containment, characterization, and disposal of 2-Methoxy-4-methylbenzamide, ensuring strict compliance with the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) [2].

Chemical Profiling & Risk Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. The structural stability of aromatic amides dictates their incompatibility with certain reagents and determines their ultimate destruction pathway.

Table 1: Quantitative Data & Operational Implications for 2-Methoxy-4-methylbenzamide

PropertyValueOperational Implication for Disposal
CAS Registry Number 877759-77-8Mandatory identifier for all EHS hazardous waste manifests [4].
Molecular Formula C9H11NO2Contains nitrogen; requires incineration with NOx scrubbers.
Molecular Weight 165.19 g/mol Utilized to calculate molarity in mixed-waste solvent solutions.
Melting Point 111-113 °C [1]Solid at ambient temperature; presents a particulate/dust inhalation risk.
EPA Waste Code Unlisted (Evaluate D-codes)Treated as non-halogenated organic waste unless mixed with characteristic hazardous solvents [2].

Mechanistic Causality of Chemical Incompatibilities

In laboratory settings, explosions and toxic gas releases frequently occur due to the inappropriate mixing of incompatible waste streams. As an aromatic amide, 2-Methoxy-4-methylbenzamide is susceptible to exothermic hydrolysis when exposed to strong acids or bases, potentially releasing ammonia or volatile amine derivatives. Furthermore, contact with strong oxidizers can lead to rapid, uncontrolled oxidation.

ChemicalCompatibility Amide 2-Methoxy-4-methylbenzamide (Solid/Solution) Hydrolysis Exothermic Hydrolysis (Release of Ammonia/Amines) Amide->Hydrolysis Oxidation Rapid Oxidation (Fire/Explosion Risk) Amide->Oxidation StrongAcids Strong Acids / Bases (e.g., HCl, NaOH) StrongAcids->Hydrolysis Oxidizers Strong Oxidizers (e.g., Peroxides) Oxidizers->Oxidation

Fig 1: Mechanistic hazard pathways dictating segregation from acids, bases, and oxidizers.

Step-by-Step Methodologies: RCRA-Compliant Disposal Protocol

To build a self-validating safety system, every action in the disposal workflow must be verifiable. The following protocol guarantees that waste is properly contained, legally manifested, and safely destroyed.

Phase 1: Point-of-Generation Segregation & Containment

Causality: Proper primary containment prevents environmental leaching and protects laboratory personnel from fugitive dust emissions.

  • Select the Receptacle: Obtain a High-Density Polyethylene (HDPE) waste container. While glass is chemically compatible with the solid powder, HDPE is mandated to eliminate shatter risks during transit [4].

  • Segregate by State:

    • Solid Waste: Place unreacted powder, contaminated weigh boats, and filter papers into a dedicated solid organic waste bin.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., methanol, dichloromethane), verify the solvent's compatibility. Do not mix halogenated solvents (dichloromethane) with non-halogenated solvents (methanol) if avoidable, as this drastically increases disposal costs at the Treatment, Storage, and Disposal Facility (TSDF).

  • Seal the Container: Ensure the container is filled to no more than 90% capacity to account for vapor expansion [3]. Cap securely immediately after adding waste.

Phase 2: RCRA Labeling and Satellite Accumulation

Causality: Unlabeled waste ("unknowns") violates EPA regulations and requires highly expensive analytical testing before a TSDF will accept it.

  • Apply the EHS Tag: Attach a hazardous waste tag to the container before the first drop of waste is added.

  • Detail the Contents: Write "2-Methoxy-4-methylbenzamide" in full. Do not use abbreviations, acronyms, or chemical formulas (e.g., do not write "C9H11NO2" or "MMB"), as this violates the Hazard Communication Standard [4].

  • Transfer to SAA: Move the container to a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure the SAA features secondary containment (e.g., a spill tray) to capture potential leaks [3].

Phase 3: Waste Characterization & Manifesting

Causality: TSDFs rely on accurate generator knowledge to calibrate their incineration equipment. Incorrect data can lead to incomplete combustion and the release of toxic atmospheric pollutants.

  • Quantify the Waste: Record the final volume or weight of the waste.

  • List All Constituents: For liquid mixtures, list every chemical present and its exact percentage (e.g., 2-Methoxy-4-methylbenzamide 5%, Methanol 95%).

  • Submit to EHS: Submit the completed Hazardous Waste Information Form to your institutional EHS office to trigger a pickup request [4].

Phase 4: Final Disposal via High-Temperature Incineration

Causality: Aromatic amides possess highly stable ring structures. Standard landfill disposal risks groundwater contamination.

  • EHS Transfer: EHS personnel will transport the waste from the SAA to a central 90-day accumulation facility [3].

  • TSDF Processing: A licensed waste broker transports the material to a TSDF.

  • Thermal Destruction: The chemical undergoes high-temperature incineration (>1000°C). Because the molecule contains nitrogen, the incinerator must be equipped with nitrogen oxide (NOx) scrubbers to ensure complete mineralization into harmless CO₂, H₂O, and N₂ gas.

WasteDisposal Start Waste Generation (2-Methoxy-4-methylbenzamide) Segregation Chemical Segregation (Non-Halogenated Organics) Start->Segregation Identify compatibility Containment Primary Containment (HDPE Receptacle) Segregation->Containment Transfer solid/solution Labeling RCRA Labeling & Inventory Logging Containment->Labeling Seal container Storage Satellite Accumulation Area (< 90 Days) Labeling->Storage Move to SAA Characterization Waste Characterization (Generator Knowledge) Storage->Characterization Pre-disposal audit TSDF Licensed TSDF Transfer (High-Temp Incineration) Characterization->TSDF Manifest & Transport

Fig 2: End-to-end RCRA-compliant disposal workflow for 2-Methoxy-4-methylbenzamide.

Emergency Spill Response Protocol

In the event of accidental release, immediate and methodical action is required to prevent exposure and ensure the resulting cleanup materials are disposed of correctly.

  • Isolate the Area: Evacuate non-essential personnel. If the spill involves a solvent solution, eliminate all ignition sources immediately.

  • Don PPE: Equip safety goggles, a lab coat, and nitrile gloves. If a large amount of dry powder is spilled, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the active pharmaceutical intermediate.

  • Containment (Solid Spill): Gently sweep the powder using a specialized anti-static brush and dustpan to prevent aerosolization. Do not use compressed air or dry sweeping methods that generate dust clouds.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Decontamination: Wash the affected surface with a mild detergent and water, as 2-Methoxy-4-methylbenzamide is an organic compound that may leave a residue.

  • Disposal of Spill Materials: All contaminated PPE, absorbent pads, and sweepings must be placed into a sealed HDPE container and tagged as hazardous waste following the Phase 2 protocols above.

References

  • Hoffman Fine Chemicals. "CAS RN 877759-77-8 | 2-Methoxy-4-methylbenzamide." Hoffman Chemicals Catalog.
  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental.
  • Case Western Reserve University. "How to Dispose of Chemical Waste." Environmental Health and Safety.
Handling

Personal protective equipment for handling 2-Methoxy-4-methylbenzamide

As a Senior Application Scientist, I understand that handling intermediate compounds like 2-Methoxy-4-methylbenzamide (CAS: 877759-77-8) requires more than just a cursory glance at a Safety Data Sheet (SDS). For research...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling intermediate compounds like 2-Methoxy-4-methylbenzamide (CAS: 877759-77-8) requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, ensuring laboratory safety means understanding the causality behind the hazards.

This guide provides a self-validating, mechanistic approach to the Personal Protective Equipment (PPE), operational workflows, and disposal plans required for handling this specific benzamide derivative.

Hazard Causality & Risk Assessment

Before donning PPE, it is critical to understand the physical and chemical nature of the threat. 2-Methoxy-4-methylbenzamide typically presents as a crystalline solid or powder. The primary risks associated with this compound are driven by its structural properties:

  • Dermal Absorption & Systemic Toxicity: The methoxy and methyl substitutions on the benzamide ring increase the molecule's lipophilicity. This allows the compound to more easily bypass the stratum corneum (the skin's outer barrier), leading to rapid dermal absorption[1]. Once in the systemic circulation, benzamide derivatives can induce nausea, vomiting, and potential hepatic metabolic stress[1][2].

  • Inhalation & Micro-Particulate Hazards: Routine laboratory operations—such as transferring or weighing the powder—generate micro-particulate dust. Inhaling these organic dusts directly exposes the mucous membranes and respiratory tract to chemical irritation[3][4].

  • Ocular Irritation: Airborne crystalline dust poses a severe risk of both mechanical abrasion and chemical irritation to the cornea[4][5].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, standard laboratory attire must be upgraded. The following matrix outlines the quantitative and qualitative PPE requirements based on NIOSH and OSHA standards for benzamide derivatives[4].

Body PartRecommended PPESpecification / StandardCausality & Risk Mitigation
Eyes/Face Safety goggles or face shieldEN 166 (EU) / ANSI Z87.1 (US)Prevents ocular exposure to airborne crystalline dust, mitigating severe chemical and mechanical corneal irritation.
Hands Nitrile rubber glovesEN 374 / US F739; >0.11mm thicknessBenzamides are readily absorbed through the skin. Nitrile provides a robust, impermeable barrier against non-polar and slightly polar organic compounds.
Respiratory N95/P100 Particulate RespiratorNIOSH approved (if handled outside a fume hood)Protects against the inhalation of micro-particulates generated during weighing, preventing respiratory tract irritation.
Body Flame-resistant lab coatStandard laboratory compliancePrevents the accumulation of chemical dust on personal clothing, eliminating secondary exposure risks outside the lab.

Standard Operating Procedures (SOP): Handling & Weighing

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during the handling of 2-Methoxy-4-methylbenzamide.

Step 1: Environmental Control & Pre-Verification

  • Action: Verify that the chemical fume hood has an inward face velocity of at least 100 feet per minute (fpm).

  • Rationale: Local exhaust ventilation is the primary engineering control to prevent inhalation of organic dusts[1][2].

Step 2: PPE Donning Sequence

  • Action: Inspect nitrile gloves for micro-tears before donning. Put on the lab coat, followed by safety goggles, and finally the gloves (pulling the glove cuffs over the lab coat sleeves).

Step 3: Weighing and Transfer

  • Action: Place a clean, dry anti-static weighing boat on the analytical balance inside the fume hood and tare to zero. Use an anti-static spatula to transfer the 2-Methoxy-4-methylbenzamide.

  • Rationale: Organic powders are prone to static buildup, which can cause the powder to scatter unpredictably when manipulated, increasing the risk of aerosolization and inhalation[4].

Step 4: Doffing and Decontamination

  • Action: Remove gloves using the "glove-in-glove" technique to ensure the contaminated outer surface never touches your bare skin. Wash hands immediately with soap and water for at least 15 minutes[5][6].

Spill Response & Disposal Protocols

Immediate and mechanistically sound action is required in the event of a spill.

  • The "No Dry Sweeping" Rule: Never use a broom or dry brush to clean up spilled 2-Methoxy-4-methylbenzamide. Dry sweeping organic dusts generates explosive dust clouds and drastically increases the risk of inhalation exposure[4].

  • Wet Containment: Don appropriate PPE. Mist the spill lightly with water or a suitable solvent to suppress dust formation, then wipe it up using damp, inert absorbent pads.

  • Disposal: Collect all contaminated consumables (gloves, weighing paper, absorbent pads) in a designated, sealed hazardous waste container. Clearly label the container with "Hazardous Chemical Waste: Benzamide Derivative" to comply with environmental regulations[6].

Logical Operational Workflow

The following diagram illustrates the self-validating workflow for handling this compound safely.

G Start Risk Assessment & PPE Donning Hood Fume Hood Verification Start->Hood Proceed Weighing Weighing & Transfer Hood->Weighing Airflow >100 fpm Spill Spill Detected? Weighing->Spill Operation Containment Wet Wipe Containment Spill->Containment Yes Disposal Hazardous Waste Disposal Spill->Disposal No Containment->Disposal Waste Collected End PPE Doffing & Hand Washing Disposal->End Protocol Complete

Logical operational workflow for handling 2-Methoxy-4-methylbenzamide, from PPE donning to disposal.

References

  • Hazardous Substance Fact Sheet: Benzamide Source: New Jersey Department of Health (Right to Know) URL:[Link]

  • Recommendations for Occupational Safety and Health (NIOSH) Source: CDC Stacks URL:[Link]

Sources

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